(1-Morpholinocycloheptyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-morpholin-4-ylcycloheptyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-11-12(5-3-1-2-4-6-12)14-7-9-15-10-8-14/h1-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFTDXBLRVQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588258 | |
| Record name | 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891638-31-6 | |
| Record name | 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (1-Morpholinocycloheptyl)methanamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Morpholinocycloheptyl)methanamine, a novel cycloalkylamine with potential applications in pharmaceutical and medicinal chemistry. The document details a robust synthetic pathway, outlines key characterization techniques, and provides expert insights into the experimental rationale. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Rationale for (1-Morpholinocycloheptyl)methanamine
Cycloalkane scaffolds are prevalent in numerous biologically active compounds, offering a three-dimensional architecture that can enhance target binding and improve pharmacokinetic properties. The incorporation of an aminomethyl group provides a key site for further functionalization and interaction with biological targets. Furthermore, the morpholine moiety is a common feature in many approved drugs, often contributing to improved solubility and metabolic stability. The strategic combination of these three structural motifs in (1-Morpholinocycloheptyl)methanamine presents a compelling case for its synthesis and exploration as a novel building block in drug discovery programs.
This guide will focus on a logical and efficient synthetic strategy, beginning with readily available starting materials and proceeding through well-established chemical transformations. Each step will be discussed in detail, emphasizing the underlying chemical principles and practical considerations for successful execution.
A Proposed Synthetic Pathway: From Cycloheptanone to (1-Morpholinocycloheptyl)methanamine
The synthesis of (1-Morpholinocycloheptyl)methanamine can be efficiently achieved through a three-step sequence involving enamine formation, a subsequent Mannich-type reaction, and a final reduction. This pathway is advantageous due to its use of common reagents and its foundation in well-understood reaction mechanisms.
Caption: Proposed synthetic pathway for (1-Morpholinocycloheptyl)methanamine.
Step 1: Enamine Formation - The Stork Enamine Synthesis
The initial step involves the formation of the enamine, 1-morpholinocyclohept-1-ene, from cycloheptanone and morpholine. This reaction is a classic example of the Stork enamine synthesis.[1]
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cycloheptanone (1.0 eq.), morpholine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in a suitable solvent such as toluene.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine. This intermediate is often used in the subsequent step without further purification.
Expertise & Experience: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the enamine product by removing the water byproduct.[1] The selection of a secondary amine like morpholine is essential for the formation of a stable enamine.
Step 2: Aminomethylation via a Mannich-type Reaction
The nucleophilic enamine intermediate is then reacted with an electrophilic iminium ion, generated in situ from formaldehyde and an amine source, in a Mannich-type reaction. This step introduces the crucial aminomethyl group at the alpha-position of the original cycloheptanone.
Protocol:
-
Dissolve the crude enamine from the previous step in a suitable aprotic solvent, such as acetonitrile or THF, under an inert atmosphere.
-
In a separate flask, prepare the Eschenmoser's salt precursor by reacting formaldehyde and a suitable amine source (e.g., ammonium chloride) or utilize a pre-formed iminium salt.
-
Cool the enamine solution to 0°C and slowly add the iminium salt precursor.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iminium salt intermediate.
Trustworthiness: The Mannich reaction is a reliable method for the aminomethylation of enolizable carbonyl compounds and their derivatives.[2][3] The in situ formation of the electrophilic iminium species is a well-established and efficient process.
Step 3: Reduction to the Final Product
The final step involves the reduction of the iminium salt intermediate to the desired (1-Morpholinocycloheptyl)methanamine.
Protocol:
-
Dissolve the crude iminium salt in a protic solvent, such as methanol or ethanol.
-
Cool the solution to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction mixture at 0°C for a specified time, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess reducing agent with water.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final product by column chromatography on silica gel to obtain pure (1-Morpholinocycloheptyl)methanamine.
Expertise & Experience: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of iminium ions. The portion-wise addition at low temperature helps to control the exothermicity of the reaction.
Characterization of (1-Morpholinocycloheptyl)methanamine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl, morpholine, and aminomethyl protons. The cycloheptyl protons will likely appear as a series of broad multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen of the morpholine ring will be deshielded and appear as a multiplet, while the protons on the carbons adjacent to the oxygen will appear as another multiplet at a slightly different chemical shift. The two protons of the newly introduced aminomethyl group (CH₂NH₂) should appear as a distinct singlet or a multiplet, depending on the solvent and proton exchange. The two protons of the primary amine (NH₂) will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. Distinct signals are expected for each of the carbon atoms in the cycloheptyl ring, the four unique carbons of the morpholine ring, and the carbon of the aminomethyl group. The chemical shifts of these carbons will be influenced by their proximity to the nitrogen and oxygen atoms.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Cycloheptyl CH₂ | 1.2 - 1.8 | 25 - 40 |
| Morpholine N-CH₂ | 2.4 - 2.8 | 50 - 55 |
| Morpholine O-CH₂ | 3.5 - 3.9 | 65 - 70 |
| C-CH₂-NH₂ | 2.5 - 3.0 | 40 - 50 |
| C-CH₂-NH₂ | 1.5 - 2.5 (broad) | - |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretch: A broad to medium absorption band in the region of 3300-3500 cm⁻¹ is expected for the primary amine.[4]
-
C-H stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ will correspond to the C-H stretching vibrations of the cycloheptyl and morpholine rings.
-
C-N stretch: A medium absorption band in the region of 1050-1250 cm⁻¹ will be indicative of the C-N stretching vibrations.
-
C-O-C stretch: A strong, characteristic absorption band around 1115 cm⁻¹ is expected for the C-O-C ether linkage in the morpholine ring.[5][6]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed, confirming the molecular formula of C₁₂H₂₄N₂O (Molecular Weight: 212.33 g/mol ). Fragmentation patterns can also provide further structural information.
Potential Applications and Future Directions
(1-Morpholinocycloheptyl)methanamine represents a versatile scaffold for the development of new chemical entities. The primary amine functionality serves as a handle for further derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). Potential therapeutic areas of interest for derivatives of this compound could include neurology, oncology, and infectious diseases, given the prevalence of similar structural motifs in bioactive molecules.
Future work could involve the synthesis of a library of derivatives by acylating, alkylating, or performing reductive amination on the primary amine. The biological activity of these new compounds could then be evaluated through various in vitro and in vivo assays.
Conclusion
This technical guide has detailed a practical and efficient synthetic route for the preparation of (1-Morpholinocycloheptyl)methanamine. The proposed three-step synthesis, involving enamine formation, a Mannich-type reaction, and reduction, is based on well-established and reliable chemical transformations. The guide also provides a comprehensive overview of the key characterization techniques necessary to confirm the structure and purity of the final product. The versatile nature of this novel compound makes it a promising building block for the synthesis of new and potentially bioactive molecules, warranting further investigation by the scientific community.
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Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 3193–3200. [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal, 13(2s). [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molbank, 2017(3), M949. [Link]
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Hu, Y., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 3193-3200. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of (1-Morpholinocycloheptyl)methanamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Morpholinocycloheptyl)methanamine (CAS No. 891638-31-6) is a novel amine derivative with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement as a drug candidate, influencing everything from formulation and bioavailability to its interaction with biological systems. This guide provides a comprehensive framework for the elucidation of these properties. It is designed not merely as a list of procedures, but as a self-validating system of protocols and theoretical considerations, empowering researchers to generate robust and reliable data. We will explore both predictive computational methods and established experimental protocols for determining key parameters such as solubility, pKa, and spectral characteristics, thereby providing a complete roadmap for the chemical and pharmaceutical characterization of this molecule.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are those of its fundamental physicochemical properties. These characteristics, including solubility, ionization state (pKa), and molecular structure, govern a compound's behavior in both a formulation and a physiological environment.[1][2] For a molecule such as (1-Morpholinocycloheptyl)methanamine, these properties will directly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A poorly soluble compound may never reach its target in sufficient concentration, while an unfavorable ionization state can hinder its ability to cross cellular membranes. Therefore, a comprehensive understanding of these attributes is not merely a data-gathering exercise; it is a foundational pillar of rational drug design and development.[1]
This technical guide provides a detailed exposition of the methodologies for characterizing (1-Morpholinocycloheptyl)methanamine. We will address both theoretical, in silico predictions that offer a rapid preliminary assessment, and the gold-standard experimental techniques required for generating definitive data for regulatory submissions and further development.
Molecular Identity and Structural Elucidation
Prior to the determination of its physicochemical properties, the unambiguous confirmation of the molecular structure and identity of (1-Morpholinocycloheptyl)methanamine is paramount.
Table 1: Molecular Identity of (1-Morpholinocycloheptyl)methanamine
| Parameter | Value | Source |
| CAS Number | 891638-31-6 | [3] |
| Molecular Formula | C₁₂H₂₄N₂O | [3] |
| Molecular Weight | 212.33 g/mol | [3] |
| SMILES Code | NCC1(N2CCOCC2)CCCCCC1 | [3] |
Spectroscopic Characterization
A suite of spectroscopic techniques should be employed to confirm the structure of the synthesized compound.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For (1-Morpholinocycloheptyl)methanamine, we would expect to see signals corresponding to the protons on the cycloheptyl ring, the morpholine ring, and the aminomethyl group. The hydrogens on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear in the 2.3-3.0 ppm range.[1] The protons of the primary amine group (-NH₂) may appear as a broad signal between 0.5-5.0 ppm.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Carbons directly attached to the nitrogen atom will be shifted downfield to the 10-65 ppm region due to the electron-withdrawing effect of nitrogen.[1]
-
Predictive NMR Spectroscopy: Prior to synthesis or for confirmation, computational methods can be used to predict the ¹H and ¹³C NMR spectra.[6][7][8][9] Several software packages are available for this purpose.
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[10][11] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Fragmentation patterns observed in the mass spectrum can also provide structural information. For this molecule, characteristic fragmentation of the morpholine and cycloheptyl rings would be expected.[12]
FTIR spectroscopy is used to identify the functional groups present in a molecule.[13] For (1-Morpholinocycloheptyl)methanamine, the key vibrational bands to observe are:
-
N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region.[13][14]
-
C-N Stretching: The C-N stretching of aliphatic amines is found in the 1020-1250 cm⁻¹ region.[14]
-
N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[14]
Determination of Physicochemical Properties
Acidity Constant (pKa)
The pKa value defines the ionization state of a molecule at a given pH. For an amine, the pKa of its conjugate acid is a critical parameter as it dictates the extent of protonation at physiological pH (approximately 7.4). This, in turn, influences solubility, permeability, and receptor binding.[3]
A number of software tools can provide rapid and reasonably accurate predictions of pKa values.[15][16][17][18] These are valuable for early-stage assessment.
-
ChemAxon's pKa Plugin: This is a widely used tool that can predict the pKa of various functional groups.[15][19]
-
Schrodinger's Epik: Another powerful tool for pKa prediction.[15]
-
Rowan's Free Online pKa Calculator: This tool uses physics-based machine learning for its predictions.[17]
For definitive pKa values, experimental determination is essential.
Experimental Protocol: Potentiometric Titration [20][21]
-
Sample Preparation: Prepare a 1 mM solution of (1-Morpholinocycloheptyl)methanamine in deionized water or a suitable buffer of known ionic strength.[20][21]
-
Titration Setup: Immerse a calibrated pH electrode into the sample solution, which is continuously stirred.[20][21]
-
Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid.[20]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the system reaches equilibrium at each step.[21]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[21]
Diagram: Workflow for pKa Determination
Caption: A workflow for the determination of pKa.
Solubility
Aqueous solubility is a critical factor for oral drug absorption.[22] Poor solubility can lead to low bioavailability.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility [22]
-
Preparation: Add an excess amount of (1-Morpholinocycloheptyl)methanamine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.
Diagram: Shake-Flask Solubility Workflow
Caption: The shake-flask method for determining equilibrium solubility.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for membrane permeability. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
-
Solvent System: Use a biphasic system of n-octanol and an aqueous buffer at the desired pH (e.g., 7.4 for LogD). The two phases should be mutually saturated.
-
Sample Preparation: Dissolve a known amount of (1-Morpholinocycloheptyl)methanamine in the aqueous phase.
-
Partitioning: Add an equal volume of n-octanol and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP = log ([Concentration in octanol] / [Concentration in aqueous phase]) for the neutral form.
-
LogD = log ([Concentration in octanol] / [Concentration in aqueous phase]) at a specific pH.
-
Predictive Modeling of Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) models can be employed to predict various physicochemical properties of amines based on their molecular structure.[23][24][25] These models use statistical methods to correlate molecular descriptors with experimental data.[26][27] For novel compounds like (1-Morpholinocycloheptyl)methanamine, QSPR can provide initial estimates for properties such as boiling point, density, and solubility, guiding experimental design.[28][29]
Conclusion
The comprehensive physicochemical characterization of (1-Morpholinocycloheptyl)methanamine is a critical, multi-faceted process that underpins its potential development as a pharmaceutical agent. This guide has outlined a systematic approach, integrating predictive computational tools with robust experimental protocols. By adhering to these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development pipeline. The elucidation of the spectral properties, pKa, solubility, and lipophilicity will provide a solid foundation for subsequent formulation, pharmacokinetic, and pharmacodynamic studies.
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An In-depth Technical Guide to (1-Morpholinocycloheptyl)methanamine (CAS 891638-31-6): A Scaffold for Exploration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1-Morpholinocycloheptyl)methanamine, a chemical entity with potential applications in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific molecule, this document serves as a foundational resource, offering insights into its properties, plausible synthetic routes, analytical characterization strategies, and potential therapeutic applications based on the well-established roles of its constituent chemical moieties.
Introduction: Unveiling a Molecule of Interest
(1-Morpholinocycloheptyl)methanamine is a unique bifunctional molecule that combines a saturated seven-membered carbocycle with a morpholine heterocycle and a primary aminomethyl group. The morpholine ring is a well-recognized "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and target binding.[1][3] The cycloheptylmethanamine portion provides a three-dimensional structural element that can be pivotal for exploring the binding pockets of biological targets. The strategic combination of these fragments in (1-Morpholinocycloheptyl)methanamine presents a compelling starting point for the design of novel therapeutic agents.
This guide aims to equip researchers with the necessary theoretical and practical framework to synthesize, characterize, and evaluate the potential of this intriguing molecule.
Physicochemical Properties
Currently, detailed experimental data for (1-Morpholinocycloheptyl)methanamine is scarce. The available information is primarily from commercial chemical suppliers. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 891638-31-6 | [4] |
| Molecular Formula | C₁₂H₂₄N₂O | [4] |
| Molecular Weight | 212.33 g/mol | [4] |
| Appearance | Solid or liquid | |
| SMILES String | NCC1(CCCCCC1)N2CCOCC2 | [4] |
| InChI Key | ZPRFTDXBLRVQJG-UHFFFAOYSA-N |
It is imperative for researchers to independently verify these properties through analytical characterization upon synthesis or acquisition.
Synthesis and Characterization: A Proposed Workflow
Due to the absence of published synthetic procedures for (1-Morpholinocycloheptyl)methanamine, a plausible and efficient synthetic strategy is proposed based on established methodologies for the synthesis of N-substituted cycloalkylmethylamines.
Proposed Synthetic Pathway: Strecker Synthesis
A logical approach to the synthesis of (1-Morpholinocycloheptyl)methanamine is a variation of the Strecker synthesis, a well-established method for the synthesis of α-amino acids and their derivatives. This one-pot, three-component reaction would involve cycloheptanone, morpholine, and a cyanide source, followed by reduction of the resulting α-aminonitrile.
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An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Morpholinocycloheptyl)methanamine
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the identity and structure of (1-Morpholinocycloheptyl)methanamine. We present a detailed analysis of its predicted spectral data across three core spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we delineate the theoretical basis for the expected spectral features, provide detailed, field-tested protocols for data acquisition, and interpret the resulting data in an integrated fashion to build a cohesive structural argument. This document serves as both a reference for the specific spectral characteristics of the title compound and a methodological template for the rigorous characterization of complex small molecules.
Disclaimer: As (1-Morpholinocycloheptyl)methanamine is a specialized compound, publicly available experimental spectra are not accessible. The data presented and interpreted herein are predicted based on fundamental spectroscopic principles and established structural correlations. This guide is intended to be illustrative of the analytical workflow and expected results.
Molecular Structure and Analytical Strategy
Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is essential. (1-Morpholinocycloheptyl)methanamine is a saturated heterocyclic compound featuring three key structural motifs: a cycloheptyl ring, a morpholine ring, and a primary aminomethyl group.
-
Molecular Formula: C₁₂H₂₄N₂O
-
Molecular Weight (Monoisotopic): 212.1889 g/mol
Our analytical strategy is to use a multi-spectroscopic approach, where each technique provides orthogonal, complementary information to build a high-confidence structure confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula and to probe fragmentation patterns that reveal structural sub-components.[1][2][3]
-
Infrared (IR) Spectroscopy: To identify the key functional groups present, particularly the N-H bonds of the primary amine and C-O-C ether linkage of the morpholine ring.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework, providing detailed information on the chemical environment, connectivity, and relative number of protons and carbons.[6][7][8]
The logical flow of this analysis is visualized in the workflow diagram below.
Caption: Integrated workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for determining the molecular weight of a novel compound.[1] For a molecule like (1-Morpholinocycloheptyl)methanamine, a soft ionization technique such as Electrospray Ionization (ESI) is ideal to preserve the molecular ion.[9]
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M+H)⁺: The calculated monoisotopic mass is 212.1889. Using ESI in positive ion mode, we predict a prominent protonated molecular ion, [M+H]⁺, at m/z 213.1967 . The presence of two nitrogen atoms adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[10][11]
-
Key Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation can be induced. The most likely fragmentation mechanism for this molecule is alpha-cleavage , a characteristic fragmentation for amines where the bond alpha to the nitrogen atom breaks.[11][12][13][14]
-
Loss of the Cycloheptyl Ring: Cleavage of the C-C bond between the cycloheptyl ring and the morpholine nitrogen is a probable fragmentation pathway.
-
Ring Opening of Morpholine: Fragmentation of the morpholine ring itself can occur.
-
Loss of Aminomethyl Group: Cleavage of the bond between the cycloheptyl ring and the -CH₂NH₂ group.
-
The primary fragmentation is predicted to be an α-cleavage adjacent to the morpholine nitrogen, leading to a stable iminium ion.
Caption: Predicted major fragmentation pathways in ESI-MS.
Tabulated Predicted MS Data
| Ion Species | Calculated m/z | Interpretation |
| [M+H]⁺ | 213.1967 | Protonated Molecular Ion |
| [C₁₁H₂₁NO]⁺ | 183.1701 | Loss of aminomethyl radical |
| [C₅H₁₂NO]⁺ | 102.0919 | Cleavage yielding morpholinomethyl cation |
| [C₄H₈NO]⁺ | 86.0964 | α-cleavage product (likely base peak) |
Protocol: High-Resolution ESI-MS
Rationale: This protocol uses Direct Infusion ESI-MS, which is a rapid method to obtain accurate mass data without chromatographic separation.[15] A high-resolution instrument (like a TOF or Orbitrap) is specified to confirm the elemental composition.[16]
-
Sample Preparation:
-
Instrument Setup (Example: Q-TOF Mass Spectrometer):
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Infusion Rate: 5 µL/min.
-
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
Use an internal calibrant (e.g., Leucine Enkephalin) for real-time mass correction to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software's formula calculator to confirm that the measured accurate mass matches the theoretical elemental composition of C₁₂H₂₅N₂O⁺ within a 5 ppm mass error tolerance.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for the rapid identification of key functional groups within a molecule.[4] The vibrational frequencies of bonds provide a characteristic "fingerprint."[5]
Predicted IR Absorption Bands
For (1-Morpholinocycloheptyl)methanamine, we anticipate several key absorptions:
-
N-H Stretch: The primary amine (-NH₂) will exhibit two distinct stretching bands in the 3400-3250 cm⁻¹ region due to symmetric and asymmetric stretching modes. These are typically medium in intensity and sharper than O-H stretches.[18][19]
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the cycloheptyl and morpholine rings.
-
N-H Bend: A medium to strong scissoring vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[18][19]
-
C-O-C Stretch: The ether linkage in the morpholine ring will produce a strong, characteristic C-O stretching band in the 1150-1050 cm⁻¹ region.[20]
-
C-N Stretch: Aliphatic C-N stretching vibrations will appear as medium to weak bands in the 1250-1020 cm⁻¹ region, often overlapping with other fingerprint region signals.[18][19]
Tabulated Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3380 & ~3310 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine |
| 2925, 2855 | Strong, Sharp | C-H Stretch | Alkanes (sp³) |
| ~1610 | Medium | N-H Bend (Scissoring) | Primary Amine |
| ~1115 | Strong, Sharp | C-O-C Asymmetric Stretch | Ether (Morpholine) |
| ~1200 - 1050 | Weak-Medium | C-N Stretch | Aliphatic Amines |
Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Rationale: The KBr pellet method is a classic and reliable technique for obtaining high-quality IR spectra of solid samples.[21] It involves dispersing the analyte in an IR-transparent matrix (KBr) to minimize scattering.[22]
-
Material Preparation:
-
Sample Grinding & Mixing:
-
Place ~1-2 mg of the solid analyte into the agate mortar.
-
Add ~150-200 mg of the dried KBr powder. The sample-to-KBr ratio should be approximately 1:100.[23]
-
Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogenous powder is obtained. Work quickly to minimize moisture absorption.[21]
-
-
Pellet Pressing:
-
Transfer the powder mixture into the pellet die assembly.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 metric tons) for 2-3 minutes.[23]
-
-
Spectrum Acquisition:
-
Carefully remove the die and eject the pellet. A good pellet should be thin and transparent or translucent.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[7] It provides precise information about the chemical environment of each ¹H and ¹³C nucleus.[24]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to be complex due to significant signal overlap, particularly in the aliphatic region. Estimation of chemical shifts is based on standard additive models and the influence of adjacent heteroatoms.[25][26][27]
-
Morpholine Protons: Protons on carbons adjacent to the oxygen (-O-CH₂-) will be the most downfield, expected around 3.7 ppm . Protons on carbons adjacent to the nitrogen (-N-CH₂-) will appear further upfield, around 2.6 ppm .
-
Aminomethyl Protons (-CH₂NH₂): The two protons of the aminomethyl group are diastereotopic and will appear as a singlet or a closely spaced multiplet around 2.5 ppm .
-
Cycloheptyl Protons: The 12 protons on the seven-membered ring will produce a series of broad, overlapping multiplets in the 1.4-1.8 ppm region. The complexity arises from restricted conformational mobility and complex spin-spin coupling.
-
Amine Protons (-NH₂): The primary amine protons will appear as a broad singlet, typically between 1.0-2.0 ppm . Its chemical shift is highly dependent on concentration and solvent. A D₂O exchange experiment would confirm this signal, as the protons would be replaced by deuterium, causing the signal to disappear.[19]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
¹³C NMR provides a count of unique carbon environments.[28] Due to symmetry, fewer than 12 signals may be observed.
-
Morpholine Carbons: The carbons adjacent to oxygen (-O-CH₂-) are the most deshielded, predicted around 68 ppm . The carbons adjacent to the nitrogen (-N-CH₂-) are expected around 50 ppm .
-
Quaternary Carbon: The cycloheptyl carbon atom bonded to both the morpholine nitrogen and the aminomethyl group will be a key signal, predicted around 65-70 ppm .
-
Aminomethyl Carbon (-CH₂NH₂): This carbon is expected to appear around 45-50 ppm .
-
Cycloheptyl Carbons: The remaining six carbons of the cycloheptyl ring will appear in the aliphatic region, between 25-40 ppm .
Tabulated Predicted NMR Data
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.70 | t, J=4.5 Hz | 4H | Morpholine: -O-CH ₂- |
| ~2.60 | t, J=4.5 Hz | 4H | Morpholine: -N-CH ₂- |
| ~2.50 | s | 2H | -CH ₂-NH₂ |
| 1.4 - 1.8 | m (broad) | 12H | Cycloheptyl ring protons |
| ~1.5 (variable) | br s | 2H | -NH ₂ |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~68.0 | Morpholine: -O-C H₂- |
| ~67.0 | Quaternary C (Cycloheptyl) |
| ~50.5 | Morpholine: -N-C H₂- |
| ~48.0 | -C H₂-NH₂ |
| 25.0 - 40.0 | Remaining Cycloheptyl C H₂ |
Protocol: NMR Sample Preparation and Acquisition
Rationale: Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large interfering signals from the solvent itself and to provide a lock signal for the spectrometer.[29][30]
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the analyte for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, small vial.[29]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[29][30][31]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[29][31]
-
Cap the NMR tube and label it clearly.
-
-
Instrumental Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. Poor shimming leads to broad lines and distorted multiplets.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, 1-second relaxation delay, 90° pulse angle.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment due to the low natural abundance of ¹³C.
-
Typical parameters: 1024-4096 scans, 2-second relaxation delay, 45° pulse angle.
-
Process and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
-
Structure Validation (2D NMR):
-
To definitively assign all signals and confirm connectivity, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Caption: Standard protocol for NMR sample preparation and analysis.
Integrated Spectroscopic Analysis and Conclusion
-
MS establishes the correct molecular weight and elemental formula (C₁₂H₂₄N₂O).
-
IR confirms the presence of the key functional groups: a primary amine (N-H stretches and bend) and an ether (C-O-C stretch). It also confirms the aliphatic nature of the molecule (sp³ C-H stretches).
-
NMR provides the final, detailed picture. The ¹³C spectrum shows the correct number of carbon environments, and the ¹H spectrum, though complex, shows the expected proton signals with appropriate integrations (e.g., the 4H:4H ratio for the morpholine protons). The chemical shifts are consistent with the proposed structure, with protons and carbons adjacent to heteroatoms being appropriately deshielded.
Together, the predicted MS, IR, and NMR data converge to unequivocally support the structure of (1-Morpholinocycloheptyl)methanamine. This guide outlines the necessary experimental protocols and interpretive logic required to perform such a structural confirmation with the highest degree of scientific rigor.
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A Technical Guide to the Pharmacological Evaluation of (1-Morpholinocycloheptyl)methanamine: A Novel CNS-Active Candidate
Abstract
This document provides a comprehensive technical framework for the preclinical pharmacological evaluation of (1-Morpholinocycloheptyl)methanamine, a novel chemical entity with significant potential as a central nervous system (CNS) therapeutic agent. Based on a detailed structural analysis, we hypothesize that this compound may primarily act as a modulator of monoamine oxidase (MAO) enzymes. The morpholine moiety is a well-established pharmacophore in CNS drug discovery, known to improve blood-brain barrier permeability and modulate pharmacokinetic properties.[1][2][3][4][5] This guide outlines a structured, multi-tiered approach, beginning with foundational physicochemical characterization and progressing through detailed in vitro and in vivo protocols designed to rigorously assess its mechanism of action, efficacy, and preliminary safety profile. Methodologies for target engagement, functional activity, and behavioral outcomes are detailed, providing a robust pathway for advancing this compound from a promising lead to a clinical candidate.
Introduction and Rationale
The search for novel CNS agents to address neurodegenerative and psychiatric disorders is a critical priority in modern medicine. (1-Morpholinocycloheptyl)methanamine is a unique structural construct, combining three key chemical motifs: a morpholine ring, a cycloheptyl scaffold, and a primary aminomethyl group.
-
Morpholine Ring: This heterocyclic motif is prevalent in numerous CNS-active drugs. Its inclusion often confers a favorable balance of hydrophilicity and lipophilicity, which can enhance blood-brain barrier (BBB) penetration.[1][2] Furthermore, the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions within biological targets.[2][3][4][5] The morpholine ring is a key feature in drugs targeting enzymes like monoamine oxidases (MAO-A and MAO-B).[1]
-
Cycloheptyl Scaffold: This bulky, lipophilic group serves as a rigid anchor, potentially enhancing binding affinity to a target protein by displacing water molecules in a hydrophobic pocket. Its seven-membered ring structure offers a distinct conformational profile compared to more common cyclohexane or cyclopentane systems.
-
Aminomethyl Group: The primary amine is a critical functional group, likely to be protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with key acidic residues (e.g., Aspartate, Glutamate) in a receptor or enzyme active site.
Given these structural features, a primary hypothesis is that (1-Morpholinocycloheptyl)methanamine may function as an inhibitor of monoamine oxidases (MAO-A or MAO-B), enzymes critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][6] Inhibition of these enzymes is a validated therapeutic strategy for depression and Parkinson's disease.[6] This guide will therefore focus on a preclinical workflow designed to test this hypothesis.
Physicochemical Characterization and Synthesis
A thorough understanding of the molecule's fundamental properties is a prerequisite for all subsequent biological testing.
Predicted Physicochemical Properties
Computational tools should be used for initial in silico profiling to predict drug-likeness and guide experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 212.33 g/mol [7] | Adheres to Lipinski's Rule of Five (<500), favoring good absorption and permeation. |
| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| pKa (strongest basic) | ~9.5 - 10.5 | The primary amine will be predominantly protonated at physiological pH 7.4. |
| Polar Surface Area | ~38.7 Ų | Suggests good potential for oral bioavailability and BBB penetration. |
Proposed Synthetic Route
A plausible and scalable synthesis is crucial for producing the quantities of material required for extensive testing. A reductive amination pathway is proposed as an efficient method.
Caption: Proposed synthetic workflow for (1-Morpholinocycloheptyl)methanamine.
Preclinical Evaluation Strategy: A Tiered Approach
A logical, stepwise progression from broad screening to specific functional assays is essential for an efficient and cost-effective evaluation.
Caption: Tiered experimental workflow for pharmacological evaluation.
Tier 1: Primary Screening & Target Identification
The initial goal is to confirm the hypothesized interaction with MAO enzymes and identify any significant off-target activities.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is adapted from standard chemiluminescent and spectrophotometric methods.[6][8]
-
Objective: To determine if (1-Morpholinocycloheptyl)methanamine inhibits human recombinant MAO-A or MAO-B activity at a single, high concentration (e.g., 10 µM).
-
Principle: MAO enzymes catalyze the oxidation of monoamines, producing H₂O₂. This can be detected using a horseradish peroxidase (HRP) coupled reaction that generates a fluorescent or luminescent signal.
-
Materials:
-
Human recombinant MAO-A and MAO-B (e.g., from Sigma-Aldrich).
-
MAO-Glo™ Assay Kit (Promega) or similar.
-
(1-Morpholinocycloheptyl)methanamine (test compound).
-
Clorgyline (selective MAO-A inhibitor, positive control).
-
Pargyline or Selegiline (selective MAO-B inhibitors, positive control).
-
96-well opaque microplates.
-
-
Step-by-Step Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 5 µL of test compound (final concentration 10 µM), positive control (e.g., 1 µM), or vehicle (DMSO) to appropriate wells.
-
Add 10 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the MAO substrate provided in the kit.
-
Incubate for 60 minutes at room temperature.
-
Add 50 µL of the Luciferin Detection Reagent, which reacts with H₂O₂ to produce light.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis & Interpretation:
-
Calculate the percent inhibition relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Test / Signal_Vehicle))
-
A result of >50% inhibition is considered a "hit" and justifies progression to Tier 2 for that specific enzyme.
-
Tier 2: Functional Activity and Selectivity
If the compound is identified as a hit, the next step is to quantify its potency (IC₅₀) and determine its mechanism of inhibition.
Experimental Protocol: IC₅₀ Determination and Reversibility
-
Objective: To determine the concentration of the test compound that inhibits 50% of MAO activity (IC₅₀) and to assess whether the inhibition is reversible.
-
Methodology (IC₅₀):
-
Follow the primary screening protocol, but test the compound across a range of concentrations (e.g., 8-point, 3-fold serial dilutions from 100 µM down to ~4.5 nM).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
The selectivity index can be calculated as IC₅₀ (MAO-B) / IC₅₀ (MAO-A). A value >10 suggests selectivity.
-
-
Methodology (Reversibility):
-
Pre-incubate a concentrated solution of the MAO enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 30 minutes.
-
Subject the mixture to rapid dialysis or gel filtration to remove unbound inhibitor.
-
Measure the enzymatic activity of the dialyzed enzyme solution.
-
Interpretation: If activity is restored after dialysis, the inhibitor is reversible. If activity remains suppressed, the inhibition is likely irreversible or pseudo-irreversible.
-
Tier 3: In Vivo Proof of Concept
The final preclinical stage involves assessing the compound's behavior in a living system to establish a link between target engagement and a physiological or behavioral outcome.
Experimental Protocol: Mouse Forced Swim Test (FST)
The FST is a standard behavioral assay used to screen for antidepressant-like activity.
-
Objective: To evaluate whether (1-Morpholinocycloheptyl)methanamine reduces immobility time in mice, an effect characteristic of antidepressant drugs.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Imipramine or Fluoxetine (positive control, ~20 mg/kg, i.p.).
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Step-by-Step Methodology:
-
Acclimate mice to the facility for at least one week.
-
Randomly assign mice to treatment groups: Vehicle, Positive Control, Test Compound (e.g., 1, 3, 10, 30 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) or oral (p.o.) route. The timing depends on pharmacokinetic data, but a 30-60 minute pre-treatment time is common for i.p. administration.
-
Place each mouse individually into a cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
An observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis & Interpretation:
-
Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.
-
A statistically significant reduction in immobility time compared to the vehicle group, similar to the positive control, indicates potential antidepressant-like efficacy.
-
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous framework for the initial pharmacological characterization of (1-Morpholinocycloheptyl)methanamine. The proposed workflow, centered on the hypothesis of MAO inhibition, provides a clear path from initial in vitro screening to in vivo proof-of-concept. Positive results from this cascade of experiments would provide strong justification for advancing the compound into more comprehensive preclinical development, including full pharmacokinetic profiling, metabolism studies, and chronic toxicology assessments, ultimately paving the way for potential clinical investigation.
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A Strategic Guide to the In Vitro Screening of (1-Morpholinocycloheptyl)methanamine: A Novel Chemical Entity
Abstract
The identification and characterization of novel chemical entities (NCEs) are the foundation of modern drug discovery. This guide provides a comprehensive, technically detailed framework for the initial in vitro screening of (1-Morpholinocycloheptyl)methanamine, a novel compound with potential therapeutic applications. Lacking prior biological data, this document outlines a structured, tiered approach, beginning with broad-based primary screening to identify biological activity and potential liabilities, followed by secondary assays to elucidate the mechanism of action, and culminating in essential in vitro ADME/Tox profiling. This strategy is designed to efficiently generate a foundational dataset, enabling informed decisions for subsequent hit-to-lead and lead optimization campaigns. Each proposed step is grounded in established scientific principles and industry best practices, explaining not just the "how" but the critical "why" behind each experimental choice.
Introduction: Deconstructing a Novel Chemical Entity
(1-Morpholinocycloheptyl)methanamine is an NCE whose therapeutic potential is currently uncharacterized. A rational screening strategy begins with a structural analysis to generate testable hypotheses about its potential biological targets.
-
Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry, featured in numerous approved drugs.[1][2] Its presence often improves physicochemical properties like solubility and metabolic stability.[3] Functionally, it can act as a hydrogen bond acceptor and is found in molecules targeting a wide range of receptors and enzymes.[4]
-
Cycloheptylamine Core: The cycloheptyl group provides a three-dimensional, lipophilic scaffold. Amine derivatives of cyclic structures are known to interact with various biological targets, including neurotransmitter pathways.[5] Some derivatives have been investigated for anticancer or neurological disorder applications.[5]
-
Methanamine Group: The primary amine is a key functional group, likely protonated at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged residues in protein binding pockets, common in G-Protein Coupled Receptors (GPCRs) and ion channels.
This structural combination suggests that (1-Morpholinocycloheptyl)methanamine warrants broad initial screening against targets implicated in CNS disorders, but also requires early assessment for common liabilities associated with amine-containing, lipophilic molecules.
The Tiered Screening Cascade: A Strategy for Efficient Discovery
To maximize information while conserving resources, a phased screening approach is indispensable. This cascade ensures that foundational questions of safety and broad activity are addressed before committing to more intensive, target-specific investigations.
Caption: A tiered workflow for screening novel chemical entities.
Phase 1: Foundational Profiling
The initial goal is to answer two questions: Is the compound overtly toxic, and does it interact with any major target classes?
Cytotoxicity Assessment
-
Rationale: Establishing the cytotoxic profile is a mandatory first step. It determines the maximum concentration range for all subsequent cell-based assays, ensuring that any observed effects are due to specific biological interactions rather than non-specific toxicity.
-
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective colorimetric method for assessing cell viability.[6] It measures the metabolic activity of mitochondrial dehydrogenases, which is directly proportional to the number of living cells.[6]
Detailed Protocol: MTT Cytotoxicity Assay[8][9]
-
Cell Plating: Seed a relevant human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of (1-Morpholinocycloheptyl)methanamine (e.g., from 100 µM down to 1 nM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Self-Validation: The assay is validated by a clear signal difference between vehicle-treated live cells and wells with no cells or cells treated with a known cytotoxic positive control (e.g., doxorubicin).
Broad Safety & Liability Screening
-
Rationale: Early identification of off-target interactions, particularly with targets known for adverse effects, is critical for de-risking a compound. Given the compound's structure, two key areas of concern are cardiac ion channels and a broad range of GPCRs.
-
Recommended Assays:
-
hERG Channel Assay: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[8][9][10] This is a mandatory safety pharmacology assessment.[9] High-throughput methods like thallium flux assays can be used for initial screening.[11]
-
Broad GPCR Panel: Screening against a commercially available panel of 40-50 common GPCRs provides a rapid survey of potential on-target or off-target activities.
-
Phase 2: Hit Confirmation and Mechanism of Action (MoA)
If Phase 1 screening yields a confirmed "hit" (e.g., binding to a specific GPCR), the next phase focuses on quantifying this interaction and understanding its functional consequence.
Potency Determination
-
Rationale: A single-point "hit" must be confirmed by generating a full concentration-response curve. This allows for the calculation of the IC₅₀ (for inhibitors) or EC₅₀ (for agonists), which are quantitative measures of the compound's potency.
-
Methodology: The assay format will depend on the target identified in Phase 1 (e.g., a radioligand binding assay for a receptor). The compound is tested over a wider concentration range (typically 8-12 points, log-fold dilutions) to generate a sigmoidal curve.
Target-Specific Functional Assays
-
Rationale: Binding to a target does not reveal the functional outcome. A functional assay is required to determine if the compound is an agonist (activates the target), antagonist (blocks the target), or allosteric modulator.
-
Example Scenario (Hypothetical Hit: Gs-coupled GPCR): If the compound binds to a Gs-coupled receptor, a cAMP (cyclic adenosine monophosphate) accumulation assay is the appropriate functional readout.[12][13] Gs-coupled receptors activate adenylyl cyclase, which increases intracellular cAMP levels.[14]
Caption: A hypothetical Gs-coupled GPCR signaling pathway.
-
Recommended Assay: A luminescent or fluorescent-based cAMP assay (e.g., Promega's cAMP-Glo™) is a high-throughput, sensitive method for quantifying changes in intracellular cAMP.[15] These assays measure how compound binding affects the production of this key second messenger.[16]
Phase 3: Lead Optimization Support (In Vitro ADME/Tox)
Once a compound demonstrates confirmed, potent, and selective activity at a specific target, its drug-like properties must be evaluated. These in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology assays are crucial for predicting in vivo behavior.
Metabolic Stability
-
Rationale: This assay predicts how quickly the compound will be metabolized by the liver, which is a primary determinant of its half-life in vivo.[17] Rapid metabolism often leads to poor bioavailability and short duration of action.
-
Recommended Assay: The Liver Microsomal Stability Assay uses subcellular fractions (microsomes) containing key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[18][19] The disappearance of the parent compound is monitored over time.[18]
Cytochrome P450 (CYP) Inhibition
-
Rationale: Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is essential for predicting drug-drug interactions (DDIs).[20][21] Inhibition of a CYP enzyme can lead to dangerously elevated plasma levels of co-administered drugs.[21] The FDA recommends testing against at least seven P450 isoforms.[22]
-
Recommended Assay: Fluorogenic or LC-MS/MS-based assays using human liver microsomes and isoform-specific probe substrates are the industry standard.[22][23] These assays determine an IC₅₀ value for the compound against each major CYP isoform.[20]
Detailed Protocol: Fluorogenic CYP3A4 Inhibition Assay[25]
-
Preparation: In a 96-well black plate, add human liver microsomes and a phosphate buffer.
-
Inhibitor Addition: Add (1-Morpholinocycloheptyl)methanamine across a range of concentrations. Include a vehicle control (no inhibitor) and a known positive control inhibitor (e.g., ketoconazole for CYP3A4).
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding a solution containing a fluorogenic probe substrate (e.g., a resorufin derivative for CYP3A4) and an NADPH-regenerating system.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of fluorescence generation (V₀) for each well. Plot the percent inhibition (relative to the vehicle control) against the compound concentration to determine the IC₅₀ value.
-
Self-Validation: The assay is validated if the positive control inhibitor shows an IC₅₀ value within the expected range and the Z'-factor for the assay plate is > 0.5.
Plasma Protein Binding (PPB)
-
Rationale: The extent to which a drug binds to plasma proteins (like albumin) dictates the concentration of free, unbound drug available to interact with its target and exert a therapeutic effect.[24][25] High plasma protein binding can limit efficacy and tissue distribution.
-
Recommended Assay: Equilibrium Dialysis is the gold-standard method for determining the fraction of unbound drug.[24][26] The assay involves dialyzing a compound-spiked plasma sample against a buffer solution until equilibrium is reached.[27][28] The concentrations in each chamber are then measured by LC-MS/MS.[25]
Data Presentation: Summary of Hypothetical In Vitro ADME Data
| Assay | Parameter | Result | Interpretation |
| Metabolic Stability | Half-life (t½) in HLM | 45 min | Moderate stability; potential for acceptable in vivo half-life. |
| CYP Inhibition | IC₅₀ vs. CYP3A4 | > 30 µM | Low risk of DDI via CYP3A4 inhibition. |
| IC₅₀ vs. CYP2D6 | 2.5 µM | Potential risk of DDI; requires further investigation. | |
| Plasma Protein Binding | % Bound (Human) | 92.5% | Moderately high binding; free fraction must be considered. |
Conclusion and Future Directions
This guide presents a logical, resource-efficient strategy for the initial in vitro characterization of (1-Morpholinocycloheptyl)methanamine. By systematically progressing through foundational profiling, hit confirmation, and ADME/Tox assessment, researchers can build a comprehensive data package. The results from this cascade will definitively establish whether the compound has a viable therapeutic profile, identify its mechanism of action, and uncover any potential liabilities that must be addressed in subsequent medicinal chemistry efforts. A positive outcome from this screening funnel would provide a strong rationale for advancing the compound into more complex cellular models and, eventually, in vivo efficacy and safety studies.
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A Technical Guide to the Theoretical Mechanism of Action for (1-Morpholinocycloheptyl)methanamine
For Research, Scientific, and Drug Development Professionals
Disclaimer: (1-Morpholinocycloheptyl)methanamine is a novel chemical entity with no substantial body of published research. This guide, therefore, puts forth a theoretical mechanism of action based on established principles of medicinal chemistry and structure-activity relationship (SAR) analysis of its constituent chemical moieties. The proposed mechanisms and experimental protocols are intended to serve as a scientifically-grounded roadmap for future investigation.
Introduction and Structural Rationale
(1-Morpholinocycloheptyl)methanamine is a unique molecule comprised of three key structural components: a cycloheptyl ring, a morpholine heterocycle, and a primary aminomethyl group.[1][2] The combination of these features, particularly the bulky, lipophilic cycloheptyl group and the basic amine, suggests a strong potential for interaction with targets in the central nervous system (CNS). The morpholine ring is a common scaffold in CNS drug discovery, known to improve physicochemical properties like blood-brain barrier permeability and to modulate pharmacokinetic profiles.[3][4][5][6]
Given its structural analogy to known arylcyclohexylamines like Phencyclidine (PCP) and Ketamine, which are well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists, the primary hypothesis is that (1-Morpholinocycloheptyl)methanamine functions as a channel-blocking antagonist at the NMDA receptor.[7] Secondary activities at monoamine transporters and sigma receptors are also plausible and warrant investigation. This guide will explore these potential mechanisms in depth and provide detailed protocols for their experimental validation.
Primary Hypothesized Mechanism: NMDA Receptor Antagonism
The most compelling theoretical target for (1-Morpholinocycloheptyl)methanamine is the NMDA receptor, a crucial ionotropic glutamate receptor for synaptic plasticity and cognitive function.[8] Arylcyclohexylamines and other related cycloalkylamines are known to act as uncompetitive antagonists, physically blocking the receptor's ion channel pore.[7] The cycloheptyl group of the title compound, analogous to the cyclohexyl ring in PCP, likely serves as a hydrophobic anchor within the channel, while the protonated primary amine could form a critical interaction with binding sites inside the channel pore.
Proposed Signaling Pathway
Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor causes the opening of its ion channel, leading to an influx of Ca²⁺ and Na⁺.[8] This influx triggers a cascade of downstream signaling events crucial for learning and memory. An uncompetitive antagonist like (1-Morpholinocycloheptyl)methanamine would enter and occlude the open channel, preventing ion flux and effectively dampening glutamatergic neurotransmission. This leads to the dissociative and anesthetic effects characteristic of this drug class.
Caption: Proposed mechanism of NMDA receptor antagonism.
Experimental Validation: Radioligand Binding Assay
To determine the affinity of (1-Morpholinocycloheptyl)methanamine for the NMDA receptor ion channel binding site, a competitive radioligand binding assay is the gold standard. This experiment measures the ability of the test compound to displace a known radiolabeled antagonist, such as [³H]MK-801 or [³H]TCP, from the receptor.
Protocol: [³H]MK-801 Competitive Binding Assay
-
Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Membrane Preparation: Resuspend the supernatant and centrifuge at 40,000 x g for 20 minutes. Wash the resulting pellet by resuspension and centrifugation three times in fresh buffer to remove endogenous glutamate and glycine.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of prepared cortical membranes (approx. 100-200 µg protein).
-
50 µL of [³H]MK-801 (final concentration ~1-5 nM).
-
50 µL of varying concentrations of (1-Morpholinocycloheptyl)methanamine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Include controls for total binding (vehicle only) and non-specific binding (e.g., 10 µM of unlabeled MK-801).
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration inhibiting 50% of binding), which can then be converted to a Ki (inhibition constant).
Secondary Hypothesized Mechanism: Monoamine Transporter Inhibition
Many centrally-acting compounds with an amine moiety exhibit affinity for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9][10] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[11] Inhibition of these transporters by (1-Morpholinocycloheptyl)methanamine would lead to increased synaptic concentrations of monoamines, potentially producing stimulant or mood-altering effects.
Proposed Signaling Pathway
Monoamine transporters act as symporters, using the sodium gradient to drive the re-uptake of neurotransmitters. An inhibitor would bind to the transporter, preventing the neurotransmitter from being cleared from the synapse. This prolonged presence of dopamine, norepinephrine, or serotonin enhances and extends their signaling at postsynaptic receptors.
Caption: Proposed mechanism of monoamine transporter inhibition.
Experimental Validation: Neurotransmitter Uptake Assay
To assess the functional activity of (1-Morpholinocycloheptyl)methanamine at monoamine transporters, a synaptosomal uptake assay using radiolabeled neurotransmitters is employed.
Protocol: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
-
Synaptosome Preparation: Dissect and homogenize rat striatum in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g for 10 minutes. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the pellet in a suitable assay buffer (e.g., Krebs-Ringer).
-
Assay Setup: Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with varying concentrations of (1-Morpholinocycloheptyl)methanamine.
-
Initiate Uptake: Add [³H]Dopamine (final concentration ~10-20 nM) to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.
-
Controls: Run parallel reactions at 4°C to determine non-specific uptake. Use a known DAT inhibitor (e.g., GBR-12909 or cocaine) as a positive control.
-
Quantification and Analysis: Measure radioactivity on the filters using a scintillation counter. Calculate the specific uptake and determine the IC₅₀ of the test compound for dopamine uptake inhibition. Similar protocols can be used for NET (using [³H]Norepinephrine in cortical synaptosomes) and SERT (using [³H]5-HT in cortical or raphe synaptosomes).
Tertiary/Off-Target Activity: Sigma Receptor Modulation
Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins implicated in a wide range of cellular functions and CNS disorders.[12][13] Many NMDA antagonists and other psychoactive amines exhibit affinity for sigma receptors, which can significantly modulate their overall pharmacological profile. It is plausible that (1-Morpholinocycloheptyl)methanamine also interacts with these sites.
Experimental Validation: Sigma Receptor Binding Assay
The affinity for sigma receptors can be determined using competitive binding assays similar to the one described for the NMDA receptor.
Protocol: -Pentazocine Binding for σ₁ Receptors
-
Membrane Preparation: Use guinea pig brain or liver homogenates, which have a high density of σ₁ receptors.[14] Prepare membranes as previously described.
-
Assay Setup: Incubate membranes with -Pentazocine (a selective σ₁ ligand) and varying concentrations of (1-Morpholinocycloheptyl)methanamine.[13]
-
Non-specific Binding: Define non-specific binding using a high concentration of a standard sigma ligand like Haloperidol.[13]
-
Analysis: Follow the harvesting, quantification, and data analysis steps outlined in the NMDA receptor protocol to determine the Ki of the compound for the σ₁ receptor. A similar assay using [³H]DTG can be employed to assess affinity for σ₂ receptors.[13]
Summary of Quantitative Analysis
The experimental protocols described above will yield quantitative data on the binding affinity (Ki) and functional potency (IC₅₀) of (1-Morpholinocycloheptyl)methanamine at its hypothesized targets. This data is crucial for understanding its potency, selectivity, and potential therapeutic or toxicological profile.
| Target | Assay Type | Radioligand / Substrate | Primary Metric | Interpretation |
| NMDA Receptor | Competitive Binding | [³H]MK-801 | Ki (nM) | Affinity for the ion channel pore site. Lower Ki indicates higher affinity. |
| Dopamine Transporter (DAT) | Synaptosomal Uptake | [³H]Dopamine | IC₅₀ (nM) | Potency for inhibiting dopamine reuptake. |
| Norepinephrine Transporter (NET) | Synaptosomal Uptake | [³H]Norepinephrine | IC₅₀ (nM) | Potency for inhibiting norepinephrine reuptake. |
| Serotonin Transporter (SERT) | Synaptosomal Uptake | [³H]5-HT | IC₅₀ (nM) | Potency for inhibiting serotonin reuptake. |
| Sigma-1 (σ₁) Receptor | Competitive Binding | -Pentazocine | Ki (nM) | Affinity for the σ₁ receptor. |
| Sigma-2 (σ₂) Receptor | Competitive Binding | [³H]DTG | Ki (nM) | Affinity for the σ₂ receptor. |
Conclusion and Future Directions
This guide outlines a theoretical framework for the mechanism of action of (1-Morpholinocycloheptyl)methanamine, centered on a primary role as an NMDA receptor antagonist with potential secondary activities at monoamine transporters and sigma receptors. The provided experimental workflows offer a clear and robust path for validating these hypotheses and characterizing the compound's pharmacological profile.
Successful elucidation of its in-vitro activity should be followed by further studies, including:
-
Electrophysiology: To confirm the nature of NMDA receptor antagonism (e.g., channel block, allosteric modulation) using patch-clamp techniques.
-
In-vivo Behavioral Models: To correlate the in-vitro findings with physiological effects, such as locomotor activity, prepulse inhibition, and models of dissociative anesthesia or psychosis.
-
Pharmacokinetic Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for understanding its in-vivo effects and potential for clinical development.
By systematically pursuing this research plan, the scientific community can uncover the precise mechanistic underpinnings of this novel molecule, paving the way for its potential application in neuroscience research or drug development.
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 590-613. [Link][3][4][5][6]
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Kavanagh, P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1535-1545. [Link][10]
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An In-depth Technical Guide to (1-Morpholinocycloheptyl)methanamine: Synthesis, Characterization, and Prospective Applications
A Note on the Subject: Publicly accessible research detailing the specific discovery, history, and pharmacological profile of (1-Morpholinocycloheptyl)methanamine is not available. This guide, therefore, serves as a comprehensive technical overview for researchers and drug development professionals, constructed from established principles of organic synthesis and medicinal chemistry. The synthesis and experimental protocols described herein are proposed based on well-documented, analogous chemical transformations. The discussion on potential applications is an extrapolation based on the pharmacological activities of structurally related compounds.
Introduction
(1-Morpholinocycloheptyl)methanamine is a unique chemical entity characterized by a cycloheptyl ring substituted with both a morpholine and a methanamine group at the same carbon atom. The morpholine moiety is a well-recognized pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The cycloheptylamine framework provides a three-dimensional structure that can be pivotal for specific interactions with biological targets.[3] This guide will provide a detailed exploration of this molecule, from its fundamental properties to a prospective look at its synthesis and potential therapeutic relevance.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 891638-31-6 | Supplier Data |
| Molecular Formula | C₁₂H₂₄N₂O | Supplier Data |
| Molecular Weight | 212.33 g/mol | Supplier Data |
Retrosynthetic Analysis and Proposed Synthesis
A logical retrosynthetic analysis of (1-Morpholinocycloheptyl)methanamine suggests a convergent synthesis pathway originating from simple, commercially available starting materials. The key disconnection points are the carbon-nitrogen bonds of the methanamine and morpholine groups, and the carbon-carbon bond of the aminomethyl group.
Caption: Retrosynthetic analysis of (1-Morpholinocycloheptyl)methanamine.
A plausible forward synthesis involves a three-component Strecker reaction followed by the reduction of the resulting aminonitrile.[4][5][6][7][8] This approach is efficient and atom-economical for the formation of α-aminonitriles.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (1-Morpholinocycloheptyl)methanamine.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of (1-Morpholinocycloheptyl)methanamine, based on established chemical methodologies.
Step 1: Synthesis of 1-Morpholinocycloheptane-1-carbonitrile (Strecker Aminonitrile Synthesis)
Causality: This one-pot, three-component reaction is a highly efficient method for forming α-aminonitriles.[5][7] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of cycloheptanone and morpholine, which is then attacked by the cyanide nucleophile.
Protocol:
-
To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine/iminium intermediate.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-morpholinocycloheptane-1-carbonitrile.
Step 2: Synthesis of (1-Morpholinocycloheptyl)methanamine (Nitrile Reduction)
Causality: The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this purpose.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-morpholinocycloheptane-1-carbonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-Morpholinocycloheptyl)methanamine.
-
Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Potential Pharmacological Relevance and Therapeutic Applications
While no specific pharmacological data exists for (1-Morpholinocycloheptyl)methanamine, the structural motifs present in the molecule suggest several areas of potential therapeutic interest.
The Role of the Morpholine Moiety
The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][9] Its presence can:
-
Improve Physicochemical Properties: The morpholine group can increase the aqueous solubility and polarity of a molecule, which can be beneficial for oral bioavailability.
-
Enhance Metabolic Stability: The saturated heterocyclic nature of morpholine can block sites of oxidative metabolism, potentially increasing the half-life of a drug.
-
Provide Key Binding Interactions: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[9][10][11]
The Contribution of the Cycloheptylamine Scaffold
Cyclic amine derivatives are important building blocks in the design of bioactive molecules.[12] The cycloheptyl group, in particular, provides a larger and more flexible scaffold compared to smaller rings like cyclopentyl or cyclohexyl. This can allow for optimal positioning of functional groups to interact with binding pockets of enzymes or receptors.
Derivatives of cycloheptylamine have been investigated for their potential to modulate neurotransmitter systems, suggesting possible applications in neurological disorders.[3]
Future Directions and Conclusion
(1-Morpholinocycloheptyl)methanamine represents an under-explored area of chemical space. This technical guide provides a scientifically grounded framework for its synthesis and characterization. Future research should focus on:
-
Experimental Validation: The proposed synthetic route requires experimental validation to optimize reaction conditions and yields.
-
Pharmacological Screening: A comprehensive screening of the compound against a panel of biological targets is necessary to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues would be crucial to understand the contribution of each structural component to any observed biological activity.
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Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). PubMed. Retrieved from [Link]
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SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. Retrieved from [Link]
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α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Retrieved from [Link]
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Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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solubility and stability of (1-Morpholinocycloheptyl)methanamine
An In-Depth Technical Guide to the Solubility and Stability of (1-Morpholinocycloheptyl)methanamine
Authored by: A Senior Application Scientist
Abstract
(1-Morpholinocycloheptyl)methanamine is a novel chemical entity with potential applications in pharmaceutical development. As with any new active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount to its successful development. This guide provides a comprehensive framework for the characterization of the . It outlines detailed experimental protocols, explains the scientific rationale behind these methodologies, and offers insights into potential challenges and mitigation strategies. This document is intended for researchers, chemists, and formulation scientists involved in the preclinical and early-stage development of new drug candidates.
Introduction to (1-Morpholinocycloheptyl)methanamine
(1-Morpholinocycloheptyl)methanamine is a substituted cycloalkylamine containing a morpholine ring. The structure suggests that it is a basic compound, likely to be protonated at physiological pH. The presence of the morpholine and primary amine groups introduces polarity, while the cycloheptyl ring provides a significant lipophilic character. This balance between hydrophilicity and lipophilicity will be a key determinant of its solubility and permeability, and ultimately its bioavailability.
A comprehensive understanding of the solubility and stability of this molecule is a critical first step in its development. Poor solubility can lead to low bioavailability and limit formulation options. Instability can result in the loss of therapeutic efficacy and the formation of potentially toxic degradation products. The following sections provide a detailed roadmap for the systematic evaluation of these critical properties.
Solubility Characterization
The solubility of an API is its ability to dissolve in a solvent to form a homogeneous solution. In drug development, aqueous solubility is of particular interest as it often correlates with oral bioavailability. We will explore both kinetic and thermodynamic solubility.
Theoretical Considerations
Given the structure of (1-Morpholinocycloheptyl)methanamine, it is expected to exhibit pH-dependent solubility. As a basic compound, its solubility should be higher in acidic conditions where it is protonated and forms a more soluble salt. The pKa of the molecule, which is the pH at which 50% of the compound is ionized, is a critical parameter to determine.
Experimental Protocols
A precise determination of the pKa is essential for understanding the pH-solubility profile.
Protocol: Potentiometric Titration
-
Preparation: Prepare a 1-5 mg/mL solution of (1-Morpholinocycloheptyl)methanamine in a mixture of methanol and water.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl, monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.
Kinetic solubility measures the concentration of a compound that dissolves from a solid form in a given time under specific conditions. It is a high-throughput method often used in early discovery.
Protocol: Shake-Flask Method
-
Stock Solution: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add a small aliquot of the stock solution to a series of buffers with varying pH values (e.g., pH 2, 4, 6.8, 7.4, 9). The final DMSO concentration should be kept low (<1%) to minimize its effect on solubility.
-
Incubation: Shake the samples at room temperature for 2-4 hours.
-
Separation: Remove any undissolved precipitate by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states.
Protocol: Saturated Solution Method
-
Sample Preparation: Add an excess amount of the solid compound to a series of buffers with varying pH values.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separation and Quantification: Follow the same separation and quantification steps as in the kinetic solubility protocol.
Data Presentation
The solubility data should be presented in a clear and concise manner.
| Parameter | Method | Conditions | Expected Outcome |
| pKa | Potentiometric Titration | Methanol/Water | Estimated pKa values for the amine groups |
| Kinetic Solubility | Shake-Flask | pH 2, 4, 6.8, 7.4, 9 | Solubility values (µg/mL or µM) at each pH |
| Thermodynamic Solubility | Saturated Solution | pH 2, 4, 6.8, 7.4, 9 | Equilibrium solubility values at each pH |
Visualization of Workflow
Caption: Workflow for Solubility Assessment.
Stability Assessment
Stability testing is crucial to identify potential degradation pathways and to determine the shelf-life of the API. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to expedite the degradation process.
Potential Degradation Pathways
The structure of (1-Morpholinocycloheptyl)methanamine suggests potential susceptibility to:
-
Oxidation: The primary amine and the morpholine ring could be susceptible to oxidation.
-
Hydrolysis: While generally stable, extreme pH and temperature could lead to ring-opening of the morpholine.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation.
Experimental Protocol: Forced Degradation Study
This study will expose the compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products, which can help in elucidating their structures.
Data Presentation
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| Heat (Solid), 105°C | |||
| Heat (Solution), 60°C | |||
| Light (ICH Q1B) |
Visualization of Workflow
Caption: Workflow for Forced Degradation Study.
Formulation Strategies and Mitigation
Based on the outcomes of the solubility and stability studies, appropriate formulation strategies can be developed.
-
Poor Solubility: If the compound exhibits low aqueous solubility, especially at physiological pH, salt formation is a primary strategy. Given the basic nature of the molecule, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate, tartrate) can significantly enhance solubility. Other approaches include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.
-
Instability: If degradation is observed under specific conditions, formulation adjustments can be made. For instance, if the compound is susceptible to oxidation, the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen) would be necessary. For photolabile compounds, light-protective packaging is essential.
Conclusion
The systematic characterization of the is a foundational element of its preclinical development. The experimental framework detailed in this guide provides a robust approach to generating the critical data needed to understand the compound's physicochemical properties. These findings will be instrumental in guiding formulation development, ensuring the delivery of a safe and efficacious drug product. The insights gained from these studies will ultimately de-risk the development process and pave the way for successful clinical evaluation.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]
-
Avdeef, A. Solubility of Sparingly Soluble Ionizable Drugs.[Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation.[Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
exploring the therapeutic potential of morpholine-containing compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Introduction: The Enduring Relevance of the Morpholine Moiety
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, stands out as a "privileged scaffold." Its prevalence in a wide array of approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This guide provides an in-depth exploration of the therapeutic potential of morpholine-containing compounds, offering insights into their design, synthesis, and biological evaluation across various disease areas. We will delve into the mechanistic underpinnings of their activity and provide practical, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.
The unique physicochemical characteristics of the morpholine ring contribute significantly to its utility in drug design. The presence of the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the nitrogen atom provides a point for substitution and modulation of basicity. This combination often imparts favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier, a critical attribute for central nervous system (CNS) targeted therapies.[1][2]
This guide will navigate through the diverse therapeutic applications of morpholine-containing compounds, from their established roles in oncology and infectious diseases to their emerging potential in treating neurodegenerative disorders. Through a combination of mechanistic insights, detailed experimental workflows, and illustrative data, we aim to provide a comprehensive resource for scientists dedicated to harnessing the power of the morpholine scaffold.
I. The Medicinal Chemistry of Morpholine: A Scaffold for Therapeutic Innovation
The morpholine ring is a versatile building block in medicinal chemistry due to its synthetic accessibility and the diverse chemical space that can be explored through its functionalization.[3] A variety of synthetic strategies have been developed to construct the morpholine core and to introduce substituents that fine-tune the biological activity and pharmacokinetic profile of the resulting compounds.
General Synthesis of Morpholine Derivatives: A Representative Protocol
The synthesis of novel morpholine-containing compounds is a critical first step in drug discovery. While numerous methods exist, a common approach involves the cyclization of an appropriate precursor. The following protocol outlines a general method for the synthesis of a substituted morpholine derivative, illustrating the fundamental principles of morpholine ring construction.
Experimental Protocol: Synthesis of a Substituted Morpholine Derivative
Objective: To synthesize a novel N-aryl morpholine derivative via nucleophilic substitution.
Materials:
-
Substituted aniline
-
Bis(2-chloroethyl) ether
-
Sodium iodide (catalytic amount)
-
Potassium carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 eq) in DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide to the solution.
-
Addition of Alkylating Agent: Add bis(2-chloroethyl) ether (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation of the base while not interfering with the nucleophilic attack of the aniline.
-
Base: Potassium carbonate is a mild base used to deprotonate the aniline, making it a more potent nucleophile.
-
Catalyst: Sodium iodide is used as a catalyst to facilitate the reaction through the Finkelstein reaction, where the chloride is exchanged for the more reactive iodide in situ.
-
Purification: Column chromatography is a standard technique for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Synthesis of Approved Morpholine-Containing Drugs: Case Studies
The versatility of morpholine synthesis is exemplified by the various routes developed for commercially available drugs.
-
Gefitinib (Iressa®): A four-step synthesis has been developed starting from 2,4-dichloro-6,7-dimethoxyquinazoline, avoiding the need for chromatographic purifications.[4]
-
Linezolid (Zyvox®): A novel synthesis involves the reaction of 3-fluoro-4-morpholinophenylisocyanate with (R)-epoxyazidopropane, followed by reduction and acetylation.[5]
-
Aprepitant (Emend®): An efficient stereoselective synthesis involves the condensation of N-benzyl ethanolamine with glyoxylic acid to form a 2-hydroxy-1,4-oxazin-3-one intermediate.[6]
-
Reboxetine (Edronax®): One synthetic approach employs a tandem cyclic sulfate rearrangement starting from trans-cinnamyl alcohol.[7]
II. Therapeutic Applications in Oncology
The morpholine scaffold is a prominent feature in a number of successful anticancer agents. Its ability to be incorporated into molecules that target key signaling pathways involved in cancer cell proliferation and survival has made it a valuable tool for oncological drug discovery.
Targeting Kinase Signaling Pathways: The Case of Gefitinib
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[8] The morpholine moiety in gefitinib plays a crucial role in its pharmacological profile.
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[9][10] This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[2]
PI3K/Akt/mTOR Signaling Pathway Inhibition by a Morpholine-Containing Compound
Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the half-maximal effective concentration (EC50) of a morpholine-containing compound against a specific virus.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
96-well or 24-well plates
-
Morpholine-containing test compound
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units).
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Quantitative Data: Antiviral Activity of Morpholine Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 141a | Zika Virus (ZIKV) | - | 0.8 | [11] |
| Compound 142 | Zika Virus (ZIKV) | - | 0.8 | [11] |
| Compound 7a | Hantaan pseudovirus | - | 5.0 - 14.8 | [12] |
| Compound 7b | Influenza A (H1N1) | MDCK | 24.2 - 64.8 | [12] |
IV. Therapeutic Potential in Neurodegenerative Diseases
Morpholine derivatives have shown significant promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [13]Their ability to cross the blood-brain barrier and interact with key enzymes and receptors in the CNS makes them attractive candidates for development in this challenging therapeutic area.
Targeting Cholinesterases and Other CNS Enzymes
One of the key strategies in the treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several morpholine-containing compounds have been identified as potent cholinesterase inhibitors. [14] Mechanism of Action: Morpholine derivatives can act as inhibitors of AChE and other CNS enzymes like monoamine oxidase (MAO), thereby increasing the levels of key neurotransmitters in the brain and potentially slowing the progression of neurodegeneration.
Quantitative Data: Cholinesterase Inhibitory Activity of Morpholine Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 11g | AChE | 1.94 ± 0.13 | [14] |
| Compound 11g | BuChE | 28.37 ± 1.85 | [14] |
| Compound 5h | AChE | 0.43 ± 0.42 | [15] |
| Compound 5h | BuChE | 2.5 ± 0.04 | [15] |
| Morpholine-based chalcone | MAO-B | as low as 0.030 | [13] |
| Morpholine-based chalcone | AChE | 6.1 | [13] |
In Vivo Evaluation in Neurodegenerative Disease Models: The Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases, particularly Alzheimer's disease.
Experimental Protocol: Morris Water Maze
Objective: To evaluate the effect of a morpholine-containing compound on spatial learning and memory in a mouse model of Alzheimer's disease.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type littermates.
-
Circular water tank (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
Submerged escape platform.
-
Video tracking system and software.
-
Morpholine-containing test compound.
Procedure:
-
Acclimation and Habituation: Acclimate the mice to the testing room and handle them for several days before the experiment.
-
Cued Training (Visible Platform): For one day, train the mice to find a visible platform in the water maze. This ensures that the animals can see and are motivated to escape the water.
-
Acquisition Phase (Hidden Platform): For 5-7 consecutive days, conduct spatial learning trials with the platform hidden beneath the water surface.
-
Place the mouse into the water at one of four starting positions, facing the wall of the tank.
-
Allow the mouse to swim freely for 60-90 seconds to find the hidden platform. [16] * If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds. [16] * Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform from the tank and allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latencies and path lengths during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory retention. Compare the performance of the compound-treated group to the vehicle-treated control group.
Experimental Workflow for In Vivo Evaluation
Caption: A typical workflow for evaluating a morpholine compound in an Alzheimer's disease mouse model.
V. Conclusion and Future Perspectives
The morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its presence in a diverse range of clinically successful drugs. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, make it an attractive starting point for the design of novel therapeutic agents. The examples highlighted in this guide, spanning oncology, infectious diseases, and neurodegenerative disorders, underscore the broad therapeutic potential of morpholine-containing compounds.
Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex morpholine-based libraries for high-throughput screening. A deeper understanding of the structure-activity relationships for various targets will guide the rational design of more potent and selective inhibitors. Furthermore, the application of advanced drug delivery strategies, such as nanoparticle formulation, may enhance the therapeutic efficacy and reduce the side effects of morpholine-containing drugs.
As our understanding of disease biology continues to evolve, the versatile morpholine scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists, contributing to the development of the next generation of innovative medicines.
VI. References
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CN102702125B - Chemical synthesis method for linezolid - Google Patents. (n.d.). Retrieved January 22, 2026, from
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A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). Retrieved January 22, 2026, from [Link]
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The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement. (2012). Tetrahedron: Asymmetry, 23(15-16), 1147-1151. [Link]
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Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). Journal of Visualized Experiments, (53), 2927. [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Molecular Structure, 1301, 137357. [Link]
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Linezolid. (2024). In StatPearls. StatPearls Publishing. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1773-1813. [Link]
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What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(3), 359-372. [Link]
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Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2002). Organic Letters, 4(17), 2973-2975. [Link]
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US8350029B2 - Process for the preparation of gefitinib - Google Patents. (n.d.). Retrieved January 22, 2026, from
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Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. (2004). Journal of the American Chemical Society, 126(40), 12854-12855. [Link]
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012). Cancers, 4(4), 887-910. [Link]
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Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (2018). International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III). [Link]
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2021). Molecules, 26(11), 3183. [Link]
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Synthesis and anticancer evaluation of novel morpholine analogues. (2017). Molbank, 2017(3), M941. [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved January 22, 2026, from [Link]
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Green Synthesis of Aprepitant | Chemistry For Sustainability. (n.d.). Retrieved January 22, 2026, from [Link]
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Understanding the Morris Water Maze in Neuroscience. (2025, June 10). [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
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Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. (2016). Oncology Letters, 11(5), 3125-3130. [Link]
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Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2013). Molecules, 18(1), 745-753. [Link]
-
US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents. (n.d.). Retrieved January 22, 2026, from
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Process for synthesis of gefitinib. | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]
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Video: Morris Water Maze Experiment. (2008). Journal of Visualized Experiments, (17), e734. [Link]
-
WO2011077310A1 - Process for the preparation of linezolid - Google Patents. (n.d.). Retrieved January 22, 2026, from
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Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. (2022). Molecules, 27(19), 6279. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). Molecules, 28(21), 7384. [Link]
-
Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. (2023). Bioorganic Chemistry, 139, 106752. [Link]
-
Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. (2019). Angewandte Chemie International Edition, 58(23), 7733-7737. [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). Journal of the Iranian Chemical Society, 21(2), 291-320. [Link]
-
Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Chemical Data Collections, 51, 101205. [Link]
-
Chapter 10 Synthesis of aprepitant. (2007). In Process Chemistry in the Pharmaceutical Industry, Volume 2. [Link]
-
Morris Water Maze - MMPC.org. (2024, January 3). [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024, March 4). [Video]. YouTube. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 22, 2026, from [Link]
-
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2022). Molecules, 27(19), 6656. [Link]
-
Process Development and Scale-up for (±)-Reboxetine Mesylate. (2013). Organic Process Research & Development, 17(2), 221-230. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, 193, 112223. [Link]
-
EP2516408A1 - Process for the preparation of linezolid - Google Patents. (n.d.). Retrieved January 22, 2026, from
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances, 14(4), 2533-2541. [Link]
-
Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of (1-Morpholinocycloheptyl)methanamine for Pharmaceutical Research
Introduction
(1-Morpholinocycloheptyl)methanamine is a novel scaffold of significant interest to researchers in drug development and medicinal chemistry. Its unique three-dimensional structure, combining a flexible cycloheptyl ring, a pharmacologically relevant morpholine moiety, and a primary amine for further functionalization, makes it an attractive building block for creating diverse chemical libraries. This document provides a comprehensive, field-proven guide to a reliable two-step synthesis of this target compound, designed for practical application in a research laboratory setting. The presented protocol is built upon fundamental, well-established organic chemistry principles, ensuring reproducibility and scalability.
Synthetic Strategy Overview
The synthesis of (1-Morpholinocycloheptyl)methanamine is efficiently achieved in two sequential steps, commencing from the readily available starting material, cycloheptanone.
-
Step 1: Strecker-Type Aminonitrile Synthesis. A three-component reaction between cycloheptanone, morpholine, and a cyanide source to yield the intermediate, 1-morpholinocycloheptane-1-carbonitrile.
-
Step 2: Nitrile Reduction. The subsequent reduction of the nitrile functional group of the intermediate to the desired primary amine using a powerful hydride reducing agent.
This strategy is advantageous due to its convergent nature and the use of standard laboratory reagents and techniques.
Part 1: Synthesis of 1-Morpholinocycloheptane-1-carbonitrile via a Strecker-Type Reaction
Mechanistic Rationale
The initial step is a variation of the classic Strecker synthesis, a powerful method for preparing α-aminonitriles.[1][2][3] In this one-pot reaction, cycloheptanone reacts with morpholine to form an enamine or, under acidic catalysis, an iminium ion intermediate. The mildly acidic conditions generated by the morpholine salt of the cyanide source can facilitate the formation of the electrophilic iminium ion. This intermediate is then susceptible to nucleophilic attack by the cyanide ion (CN⁻) at the carbon of the C=N bond.[4] This irreversible step forms the stable α-aminonitrile, 1-morpholinocycloheptane-1-carbonitrile. The choice of trimethylsilyl cyanide (TMSCN) is often preferred for its higher solubility in organic solvents and more controlled release of cyanide, although traditional alkali metal cyanides can also be employed with appropriate phase transfer catalysts or in suitable solvent systems.[5][6]
Caption: Mechanism of the Strecker-Type Synthesis.
Experimental Protocol: 1-Morpholinocycloheptane-1-carbonitrile
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Cycloheptanone | 112.17 | 5.61 g (5.8 mL) | 50 |
| Morpholine | 87.12 | 4.79 g (4.8 mL) | 55 |
| Trimethylsilyl cyanide | 99.21 | 5.46 g (6.5 mL) | 55 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated NaHCO₃(aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptanone (5.61 g, 50 mmol) and morpholine (4.79 g, 55 mmol) in methanol (100 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (5.46 g, 55 mmol) dropwise over 15 minutes. Caution: TMSCN is toxic and reacts with moisture to release hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-morpholinocycloheptane-1-carbonitrile.
-
The crude product can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent reduction step.
Part 2: Reduction to (1-Morpholinocycloheptyl)methanamine
Mechanistic Rationale
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting nitriles to primary amines.[7][8] The reaction proceeds via the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. Two equivalents of hydride are added; the first forms an imine anion intermediate, and the second adds to this intermediate to form a dianion, which is complexed with aluminum.[9] A final aqueous workup protonates the dianion to yield the desired primary amine, (1-Morpholinocycloheptyl)methanamine.[8] Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is also a viable, though often slower, alternative.[10][11][12]
Caption: Experimental workflow for nitrile reduction.
Experimental Protocol: (1-Morpholinocycloheptyl)methanamine
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Morpholinocycloheptane-1-carbonitrile | 208.31 | 8.33 g | 40 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 3.04 g | 80 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Water (H₂O) | 18.02 | 3 mL | - |
| 15% Aqueous NaOH | 40.00 | 3 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (3.04 g, 80 mmol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 1-morpholinocycloheptane-1-carbonitrile (8.33 g, 40 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the aminonitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Caution: LiAlH₄ reacts violently with water. The reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction back down to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (3 mL)
-
15% aqueous NaOH solution (3 mL)
-
Water (9 mL)
-
-
Stir the resulting granular precipitate vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude (1-Morpholinocycloheptyl)methanamine.
-
Purify the final product by vacuum distillation or column chromatography to obtain the pure primary amine.
Conclusion
This application note details a robust and efficient two-step synthesis for (1-Morpholinocycloheptyl)methanamine, a valuable building block for pharmaceutical and chemical research. The protocol employs a modified Strecker reaction followed by a standard LiAlH₄ reduction, both of which are high-yielding and scalable processes. By adhering to the outlined procedures and safety precautions, researchers can reliably produce this novel compound for their discovery programs.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. Available at: [Link]
-
Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis and properties of α-aminonitriles. Russian Chemical Reviews, 58(2), 148. Available at: [Link]
-
Prasad, B. A. S., Bisai, A., & Singh, V. K. (2004). A highly enantioselective Strecker reaction of N-allyl imines catalyzed by a chiral Sc (III)− PyBox complex. Organic letters, 6(24), 4463-4465. Available at: [Link]
-
O'Brien, P. (1999). The reduction of nitriles to primary amines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1282. Available at: [Link]
-
Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2001). A mild and efficient one-pot synthesis of α-aminonitriles. Synthesis, 2001(14), 2125-2127. Available at: [Link]
-
Hunt, I. (n.d.). Chapter 20: Carboxylic Acid Derivatives. Nucleophilic Acyl Substitution. University of Calgary. Available at: [Link]
-
Clark, J. (2015). The reduction of nitriles. Chemguide. Available at: [Link]
-
Various Authors. (n.d.). Nitrile reduction. Wikipedia. Available at: [Link]
-
Various Authors. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
-
Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino-nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. Available at: [Link]
-
LibreTexts. (2023). Reactivity of Nitriles. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Available at: [Link]
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- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
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- 10. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity Quantification of (1-Morpholinocycloheptyl)methanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
(1-Morpholinocycloheptyl)methanamine is a unique bifunctional molecule incorporating a morpholine heterocycle and a primary amine attached to a cycloheptyl ring.[1] Its structural complexity and potential use as a building block in pharmaceutical synthesis necessitate the development of robust and sensitive analytical methods for its precise quantification.[2][3] Such methods are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) by monitoring residual levels, characterizing impurities, and supporting pharmacokinetic studies.[4][5] This application note presents detailed protocols for the quantification of (1-Morpholinocycloheptyl)methanamine in a variety of matrices using two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The LC-MS/MS method offers exceptional sensitivity and selectivity, making it the preferred technique for trace-level quantification in complex matrices.[4][6] The GC-MS method, which includes a derivatization step to enhance volatility, serves as a valuable alternative or confirmatory technique. Both methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[7][8][9][10][11]
Chemical Properties of (1-Morpholinocycloheptyl)methanamine
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₄N₂O | |
| Molecular Weight | 212.33 g/mol | |
| Structure | NCC1(CCCCCC1)N2CCOCC2 | |
| Physical Form | Solid | |
| Key Functional Groups | Primary Amine, Tertiary Amine (Morpholine) | N/A |
The presence of both a primary and a tertiary amine influences the molecule's chromatographic behavior and ionization characteristics. The primary amine is amenable to derivatization, a key aspect of the GC-MS protocol.
Method 1: High-Sensitivity Quantification by LC-MS/MS
LC-MS/MS is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[6][12] This method is ideal for quantifying low levels of (1-Morpholinocycloheptyl)methanamine in complex sample matrices.
Principle
The analyte is first separated from other components in the sample matrix using reversed-phase liquid chromatography. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method minimizes matrix interference and provides excellent sensitivity.
Experimental Workflow
Caption: LC-MS/MS workflow for the quantification of (1-Morpholinocycloheptyl)methanamine.
Detailed Protocol
1. Sample Preparation (from a solid API matrix):
-
Accurately weigh 10 mg of the API sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Perform a further 1:100 dilution with the same solvent mixture for a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Conditions | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Offers good retention and peak shape for amine-containing compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Gradient | 5% B to 95% B over 5 minutes | Ensures separation from polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI interfaces. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Enables sensitive and selective MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine groups are readily protonated. |
| MRM Transitions | Precursor Ion (Q1): m/z 213.2Product Ion (Q3): m/z 112.1 | Q1 corresponds to [M+H]⁺. Q3 is a stable fragment for quantification. |
| Collision Energy | Optimized for maximum signal intensity | To be determined experimentally. |
3. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][9][11]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Method 2: Quantification by GC-MS with Derivatization
For certain applications, GC-MS can be a reliable technique for the quantification of amines.[3][13] However, the low volatility and polar nature of (1-Morpholinocycloheptyl)methanamine necessitate a derivatization step to improve its chromatographic properties.
Principle
The primary amine group of the analyte is reacted with a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form a more volatile and thermally stable derivative. This derivative is then separated by gas chromatography and detected by a mass spectrometer.
Experimental Workflow
Caption: GC-MS workflow with derivatization for amine analysis.
Detailed Protocol
1. Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
To 100 µL of the sample solution in a vial, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Conditions | Rationale |
| GC System | Gas Chromatograph with Autosampler | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas for GC-MS. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Provides good separation of the derivatized analyte from potential interferences. |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) | Scan mode for qualitative analysis, SIM for enhanced quantitative sensitivity. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte. |
3. Method Validation: Similar to the LC-MS/MS method, the GC-MS protocol must be rigorously validated to demonstrate its suitability for the intended purpose, following ICH guidelines.[7][8][9][10][11]
Conclusion
This application note provides comprehensive and detailed protocols for the quantification of (1-Morpholinocycloheptyl)methanamine using state-of-the-art analytical techniques. The LC-MS/MS method is recommended for applications requiring high sensitivity and selectivity, particularly in complex biological or pharmaceutical matrices. The GC-MS method with derivatization offers a robust and reliable alternative. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both methods, when properly validated, will provide accurate and precise data essential for research, development, and quality control in the pharmaceutical industry.
References
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). [Link]
-
Eurofins BioPharma Product Testing. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Shimadzu Corporation. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 533-538. [Link]
-
Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(1), 1-14. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025-10-22). [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30). [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. (2023-11-30). [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319. [Link]
-
ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
Pistos, C., & Athanaselis, S. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Separations, 6(2), 23. [Link]
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Application Notes & Protocols for In Vivo Evaluation of (1-Morpholinocycloheptyl)methanamine
Executive Summary & Compound Profile
This document provides a comprehensive framework for designing and executing initial in vivo studies for the novel chemical entity (NCE), (1-Morpholinocycloheptyl)methanamine. The primary objective is to establish a foundational understanding of the compound's tolerability, pharmacokinetic profile, and potential biological effects in a systematic, ethically sound, and scientifically rigorous manner.
(1-Morpholinocycloheptyl)methanamine (CAS No. 891638-31-6) is a heterocyclic building block with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol .[1] It is classified as a combustible solid. Publicly available data on its specific biological activity or mechanism of action is scarce, positioning it as a true early-discovery compound. Structurally, it contains a methanamine group, which is a primary aliphatic amine, and a morpholine moiety.[2] This structure shares features with compounds that interact with the central nervous system (CNS); however, its primary biological target and therapeutic potential are currently undefined.
The name "methanamine" is structurally related to "methenamine," a known urinary tract antiseptic that acts by releasing formaldehyde in acidic urine.[3][4][5][6][7] While structurally distinct, this distant relationship suggests a need to investigate urinary tract effects and pH-dependent activity as a low-priority exploratory endpoint.
Given the lack of existing data, the following protocols are designed to de-risk further development by systematically generating essential preclinical data. These guidelines emphasize adherence to the highest standards of animal welfare and scientific integrity, as mandated by institutional and federal guidelines.[8][9][10]
Preclinical Rationale & Hypothesis-Driven Strategy
The overarching goal of preclinical research is to answer a specific question with rigor and transparency.[8] For a novel compound like (1-Morpholinocycloheptyl)methanamine, the initial in vivo program is not about confirming a known effect, but rather exploring its fundamental properties to generate a testable hypothesis.
The strategic progression of these studies is designed to build upon previous findings, ensuring an efficient use of resources and animals.[11][12]
Caption: In Vivo Study Progression Workflow.
Ethical & Regulatory Considerations: The 3Rs Framework
All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[9][10] The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.
-
Replacement: In vivo studies should only be initiated after exhaustive in vitro and in silico analyses have been completed.
-
Reduction: Study designs, such as the OECD Acute Toxic Class Method, are chosen to minimize the number of animals required while maintaining statistical power.[13]
-
Refinement: Procedures must be refined to minimize pain and distress. This includes establishing clear humane endpoints, providing appropriate housing, and using the least invasive techniques possible.[14]
Any protocol involving hazardous materials requires additional approval from committees like Environmental Health and Safety (EHS) to ensure the safety of both personnel and other animals in the facility.[10]
Protocol 1: Acute Dose-Range Finding (DRF) & Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration. This protocol is adapted from the OECD 423 Guideline (Acute Toxic Class Method).[13][15]
Causality: The MTD is a critical parameter that informs the dose selection for all subsequent non-clinical studies.[14] It establishes the upper boundary of exposure that can be safely administered, preventing severe suffering and mortality in longer-term studies.[16]
4.1 Materials
-
Test Article: (1-Morpholinocycloheptyl)methanamine, solid form.
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% methylcellulose in sterile water, corn oil).
-
Animals: Young adult female Sprague-Dawley rats (8-10 weeks old). Females are often chosen for initial toxicity studies as they can be slightly more sensitive.[17]
-
Standard caging, diet, and water ad libitum.
4.2 Experimental Procedure
-
Animal Acclimation: Upon arrival, animals must be quarantined and allowed to acclimate for a minimum of 7-14 days.[18]
-
Dose Formulation: Prepare a homogenous suspension/solution of the test article in the selected vehicle on the day of dosing.
-
Study Initiation (Stepwise Procedure):
-
Step 1: Dose a group of 3 female rats with a starting dose (e.g., 300 mg/kg) via oral gavage. The starting dose is selected based on the lack of structural alerts for high toxicity.
-
Decision Point: Observe animals intensely for the first 4 hours, then periodically for 14 days.[19]
-
Outcome A (No Mortality/Moribundity): If 0/3 or 1/3 animals die, proceed to the next higher fixed dose level (e.g., 2000 mg/kg) in a new group of 3 animals.
-
Outcome B (Clear Toxicity): If 2/3 or 3/3 animals die, the test is stopped, and the toxicity is classified based on that dose level. A lower dose (e.g., 50 mg/kg) would then be tested to confirm.
-
-
-
Clinical Observations: Record detailed clinical signs at regular intervals, including but not limited to:
-
Changes in skin, fur, eyes, and mucous membranes.
-
Respiratory, circulatory, autonomic, and CNS effects (e.g., tremors, convulsions, salivation, lethargy).
-
Behavioral changes (e.g., stereotypy, bizarre behavior).
-
-
Body Weights: Measure body weight just prior to dosing and on days 7 and 14 post-dosing.
-
Terminal Procedures: At day 14, euthanize all surviving animals. Conduct a gross necropsy, examining all major organs for abnormalities.
4.3 Data Presentation: Example DRF Outcome Table
| Dose Group (mg/kg) | N | Mortality (Day 14) | Key Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |
| Vehicle Control | 3 | 0/3 | None observed (NO) | +5.2% | No abnormal findings (NAF) |
| 300 | 3 | 0/3 | Mild lethargy (1-4h post-dose) | +4.8% | NAF |
| 2000 | 3 | 1/3 | Severe lethargy, piloerection | -2.1% (survivors) | Discoloration of the liver |
Protocol 2: Preliminary Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, and elimination profile of (1-Morpholinocycloheptyl)methanamine after a single dose in rodents.
Causality: Understanding the pharmacokinetic profile is essential for designing rational dosing schedules in efficacy studies.[14] It links the administered dose to the actual systemic exposure (e.g., Cmax, AUC), which is the true driver of the pharmacological effect. This allows for more meaningful interpretation of dose-response relationships.[16]
5.1 Materials
-
Test Article & Vehicle.
-
Animals: Male Sprague-Dawley rats (cannulated, if possible, for serial sampling) or mice.
-
Anticoagulant (e.g., K2-EDTA).
-
Analytical method (LC-MS/MS) validated for quantifying the compound in plasma.
5.2 Experimental Procedure
-
Dose Selection: Based on the DRF study, select 1-2 non-toxic dose levels (e.g., 30 mg/kg and 100 mg/kg).
-
Dosing: Administer the compound via the intended clinical route (default: oral gavage) to 3-4 animals per group.
-
Blood Sampling:
-
Sparse Sampling (Mice): Collect blood from different subsets of animals at each time point.
-
Serial Sampling (Rats): Collect small blood volumes from each animal at multiple time points.
-
Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of (1-Morpholinocycloheptyl)methanamine in plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use non-compartmental analysis to determine key PK parameters.
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
5.3 Data Presentation: Example PK Parameter Table
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | T½ (hr) |
| 30 | 450 ± 85 | 1.0 | 1800 ± 250 | 3.5 |
| 100 | 1350 ± 210 | 1.5 | 6200 ± 780 | 4.1 |
Pilot Efficacy & Hypothesis-Testing Studies
Following the foundational safety and PK studies, pilot efficacy studies can be designed. The choice of animal model is entirely dependent on the hypothesis generated from in vitro data or structural analysis. For instance:
-
If CNS activity is suspected: A mouse model of anxiety (e.g., elevated plus maze) or depression (e.g., forced swim test) could be used.
-
If anti-inflammatory activity is suspected: A rat model of carrageenan-induced paw edema would be appropriate.
These initial efficacy studies should include a vehicle control, a positive control (a known effective drug), and at least two dose levels of (1-Morpholinocycloheptyl)methanamine to establish a preliminary dose-response relationship.
References
-
General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rodent (Mouse & Rat) Survival Surgery (Guideline). (2023, October 11). University of Iowa. Retrieved from [Link]
-
Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002). PubMed. Retrieved from [Link]
-
ECETOC Guidance on Dose Selection. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]
-
What is the mechanism of action of methenamine? (2025, September 3). Dr.Oracle. Retrieved from [Link]
-
Guideline on Repeated Dose Toxicity. (2010, March 18). European Medicines Agency (EMA). Retrieved from [Link]
-
What is the mechanism of Methenamine Hippurate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research. Retrieved from [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved from [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved from [Link]
-
(PDF) Designing an In Vivo Preclinical Research Study. (2023, October 18). ResearchGate. Retrieved from [Link]
-
Methenamine. (2021, January 22). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]
-
Recommendations on dose level selection for repeat dose toxicity studies. (2022, April 29). National Center for Biotechnology Information. Retrieved from [Link]
-
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Application Notes & Protocols for the In Vivo Administration of (1-Morpholinocycloheptyl)methanamine
A Guide for Preclinical Research and Development
Abstract
These application notes provide a comprehensive framework for the preclinical evaluation of (1-Morpholinocycloheptyl)methanamine, a novel investigational compound. In the absence of established in vivo data, this document outlines the essential principles and detailed protocols for determining appropriate dosage and administration strategies in animal models. The focus is on ensuring scientific rigor, ethical considerations, and the generation of reproducible data for researchers, scientists, and drug development professionals. This guide emphasizes a systematic approach, from initial dose-range finding studies to the design of pharmacokinetic and pharmacodynamic assessments, all within the ethical framework of the ARRIVE guidelines.
Introduction: The Preclinical Challenge of Novel Compounds
The journey of a novel chemical entity, such as (1-Morpholinocycloheptyl)methanamine, from discovery to potential therapeutic application is underpinned by rigorous preclinical evaluation. A critical and foundational step in this process is the establishment of a safe and effective dosing regimen in relevant animal models. For novel compounds with limited to no existing in vivo data, this process must be approached systematically and ethically.
This guide serves as a detailed operational manual for researchers. It is not a rigid template but a dynamic framework to be adapted based on the emerging physicochemical and toxicological properties of (1-Morpholinocycloheptyl)methanamine. The causality behind each experimental choice is explained to empower researchers to make informed decisions.
Authoritative Grounding: All procedures outlined herein are designed to be self-validating and are grounded in established principles of preclinical drug development and animal welfare. Researchers are strongly encouraged to adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure the transparent and robust reporting of their findings.[1][2][3]
Preliminary Considerations and Compound Characterization
Before any in vivo administration, a thorough understanding of the compound's properties is essential.
-
Physicochemical Properties: Solubility, stability, and pH of the compound will dictate the choice of vehicle for administration.
-
In Vitro Data: Any existing in vitro efficacy (e.g., IC50, EC50) and cytotoxicity data should be used as a preliminary guide for dose selection.[4]
-
Structural Analogs: A literature review for compounds with similar chemical structures or mechanisms of action can provide initial estimates for dosing and potential toxicities.[4]
Experimental Workflow for Dosage and Administration
The following workflow provides a logical progression for establishing a dosing regimen for (1-Morpholinocycloheptyl)methanamine.
Caption: A logical workflow for preclinical dosage determination.
Detailed Protocols
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the accurate and safe delivery of the test compound.
Protocol 1: Vehicle Screening
-
Assess Solubility: Determine the solubility of (1-Morpholinocycloheptyl)methanamine in common, biocompatible vehicles.
-
Prioritize Aqueous Solutions: Whenever possible, use sterile, isotonic solutions such as saline or buffered solutions (pH 4.5-8.0).[5]
-
Consider Co-solvents and Suspensions: For poorly soluble compounds, consider co-solvent systems or suspensions.[5] Ensure the vehicle itself is non-toxic at the administered volume.
-
Sterility: Ensure the final formulation is sterile, especially for parenteral routes.[5]
| Vehicle Type | Considerations | Common Examples |
| Aqueous Isotonic | Ideal for soluble, non-irritating compounds. | 0.9% Saline, Phosphate-Buffered Saline (PBS) |
| Co-solvent Systems | For compounds with low aqueous solubility. | Saline with small percentages of DMSO, PEG, or ethanol |
| Suspensions | For insoluble compounds. | 0.5% Methylcellulose, 0.5% Carboxymethylcellulose (CMC) |
| Oils | For lipophilic compounds and sustained release. | Corn oil, Sesame oil |
Administration Routes in Rodent Models
The choice of administration route depends on the experimental objectives, the compound's properties, and the desired pharmacokinetic profile.
Common Routes of Administration:
-
Oral (PO): Convenient and clinically relevant.[6] Oral gavage is a common technique for precise dosing in rodents.[5][7]
-
Intraperitoneal (IP): Allows for rapid absorption. Injections in rodents are typically made in the lower right abdominal quadrant to avoid the bladder and cecum.[6] It's crucial to aspirate before injecting to prevent accidental administration into an organ.[8]
-
Intravenous (IV): Provides immediate and complete bioavailability. Requires technical skill and is often performed via the lateral tail vein in mice and rats.[8]
-
Subcutaneous (SC): Results in slower, more sustained absorption. The loose skin on the back of the neck is a common injection site.[9]
| Route | Max Volume (Mouse) | Max Volume (Rat) | Needle Gauge |
| Oral (PO) | 10 mL/kg | 10 mL/kg | 20-22 G gavage needle |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | 25-27 G |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg | 26-28 G |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg | 25 G |
Data synthesized from multiple sources.[5]
Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
For a novel compound, a dose-escalation study is essential to identify a safe starting dose and the maximum tolerated dose (MTD).[4]
Protocol 2: Acute Dose-Range Finding Study
-
Animal Model: Use a single rodent species (e.g., healthy, young adult mice or rats), with 3-5 animals per sex per group.[4]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control.
-
Dose Selection: Choose doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[4]
-
Administration: Administer a single dose via the intended route of administration.
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for 14 days).[4] Signs include changes in behavior, posture, breathing, and body weight.
-
Endpoint: The MTD is the highest dose that does not cause significant morbidity or mortality.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation
Once a safe dose range is established, PK and PD studies can be designed.
-
Pharmacokinetics (PK): These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include Cmax (peak concentration), Tmax (time to peak concentration), and t1/2 (elimination half-life).[10][11]
-
Pharmacodynamics (PD): These studies assess the effect of the compound on the body and help establish a relationship between dose, exposure, and the desired biological effect.
Caption: The relationship between dose, PK, PD, and response.
Ethical Considerations and Reporting
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved before initiating any studies.[8][9]
The ARRIVE guidelines provide a crucial framework for reporting animal research, ensuring transparency and reproducibility.[2][3][12][13] Key reporting elements include:
-
Study Design: Rationale for the choice of animal model, sample size calculation, and methods for randomization and blinding.
-
Experimental Procedures: Detailed descriptions of the compound administration, including dose, route, volume, and frequency.
-
Results: Clear presentation of all data, including any adverse events.
Conclusion
The successful preclinical development of (1-Morpholinocycloheptyl)methanamine hinges on a methodologically sound and ethically grounded approach to determining its dosage and administration in animal models. By following the systematic workflow and protocols outlined in these application notes, researchers can generate high-quality, reproducible data that will be crucial for advancing this novel compound through the drug development pipeline.
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Application Notes & Protocols: Investigating (1-Morpholinocycloheptyl)methanamine in Neuroscience Research
Introduction: The Rationale for Investigating (1-Morpholinocycloheptyl)methanamine in a Neuroscience Context
The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its presence in a molecule can confer favorable physicochemical properties, such as improved water solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB).[1][2][3] Numerous approved CNS drugs, including antidepressants and anxiolytics, incorporate the morpholine moiety, leveraging its ability to interact with various biological targets.[1][3]
(1-Morpholinocycloheptyl)methanamine is a novel compound that, to date, lacks extensive characterization in neuroscience literature. However, its structure is compelling. It combines the CNS-penetrant morpholine ring with a cycloheptyl group, which increases lipophilicity, and a primary amine (methanamine), a common feature in many neuroactive compounds that can act as a hydrogen bond donor or a protonated interaction point with target proteins.
Given these structural features, we hypothesize that (1-Morpholinocycloheptyl)methanamine may function as a modulator of key neuronal signaling pathways. This document outlines a series of application notes and protocols to systematically investigate its potential as a novel neuroactive agent, with a focus on its possible role as an N-methyl-D-aspartate (NMDA) receptor antagonist. The rationale for this starting hypothesis is based on the structural similarity of some morpholine-containing compounds to known NMDA receptor modulators.[1]
Physicochemical Properties of (1-Morpholinocycloheptyl)methanamine
A summary of the known properties of the compound is presented below. These values are critical for preparing stock solutions and for interpreting experimental results.
| Property | Value | Source |
| CAS Number | 891638-31-6 | [4] |
| Molecular Formula | C₁₂H₂₄N₂O | [4][5] |
| Molecular Weight | 212.33 g/mol | [4][5] |
| Boiling Point (Predicted) | 310.8 ± 17.0 °C | [5] |
| Density (Predicted) | 1.013 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 10.27 ± 0.29 | [5] |
PART 1: In Vitro Characterization - Assessing NMDA Receptor Binding
The first step in characterizing a novel compound is to determine if it binds to the hypothesized target. A competitive radioligand binding assay is a standard and robust method for this purpose.
Protocol 1: NMDA Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of (1-Morpholinocycloheptyl)methanamine for the NMDA receptor.
Principle: This assay measures the ability of the test compound to displace a known radiolabeled NMDA receptor antagonist, such as [³H]MK-801, from its binding site on the receptor in prepared brain tissue homogenates.
Materials:
-
(1-Morpholinocycloheptyl)methanamine
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for non-specific binding determination)
-
Rat cortical tissue
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Preparation of Cortical Membranes:
-
Homogenize fresh or frozen rat cortical tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet, containing the membrane fraction rich in NMDA receptors, is resuspended in a known volume of buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of (1-Morpholinocycloheptyl)methanamine in the assay buffer.
-
In a series of microcentrifuge tubes, add:
-
Total Binding: Membrane preparation, [³H]MK-801, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801.
-
Competitive Binding: Membrane preparation, [³H]MK-801, and varying concentrations of (1-Morpholinocycloheptyl)methanamine.
-
-
Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of (1-Morpholinocycloheptyl)methanamine.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for In Vitro Characterization
Caption: Workflow for initial in vitro screening of (1-Morpholinocycloheptyl)methanamine.
PART 2: Cellular Functional Assays - Measuring Neuronal Activity
If binding to the NMDA receptor is confirmed, the next logical step is to assess the functional consequences of this binding. A calcium imaging assay in primary neuronal cultures is a direct way to measure the compound's effect on NMDA receptor-mediated neuronal excitation.
Protocol 2: NMDA-Evoked Calcium Influx Assay in Primary Neuronal Cultures
Objective: To determine if (1-Morpholinocycloheptyl)methanamine can inhibit the influx of calcium through NMDA receptors in live neurons.
Principle: NMDA receptors are ligand-gated ion channels that, upon activation, are permeable to Ca²⁺ ions. This protocol uses a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) to visualize and quantify changes in intracellular calcium concentration in response to NMDA application, both in the presence and absence of the test compound.
Materials:
-
Primary neuronal cultures (e.g., from embryonic rat hippocampus or cortex)
-
Neurobasal medium and B27 supplement
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Mg²⁺-free formulation
-
NMDA and glycine (co-agonist)
-
(1-Morpholinocycloheptyl)methanamine
-
Fluorescence microscope with a high-speed camera and appropriate filter sets
Procedure:
-
Cell Culture and Dye Loading:
-
Plate primary neurons on glass-bottom dishes and culture for 10-14 days to allow for mature synapse formation.
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells gently with HBSS to remove excess dye.
-
-
Microscopy and Baseline Measurement:
-
Place the dish on the microscope stage and perfuse with Mg²⁺-free HBSS. The absence of magnesium is crucial to relieve the voltage-dependent block of the NMDA receptor at resting membrane potential.
-
Identify a field of view with healthy-looking neurons and acquire baseline fluorescence images for 2-5 minutes.
-
-
Compound Application and NMDA Stimulation:
-
Perfuse the cells with a solution containing a specific concentration of (1-Morpholinocycloheptyl)methanamine for 5-10 minutes.
-
While still in the presence of the test compound, stimulate the neurons by adding a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM).
-
Record the changes in fluorescence intensity for the duration of the stimulation.
-
-
Control and Data Acquisition:
-
In a separate experiment (or after a thorough washout period), repeat the NMDA/glycine stimulation in the absence of the test compound to determine the maximum response.
-
Record data from multiple cells and across several dishes for each concentration of the test compound.
-
-
Data Analysis:
-
For each cell, calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
The peak ΔF/F₀ following NMDA stimulation represents the calcium influx.
-
Normalize the response in the presence of the test compound to the control response (NMDA alone).
-
Plot the normalized response against the concentration of (1-Morpholinocycloheptyl)methanamine to generate a dose-response curve and calculate the IC₅₀ for functional antagonism.
-
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of (1-Morpholinocycloheptyl)methanamine at the NMDA receptor.
PART 3: In Vivo Evaluation - Preliminary Behavioral Assessment
Should the in vitro and cellular data suggest potent NMDA receptor antagonism, a preliminary in vivo study is warranted to assess whether the compound has CNS activity and a behavioral phenotype consistent with this mechanism.
Protocol 3: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To evaluate the effects of acute systemic administration of (1-Morpholinocycloheptyl)methanamine on general locomotor activity and anxiety-like behavior in mice.
Principle: The open field test is a common behavioral assay. A decrease in total distance traveled can indicate sedative effects, while an increase might suggest stimulant properties. The time spent in the center of the arena versus the periphery is used as a measure of anxiety-like behavior (less time in the center is indicative of higher anxiety). NMDA antagonists can produce hyperlocomotion at certain doses.
Materials:
-
Adult male C57BL/6 mice
-
(1-Morpholinocycloheptyl)methanamine
-
Vehicle solution (e.g., saline or 0.5% Tween 80 in saline)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software (e.g., EthoVision XT or ANY-maze)
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 1 hour before the experiment begins.
-
-
Drug Administration:
-
Divide the mice into groups (e.g., Vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg of the test compound).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
-
Testing:
-
Gently place each mouse in the center of the open field arena.
-
Record the mouse's activity using the video tracking software for a set duration (e.g., 15 minutes).
-
The arena should be cleaned thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
The tracking software will automatically calculate several parameters. Key parameters to analyze include:
-
Total Distance Traveled (cm): A measure of overall locomotor activity.
-
Time Spent in Center Zone (s): A measure of anxiety-like behavior.
-
Rearing Frequency: A measure of exploratory behavior.
-
-
Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).
-
Conclusion and Future Directions
This document provides a foundational framework for the initial neuroscience-focused investigation of (1-Morpholinocycloheptyl)methanamine. The proposed protocols will systematically test the hypothesis that this novel chemical entity acts as an NMDA receptor antagonist. Positive results from these experiments would justify further, more detailed studies, including electrophysiology (e.g., patch-clamp recordings to determine the precise mechanism of channel block), additional behavioral paradigms (e.g., tests for learning and memory, antidepressant-like effects), and pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess its drug-like properties. The inherent versatility of the morpholine scaffold suggests that even if the NMDA receptor hypothesis is not confirmed, this compound could be screened against other CNS targets, such as monoamine transporters or other ligand-gated ion channels.[6]
References
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]
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Gazzola, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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- 4. 891638-31-6|(1-Morpholinocycloheptyl)methanamine|BLD Pharm [bldpharm.com]
- 5. (1-Morpholinocycloheptyl)methanamine , 95+% , 891638-31-6 - CookeChem [cookechem.com]
- 6. tandfonline.com [tandfonline.com]
Introduction to (1-Morpholinocycloheptyl)methanamine (MCM-7): A Hypothetical Chemical Probe
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant gap in the characterization and application of (1-Morpholinocycloheptyl)methanamine as a chemical probe. While its structure is defined, there is a notable absence of published research detailing its biological targets, mechanism of action, or established protocols for its use in experimental biology.
Therefore, this document serves as a forward-looking, hypothetical application note. The principles and protocols outlined herein are based on the analysis of structurally similar compounds and established methodologies for chemical probe validation. This guide is intended to provide researchers with a robust framework for the initial characterization and potential application of (1-Morpholinocycloheptyl)methanamine, referred to hereafter as MCM-7 .
(1-Morpholinocycloheptyl)methanamine (MCM-7) is a synthetic small molecule featuring a central cycloheptyl scaffold, a morpholine ring, and a primary aminomethyl group. The presence of the morpholine moiety, a common feature in bioactive compounds, and the primary amine, a potential site for interaction with biological targets, suggests that MCM-7 may possess interesting pharmacological properties.
Based on the structural similarities to known neuromodulatory agents, particularly those interacting with aminergic G-protein coupled receptors (GPCRs) or ion channels, we hypothesize that MCM-7 could serve as a valuable chemical probe for exploring novel signaling pathways in the central nervous system. This guide will outline a series of protocols to systematically investigate this hypothesis, from initial target validation to cellular application.
Part 1: Initial Target Hypothesis and Rationale
The structural components of MCM-7 provide clues to its potential biological targets:
-
Morpholine Ring: This heterocycle is found in numerous approved drugs, including antidepressants and antipsychotics. Its presence often confers favorable pharmacokinetic properties.
-
Cycloheptyl Scaffold: This non-aromatic ring system provides a three-dimensional structure that can influence binding affinity and selectivity for specific receptor subtypes.
-
Primary Aminomethyl Group: This positively charged group at physiological pH can form ionic interactions with acidic residues in the binding pockets of receptors, such as those for monoamine neurotransmitters.
Given these features, a primary hypothesis is that MCM-7 may act as a modulator of dopamine or serotonin receptors . This application note will proceed with this hypothesis, outlining the necessary steps for validation.
Part 2: Experimental Protocols for Target Validation and Characterization
The following protocols are designed to be a starting point for the investigation of MCM-7. Researchers should adapt these methods based on their specific experimental systems and available resources.
Protocol 2.1: In Vitro Receptor Binding Assays
This protocol aims to determine if MCM-7 directly binds to a panel of candidate GPCRs.
Objective: To quantify the binding affinity (Ki) of MCM-7 for dopamine (D1-D5) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Acquire commercially available cell membranes expressing the human recombinant receptor of interest (e.g., from PerkinElmer, MilliporeSigma).
-
Alternatively, prepare membranes from cultured cells overexpressing the target receptor. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membrane fraction.
-
-
Radioligand Binding Assay:
-
Set up a competitive binding assay in a 96-well plate format.
-
Each well will contain:
-
Receptor-expressing membranes (5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) at its approximate Kd value.
-
Increasing concentrations of MCM-7 (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of MCM-7.
-
Perform a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Subtype | Radioligand | MCM-7 Ki (nM) |
| Dopamine D1 | [³H]-SCH23390 | TBD |
| Dopamine D2 | [³H]-Spiperone | TBD |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | TBD |
| Serotonin 5-HT2A | [³H]-Ketanserin | TBD |
Protocol 2.2: Functional Cellular Assays
This protocol assesses whether the binding of MCM-7 to a target receptor translates into a functional cellular response (agonist or antagonist activity).
Objective: To determine the functional potency (EC₅₀) or inhibitory potency (IC₅₀) of MCM-7 in a cell-based assay.
Methodology (Example for a Gs-coupled receptor):
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor.
-
Culture the cells in the recommended medium and conditions.
-
-
cAMP Accumulation Assay:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
For agonist testing: Add increasing concentrations of MCM-7 and incubate for 30 minutes.
-
For antagonist testing: Add increasing concentrations of MCM-7, followed by a fixed concentration (EC₈₀) of a known agonist for the receptor. Incubate for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the MCM-7 concentration.
-
For agonist activity, perform a non-linear regression to determine the EC₅₀ and Emax values.
-
For antagonist activity, determine the IC₅₀ and calculate the functional Ki using the Schild regression analysis.
-
Experimental Workflow Visualization:
Caption: Workflow for MCM-7 characterization.
Part 3: Hypothetical Signaling Pathway
If MCM-7 is found to be an agonist at a Gq-coupled receptor, such as the 5-HT2A receptor, the following signaling cascade would be initiated:
Caption: Hypothetical Gq signaling pathway for MCM-7.
References
As this is a hypothetical application note for a compound with no current research, the references below are to established methodologies and resources that would be essential for the proposed investigation.
Application Notes & Protocols for the Formulation of (1-Morpholinocycloheptyl)methanamine in Biological Assays
Introduction: Navigating the Formulation of a Novel Aminated Cycloalkane Derivative
The exploration of novel chemical entities is a cornerstone of drug discovery.[1][2][3] (1-Morpholinocycloheptyl)methanamine represents a unique structural motif, combining a bulky cycloheptyl ring with a morpholine and a primary amine. Such features suggest potential interactions with a variety of biological targets. However, before its pharmacological potential can be unlocked, a robust and reproducible formulation strategy is paramount. The physicochemical properties dictated by its structure, particularly the basic nature of the amine and morpholine groups, will heavily influence its solubility and stability in biological systems.
This guide provides a comprehensive framework for the formulation of (1-Morpholinocycloheptyl)methanamine for both in vitro and in vivo biological assays. The principles and protocols outlined herein are designed to be a starting point for researchers, emphasizing the importance of empirical validation and optimization for this specific molecule.
Physicochemical Properties and Pre-formulation Considerations
Key Structural Features:
-
Primary Amine (-NH2): This group is basic and will likely exist in a protonated, charged state at physiological pH. This can enhance aqueous solubility.
-
Morpholine Ring: This cyclic ether amine is also basic. Morpholine itself is miscible with water.[4][5]
-
Cycloheptyl Ring: This large, nonpolar hydrocarbon moiety will contribute to the lipophilicity of the molecule, potentially reducing aqueous solubility.
The interplay between the hydrophilic amine and morpholine groups and the lipophilic cycloheptyl ring will determine the overall solubility profile. It is anticipated that the compound will exhibit pH-dependent solubility, being more soluble in acidic to neutral aqueous solutions.
Predicted Physicochemical Properties:
| Property | Predicted Characteristic | Rationale |
| Solubility | pH-dependent; likely higher solubility in acidic to neutral aqueous solutions. Moderate to low solubility in non-polar organic solvents. | The presence of basic amine and morpholine groups allows for salt formation in acidic conditions, increasing aqueous solubility. The large cycloheptyl group contributes to lipophilicity. |
| pKa | Likely in the range of 8-10 for the primary amine and 7-9 for the morpholine nitrogen. | Based on typical pKa values for primary amines and morpholine derivatives. |
| Stability | Potentially susceptible to oxidation at the amine and morpholine nitrogens. Generally stable under standard laboratory conditions. | Amine groups can be prone to oxidation. Stability should be assessed empirically. |
Formulation for In Vitro Assays
The goal for in vitro assays is to achieve a homogenous solution of the compound in the assay buffer or cell culture medium, ensuring that the observed biological effects are due to the compound itself and not to precipitation or vehicle-induced artifacts.[6][7]
Preparation of Stock Solutions
The initial step is to create a concentrated stock solution that can be serially diluted to the final desired concentrations for the assay.[8][9][10]
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of organic compounds for biological assays.[11] It is generally well-tolerated by most cell lines at final concentrations of ≤ 0.5%.[11]
-
Ethanol: Can be used for compounds that are not readily soluble in DMSO. However, it can be more toxic to cells, and the final concentration should typically be kept below 0.1%.
-
Sterile Water or Buffer (with pH adjustment): Given the basic nature of the compound, solubilization in an acidic buffer (e.g., citrate or acetate buffer, pH 4-6) to form a salt may be an effective strategy.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh a precise amount of (1-Morpholinocycloheptyl)methanamine powder using a calibrated analytical balance.
-
Calculate the Required Volume of DMSO: Use the following formula to determine the volume of DMSO needed:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.[11]
-
Aid Solubilization (if necessary): If the compound does not readily dissolve, the following techniques can be employed cautiously:
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Serial Dilutions and Working Solutions
Serial dilutions should be performed to achieve the desired final concentrations for the biological assay.[11]
Workflow for Preparing Working Solutions for Cell-Based Assays:
Caption: Workflow for preparing working solutions for cell-based assays.
Protocol for Serial Dilution:
-
Intermediate Dilutions: Prepare intermediate dilutions from the 10 mM stock solution in 100% DMSO. For example, to get a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
Final Dilution: Directly add a small volume of the intermediate DMSO stock to the assay medium to achieve the final desired concentration. For instance, adding 1 µL of a 10 mM stock to 1 mL of medium will result in a 10 µM final concentration with 0.1% DMSO.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of the assay medium with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound.
Formulation for In Vivo Assays
The selection of a suitable vehicle for in vivo studies is critical for ensuring bioavailability and minimizing vehicle-induced toxicity.[12][13][14] The choice of vehicle will depend on the route of administration and the solubility of the compound.
Vehicle Selection
A tiered approach to vehicle selection is recommended, starting with the simplest aqueous-based vehicles and progressing to more complex formulations if necessary.
Recommended Vehicles for In Vivo Administration:
| Vehicle | Composition | Suitability | Considerations |
| Saline | 0.9% NaCl in sterile water | Ideal for water-soluble compounds. | May require pH adjustment to solubilize (1-Morpholinocycloheptyl)methanamine as a salt. |
| Aqueous Solutions with Solubilizing Agents | e.g., 5-10% DMSO in saline, 10-20% PEG-400 in saline | For compounds with moderate aqueous solubility. | The concentration of the co-solvent should be minimized to avoid toxicity.[15] |
| Suspensions | e.g., 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | For poorly soluble compounds. | Requires careful preparation to ensure a uniform and stable suspension. Particle size can affect absorption. |
| Oil-based Vehicles | e.g., Corn oil, sesame oil | For highly lipophilic compounds. | Typically used for oral or subcutaneous administration. |
Protocol for Preparing a Formulation for Oral Gavage (Aqueous Solution)
-
Determine the Required Concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice).
-
Solubility Testing: In a small-scale trial, determine the solubility of (1-Morpholinocycloheptyl)methanamine in saline. If it is not readily soluble, try adjusting the pH to the acidic range (e.g., pH 4-5) with a biocompatible acid like HCl to facilitate salt formation.
-
Preparation:
-
Weigh the required amount of the compound.
-
Add a portion of the saline (or acidic saline) and mix thoroughly.
-
If necessary, use gentle heating or sonication to aid dissolution.
-
Once dissolved, add the remaining vehicle to reach the final volume.
-
-
Final Check: Ensure the final solution is clear and free of particulates.
Protocol for Preparing a Formulation for Oral Gavage (Suspension)
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution in sterile water.
-
Levigation: Weigh the compound and place it in a mortar. Add a small amount of the vehicle and triturate with a pestle to form a smooth paste.[14] This step is crucial for preventing clumping.
-
Gradual Dilution: Slowly add the remaining vehicle in small portions while continuously mixing to ensure a homogenous suspension.[14]
-
Homogenization: Use a magnetic stirrer or an overhead stirrer to mix the suspension for a defined period before dosing to maintain uniformity.
Decision Tree for In Vivo Vehicle Selection:
Sources
- 1. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosolveit.de [biosolveit.de]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Throughput Screening of (1-Morpholinocycloheptyl)methanamine
Document ID: AN-HTS-202601-01
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays for the novel compound, (1-Morpholinocycloheptyl)methanamine. As the specific biological targets of this molecule are not yet elucidated, this guide presents three distinct, robust screening strategies to broadly profile its activity: a biochemical assay targeting monoamine oxidase (MAO) enzymes, a cell-based assay for G-protein coupled receptor (GPCR) modulation, and a high-content phenotypic screen for neurite outgrowth. Each section offers a deep dive into the scientific rationale, detailed step-by-step protocols, data analysis frameworks, and the principles of assay validation.
Introduction: Characterizing a Novel Chemical Entity
The compound (1-Morpholinocycloheptyl)methanamine is a novel chemical entity. Its structure, featuring a morpholine ring and a primary amine on a cycloheptyl scaffold, suggests potential interactions with biological targets in the central nervous system (CNS). The primary amine moiety is a common feature in substrates and inhibitors of monoamine oxidase (MAO), an enzyme family critical in neurotransmitter metabolism.[1] Dysregulation of MAO-A and MAO-B is implicated in depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][3]
Furthermore, the overall topology of the molecule makes it a candidate for interaction with G-protein coupled receptors (GPCRs), one of the largest and most successfully drugged target families.[4][5] Finally, to assess its broader impact on neuronal health, a phenotypic screen measuring neurite outgrowth can provide invaluable data on potential neurotrophic or neurotoxic effects.[6][7]
This guide is structured to lead a research team through the logical progression of initial screening cascades for a novel compound with hypothesized neuroactivity. We will proceed from a specific biochemical target-based assay to a broader cell-based target-class assay, and finally to a complex phenotypic assay.
Assay 1: Biochemical Screen for Monoamine Oxidase (MAO-A & MAO-B) Inhibition
Scientific Rationale & Assay Principle
This assay is designed to determine if (1-Morpholinocycloheptyl)methanamine can inhibit the enzymatic activity of the two MAO isoforms, MAO-A and MAO-B. MAOs catalyze the oxidative deamination of monoamines, producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂) as a byproduct.[2] This HTS assay leverages the production of H₂O₂ in a coupled enzymatic reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[2][8] A decrease in the fluorescent signal in the presence of the test compound indicates potential inhibition of MAO activity. This one-step, continuous fluorescence assay is robust, sensitive, and highly amenable to HTS formats.[8]
Experimental Workflow Diagram
Caption: Workflow for the MAO-A/B fluorescent inhibition assay.
Detailed Protocol
Materials & Reagents:
| Reagent | Supplier | Cat. No. (Example) | Final Concentration |
| Recombinant Human MAO-A | Sigma-Aldrich | M7316 | 5-10 µg/mL |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 | 5-10 µg/mL |
| Amplex™ Red Reagent | Thermo Fisher | A12222 | 50 µM |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8250 | 0.2 U/mL |
| Tyramine (MAO-A/B Substrate) | Sigma-Aldrich | T90344 | 1 mM |
| Clorgyline (MAO-A Inhibitor) | Sigma-Aldrich | M3778 | Varies (Control) |
| Pargyline (MAO-B Inhibitor) | Sigma-Aldrich | P8013 | Varies (Control) |
| Assay Buffer | In-house | - | 100 mM K₃PO₄, pH 7.4 |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | < 0.5% |
| 384-well black, flat-bottom plates | Corning | 3712 | - |
Procedure:
-
Compound Plating:
-
Prepare a stock solution of (1-Morpholinocycloheptyl)methanamine in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of the compound stock solution or control inhibitors into the wells of a 384-well assay plate. For primary screening, a single final concentration of 10 µM is typical.
-
Designate wells for controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known potent inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B) at a concentration >100x its IC₅₀.
-
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-A or MAO-B enzyme in cold Assay Buffer.
-
Using a multi-drop dispenser, add 10 µL of the enzyme solution to each well.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to ensure contents are mixed.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the 2X Detection Mix in Assay Buffer containing Amplex Red, HRP, and the MAO substrate (Tyramine). This solution must be protected from light.
-
Add 10 µL of the 2X Detection Mix to all wells to start the reaction. The final reaction volume is 20 µL.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Read the fluorescence on a compatible plate reader (e.g., BMG CLARIOstar, PerkinElmer EnVision) with excitation set to ~535 nm and emission to ~587 nm.
-
Data Analysis and Validation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Assay Quality Control (Self-Validation): The Z'-factor is a measure of assay quality and its suitability for HTS.[9] Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
A Z' factor > 0.5 indicates an excellent assay.[9] This calculation must be performed for every screening plate to ensure validity.
-
-
Hit Identification and Confirmation:
-
Primary "hits" are typically defined as compounds that exhibit inhibition greater than 3 standard deviations from the mean of the negative controls.
-
Confirmed hits should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine the IC₅₀ value.
-
Assay 2: Cell-Based Screen for GPCR Signaling Modulation (cAMP Pathway)
Scientific Rationale & Assay Principle
This assay determines if (1-Morpholinocycloheptyl)methanamine acts as an agonist or antagonist at GPCRs that couple to Gs or Gi signaling pathways. Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, while Gi-coupled receptors inhibit this process.[10] This protocol utilizes a genetically encoded biosensor in a stable cell line (e.g., HEK293) that reports on cAMP concentration changes via Förster Resonance Energy Transfer (FRET).[11][12] The biosensor consists of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of cAMP induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in the FRET ratio. This live-cell, homogeneous assay is a powerful tool for identifying modulators of GPCR activity.[11][13]
Experimental Workflow Diagram
Caption: Workflow for a FRET-based cAMP assay for GPCRs.
Detailed Protocol
Materials & Reagents:
| Reagent | Supplier | Cat. No. (Example) | Notes |
| HEK293 GloSensor™ cAMP Cell Line | Promega | E1171 | Or similar FRET/BRET biosensor line |
| DMEM, high glucose | Gibco | 11965092 | Supplemented with 10% FBS, 1% Pen/Strep |
| Isoproterenol (β₂AR Agonist) | Sigma-Aldrich | I6504 | For Gs-coupled receptor control |
| Forskolin (Adenylyl Cyclase Activator) | Sigma-Aldrich | F6886 | For Gi assay co-stimulation |
| Propranolol (β₂AR Antagonist) | Sigma-Aldrich | P0884 | For Gs-coupled receptor control |
| Hank's Balanced Salt Solution (HBSS) | Gibco | 14025092 | Assay Buffer |
| 384-well µClear® plates, cell-culture treated | Greiner Bio-One | 781090 | - |
Procedure:
-
Cell Plating:
-
Culture HEK293 cells expressing the cAMP biosensor and the GPCR of interest under standard conditions (37°C, 5% CO₂).
-
Harvest cells and resuspend in culture medium at a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates for 24 hours.
-
-
Compound Addition:
-
Gently remove the culture medium and replace it with 20 µL of HBSS.
-
Add 50 nL of (1-Morpholinocycloheptyl)methanamine or control compounds (in DMSO) to the appropriate wells.
-
-
Screening Mode Execution:
-
For Agonist Screening:
-
Incubate the plate for 30 minutes at room temperature.
-
Read the FRET ratio (e.g., YFP/CFP emission) on a plate reader equipped for ratiometric FRET.
-
-
For Antagonist Screening (Gs-coupled receptor example):
-
Incubate the plate for 30 minutes at room temperature after compound addition.
-
Add 5 µL of a known agonist (e.g., Isoproterenol) at its EC₈₀ concentration.
-
Incubate for an additional 30 minutes.
-
Read the final FRET ratio.
-
-
-
Data Analysis and Validation:
-
Calculate the change in FRET ratio relative to the baseline (vehicle-treated wells).
-
Normalize the data:
-
Agonist Activity: Set the response of a saturating concentration of a known full agonist as 100% activation.
-
Antagonist Activity: Set the response of the EC₈₀ agonist + vehicle as 0% inhibition and the response of vehicle only as 100% inhibition.
-
-
Calculate the Z' factor using the appropriate maximal and minimal signal controls. A Z' > 0.5 is required for a valid screen.[9]
-
Identify hits and perform follow-up dose-response experiments to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Assay 3: High-Content Phenotypic Screen for Neurite Outgrowth
Scientific Rationale & Assay Principle
Phenotypic screening assesses the effect of a compound on a complex cellular process without a preconceived target.[14] This approach is powerful for discovering compounds with novel mechanisms of action. This assay will evaluate the effect of (1-Morpholinocycloheptyl)methanamine on neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y) or iPSC-derived neurons.[7][15] Cells are treated with the compound, and after a suitable incubation period, they are fixed and stained for a neuronal marker (e.g., β-III Tubulin) and a nuclear counterstain (e.g., Hoechst). An automated high-content imaging system acquires images, and specialized analysis software quantifies various morphological features, such as neurite length, number of branches, and cell viability.[6][16] This provides a multiparametric profile of the compound's effect on neuronal morphology.
Experimental Workflow Diagram
Caption: Workflow for a high-content screen for neurite outgrowth.
Detailed Protocol
Materials & Reagents:
| Reagent | Supplier | Cat. No. (Example) | Notes |
| SH-SY5Y neuroblastoma cells | ATCC | CRL-2266 | - |
| Retinoic Acid (RA) | Sigma-Aldrich | R2625 | For differentiation |
| Nerve Growth Factor (NGF) | R&D Systems | 256-GF | Positive control for outgrowth |
| Colchicine | Sigma-Aldrich | C9754 | Negative control (inhibits outgrowth) |
| Primary Ab: Anti-β-III Tubulin | Abcam | ab18207 | Neuronal marker |
| Secondary Ab: Alexa Fluor 488 | Thermo Fisher | A-11008 | - |
| Hoechst 33342 | Thermo Fisher | H3570 | Nuclear stain |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | Fixative |
| 0.1% Triton X-100 in PBS | In-house | - | Permeabilization buffer |
| 384-well optical bottom plates | Greiner Bio-One | 781091 | Coated with Poly-D-Lysine/Laminin |
Procedure:
-
Cell Culture and Differentiation:
-
Plate SH-SY5Y cells on coated 384-well imaging plates.
-
Induce differentiation by treating with low-serum medium containing Retinoic Acid (e.g., 10 µM) for 3-5 days.
-
-
Compound Treatment:
-
Add (1-Morpholinocycloheptyl)methanamine and controls (NGF as positive, Colchicine as negative) to the differentiated cells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Fixing and Staining:
-
Carefully aspirate the medium.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash wells 3x with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-β-III Tubulin primary antibody overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
Wash 3x with PBS and leave the final wash in the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imager (e.g., Molecular Devices ImageXpress, Thermo Fisher CellInsight). Capture at least 4 fields per well using 2 channels (DAPI for nuclei, FITC for neurites).
-
Use an integrated image analysis software module (e.g., MetaXpress Neurite Outgrowth Module) to:
-
Count the number of viable cells (nuclei count).
-
Identify the cell body and trace neurites.
-
Quantify parameters: total neurite length per cell, number of branch points, number of neurites per cell.
-
-
-
Data Interpretation:
-
Normalize neurite outgrowth parameters to the vehicle control.
-
Use cell count as a measure of cytotoxicity.
-
Hits are compounds that significantly increase or decrease neurite outgrowth without causing significant cell death. A multi-parameter scoring system can be used to rank hits.
-
Conclusion and Next Steps
This application note provides three orthogonal HTS strategies to begin characterizing the biological activity of (1-Morpholinocycloheptyl)methanamine. The biochemical MAO assay offers a rapid, specific test for a hypothesized target. The cell-based GPCR assay broadens the search to a major class of drug targets. Finally, the high-content neurite outgrowth screen provides an unbiased, phenotypic view of the compound's effect on neuronal morphology.
Positive results from any of these primary screens must be followed by a rigorous hit validation cascade, including:
-
Re-testing: Confirming activity from a freshly purchased or synthesized sample.
-
Dose-Response Analysis: Determining potency (IC₅₀/EC₅₀).
-
Selectivity Profiling: Testing hits from the MAO screen against both isoforms, and hits from the GPCR screen against a panel of related receptors.
-
Secondary Assays: Using alternative assay formats (e.g., orthogonal biochemical or biophysical methods) to rule out artifacts.
By employing these robust, validated HTS protocols, researchers can efficiently and effectively profile novel chemical matter, accelerating the journey from compound synthesis to lead discovery.
References
-
Zhou, W., et al. (2012). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 33(9), 1220–1226. Available at: [Link][1][2][8]
-
Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. US Environmental Protection Agency. Available at: [Link][16]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available at: [Link][17]
-
Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry, 132(5), 799-805. Available at: [Link]
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Zhou, W., et al. (2012). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Available at: [Link][8]
-
Gallo, G., & Letourneau, P. C. (1998). High-Content Microscopy Identifies New Neurite Outgrowth Regulators. Journal of Neuroscience, 18(14), 5403-5414. Available at: [Link][18]
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Kim, D., & You, S. (2016). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 37(8), 1175-1184. Available at: [Link][3]
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Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Available at: [Link]
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Schiele, F., et al. (2015). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of biological chemistry, 290(24), 15301–15316. Available at: [Link][19]
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ImpresU Consortium. (2022). Methenamine hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). BMJ Open, 12(11), e062226. Available at: [Link]
-
Woehler, A., et al. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening, 20(7), 849-858. Available at: [Link][11]
-
MacRae, C. A. (2010). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Circulation Research, 106(10), 1585-1592. Available at: [Link][14]
-
ClinicalTrials.gov. (2021). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Available at: [Link]
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Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Available at: [Link][13]
-
de Souza, T. B., et al. (2020). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry, 63(15), 8424-8438. Available at: [Link]
-
Christopher, J. A., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 540-544. Available at: [Link][20]
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Agilent Technologies. (2024). High-Throughput Platform for Fluorescence Image-Based Neurite Outgrowth Analysis. Available at: [Link][15]
-
SciSpace. (2012). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Available at: [Link][1]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available at: [Link][4]
-
Silverman, R. B. (2000). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Analytical Biochemistry, 284(1), 93-98. Available at: [Link][21]
-
Valkó, K. (2024). Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography. Molecules, 29(10), 2320. Available at: [Link]
-
Sittampalam, G. S., et al. (Eds.). (2016). High Throughput Screening: Methods and Protocols. Humana Press. Available at: [Link]
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Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]
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Wang, H., et al. (2015). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 13(21), 5943-5948. Available at: [Link][22]
-
Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Available at: [Link][7]
-
Bieber, K., et al. (2024). High-throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses. Journal of Autoimmunity, 148, 103302. Available at: [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Available at: [Link][23]
-
Pavan, M., & Hubner, H. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1205341. Available at: [Link]
-
Di Crisci, A., et al. (2023). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(19), 14744. Available at: [Link][24]
-
Li, S., et al. (2014). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery, 9(7), 777-788. Available at: [Link][5]
-
Drug Target Review. (2019). High-throughput screening used to discover new class of antibiotics. Available at: [Link]
-
Woehler, A., et al. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. ResearchGate. Available at: [Link][12]
-
Gherbi, K., & Charlton, S. J. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Methods in Molecular Biology, 2269, 137-160. Available at: [Link][10]
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Application Note & Protocol: Long-Term Storage of (1-Morpholinocycloheptyl)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Proper Storage for (1-Morpholinocycloheptyl)methanamine Integrity
(1-Morpholinocycloheptyl)methanamine is a unique bifunctional molecule featuring a saturated seven-membered carbocycle, a morpholine moiety, and a primary aminomethyl group. Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. However, the very features that impart its synthetic utility—the nucleophilic primary amine and the tertiary amine of the morpholine ring—also render it susceptible to degradation if not stored under optimal conditions.
This document provides a comprehensive protocol for the long-term storage of (1-Morpholinocycloheptyl)methanamine to ensure its chemical integrity, purity, and performance in downstream applications. The recommendations herein are synthesized from established principles of amine and morpholine derivative chemistry, aiming to mitigate common degradation pathways such as oxidation, hydrolysis, and carboxylation.
Understanding the Chemical Vulnerabilities of (1-Morpholinocycloheptyl)methanamine
The long-term stability of (1-Morpholinocycloheptyl)methanamine is primarily influenced by its two amine functionalities. The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide, while the tertiary amine of the morpholine ring can also undergo oxidation. The presence of a cycloheptyl ring does not introduce significant ring strain, but its conformational flexibility could influence the reactivity of the adjacent functional groups.
Potential Degradation Pathways:
-
Oxidation: Amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This can lead to the formation of N-oxides, imines, and other degradation products, ultimately reducing the purity and potentially altering the biological activity of the compound.
-
Reaction with Carbon Dioxide: Primary and secondary amines readily react with atmospheric CO2 to form carbamates or carbamic acids. This is a reversible reaction but can significantly impact the perceived purity and molarity of the compound.
-
Hygroscopicity and Hydrolysis: The amine groups are polar and can attract atmospheric moisture. While hydrolysis is not a primary degradation pathway for this molecule, absorbed water can act as a medium for other reactions and potentially lead to clumping of the solid material.
-
Incompatibility with Acids and Oxidizers: Being basic, this compound will react exothermically with acids. It is also incompatible with strong oxidizing agents, which can lead to rapid and hazardous reactions[1][2].
The following diagram illustrates the key environmental factors that can compromise the stability of (1-Morpholinocycloheptyl)methanamine.
Caption: Key environmental factors leading to the degradation of (1-Morpholinocycloheptyl)methanamine.
Recommended Long-Term Storage Protocol
Based on the chemical nature of cyclic amines and morpholine derivatives, the following conditions are recommended for the long-term storage of (1-Morpholinocycloheptyl)methanamine to maintain its stability for extended periods. Some suppliers indicate the need for cold-chain transportation, suggesting temperature control is a key factor in preserving this compound's integrity[3][4].
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. Prevents significant vapor pressure build-up. While some related compounds like morpholine are stored at 15-25°C, the "cold-chain" recommendation for similar structures suggests that refrigeration is a safer precaution for this specific molecule[1][3][4]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and carbon dioxide, directly inhibiting oxidation and carbamate formation. This is the most critical factor for preserving amine integrity. |
| Container | Amber Glass or HDPE Bottle | Amber glass protects the compound from light-catalyzed degradation. High-Density Polyethylene (HDPE) is a suitable alternative. The container must have a tight-fitting, secure seal to prevent moisture and air ingress[1][5]. |
| Humidity | Low Humidity Environment | The compound is expected to be hygroscopic. Storage in a desiccated environment (e.g., within a desiccator or a controlled low-humidity chamber) will prevent water absorption[6][7]. |
| Light Exposure | Store in the Dark | Protects from potential photolytic degradation pathways. |
Protocol for Stability Assessment
A periodic stability assessment is crucial to ensure the continued viability of the stored (1-Morpholinocycloheptyl)methanamine. This involves a systematic evaluation of its physical and chemical properties over time. The following protocol is based on established guidelines for stability testing of active substances[8].
Experimental Design
A long-term stability study should be conducted under the recommended storage conditions (2-8°C), with a concurrent accelerated stability study at elevated temperatures to predict the degradation profile.
| Study Type | Storage Condition | Testing Frequency | Duration |
| Long-Term | 2-8°C / Ambient Humidity | 0, 6, 12, 24, 36 months | 36 months or as required |
| Accelerated | 25°C / 60% RH | 0, 3, 6 months | 6 months |
| Accelerated | 40°C / 75% RH | 0, 3, 6 months | 6 months |
Step-by-Step Stability Testing Protocol
-
Initial Characterization (Time 0):
-
Record the physical appearance (color, form). The compound is noted to be a solid[9].
-
Perform High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) to determine the initial purity and identify any existing impurities. This will serve as the baseline.
-
Obtain a reference Infrared (IR) spectrum and Nuclear Magnetic Resonance (NMR) spectrum.
-
Determine the water content using Karl Fischer titration.
-
-
Sample Storage:
-
Aliquot the compound into multiple containers, one for each time point in the stability study, to avoid repeated opening and closing of a master stock.
-
Backfill each container with an inert gas (Argon or Nitrogen) before sealing.
-
Place the containers in the respective stability chambers set to the conditions outlined in the table above.
-
-
Periodic Testing:
-
At each scheduled time point, remove one container from each storage condition.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Perform the same battery of tests as in the initial characterization:
-
Visual inspection for any changes in appearance.
-
HPLC analysis to quantify purity and detect the emergence of degradation products.
-
Comparison of IR and NMR spectra against the Time 0 reference to identify structural changes.
-
Karl Fischer titration to monitor for moisture uptake.
-
-
-
Data Analysis and Re-test Date Establishment:
-
Plot the purity data over time for each storage condition.
-
Analyze the rate of degradation under accelerated conditions to project the long-term stability.
-
If a significant change (e.g., >5% drop in purity or the appearance of a significant degradation product) is observed, the re-test date should be established.
-
The workflow for this stability protocol is illustrated below.
Caption: Workflow for the long-term stability assessment of (1-Morpholinocycloheptyl)methanamine.
Handling and Safety Precautions
Given its amine functionalities, (1-Morpholinocycloheptyl)methanamine should be handled with appropriate care. While specific toxicity data is not available, related compounds like morpholine and other amines can be corrosive and irritating[7][10][11].
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.
-
Incompatibilities: Keep away from strong acids, oxidizing agents, and sources of ignition[1][2][5].
-
Spills: In case of a spill, absorb the material with an inert, non-combustible material and dispose of it as chemical waste in accordance with local regulations.
By adhering to these detailed storage and handling protocols, researchers can ensure the long-term integrity and reliability of (1-Morpholinocycloheptyl)methanamine, thereby safeguarding the validity and reproducibility of their experimental results.
References
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]
-
PubMed Central. (2025). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. Available at: [Link]
-
SINTEF. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]
-
Redox. (2022). Safety Data Sheet Morpholine. Available at: [Link]
-
Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Available at: [Link]
-
ResearchGate. (2017). Direct α-C–H bond functionalization of unprotected cyclic amines. Available at: [Link]
-
American Chemical Society. (2026). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. Available at: [Link]
-
NIH PubChem. Methylamine. Available at: [Link]
-
Inchem.org. (1995). Morpholine (HSG 92). Available at: [Link]
-
ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Available at: [Link]
-
MDPI. (2026). Solvent Selection for Efficient CO 2 Capture. Available at: [Link]
-
NIH PubChem. Methylamine hydrochloride. Available at: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-Morpholinocycloheptyl)methanamine
Welcome to the technical support center for the synthesis of (1-Morpholinocycloheptyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic building block. As a cyclic β-amino amine, this compound presents unique challenges and opportunities for optimization.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Understanding the Primary Synthetic Pathways
The synthesis of (1-Morpholinocycloheptyl)methanamine is typically approached via two primary routes: the reductive amination of a corresponding aldehyde or the direct reduction of a nitrile intermediate. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
Caption: Primary synthetic routes to (1-Morpholinocycloheptyl)methanamine.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low (<50%). Where should I start my investigation?
A: A low overall yield can typically be traced to one of three areas: incomplete reaction, formation of side products, or losses during workup and purification. The first step is to analyze a crude sample of your reaction mixture by LC-MS or ¹H NMR to determine the ratio of starting material, desired product, and any major impurities. This will pinpoint the primary issue.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: In the reductive amination pathway, I'm forming a significant amount of (1-morpholinocycloheptyl)methanol. How can I prevent this?
A: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when your reducing agent reduces the starting aldehyde faster than the aldehyde can react with the ammonia source to form the imine intermediate.[2]
Causality: Strong, non-selective hydrides like sodium borohydride (NaBH₄) will readily reduce aldehydes at any pH. The key is to use a reducing agent that is selective for the protonated iminium ion over the neutral aldehyde.
Solution:
-
Switch to a Milder, pH-Sensitive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this purpose.[3] It is less reactive and selectively reduces iminium ions, which are more electrophilic than the parent aldehyde, especially under the slightly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is another excellent option, though it is more toxic.[2]
-
Control the pH: Maintain a slightly acidic pH (around 5-6) by using an ammonia source like ammonium acetate or by adding a catalytic amount of acetic acid. This accelerates the formation of the iminium ion, favoring the desired reaction pathway.[2]
-
Stepwise Procedure: In challenging cases, you can adopt a two-step, one-pot approach. First, stir the aldehyde and ammonia source (e.g., in methanol) for 1-2 hours to allow for imine formation, then add the reducing agent.[3]
Q3: My nitrile reduction with LiAlH₄ is giving a complex mixture and a low yield of the primary amine. What's going wrong?
A: Lithium aluminum hydride (LAH) is a very powerful, non-selective reducing agent. While effective for nitrile reduction, poor yields often stem from two issues:
-
Workup Procedure: The quenching and workup of LAH reactions are highly exothermic and can form aluminum hydroxides that trap the product, making extraction inefficient. A carefully controlled Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is critical to produce a granular, easily filterable aluminum salt precipitate, liberating your amine product.
-
Substrate Quality: The starting 1-morpholinocycloheptane-1-carbonitrile must be pure. Any residual reagents from its synthesis (e.g., unreacted ketone or tosylmethyl isocyanide) will be reduced by LAH, leading to a complex mixture of byproducts.
Alternative Reduction: Consider catalytic hydrogenation using Raney Nickel or a rhodium catalyst under a hydrogen atmosphere. This method often provides cleaner reactions and avoids the challenging LAH workup, though it requires specialized pressure equipment.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally superior for this molecule?
A: Both routes are viable, but the reductive amination of the aldehyde (Pathway A) is often preferred for laboratory-scale synthesis due to its milder conditions and avoidance of highly reactive reagents like LAH. It offers greater functional group tolerance and is generally easier to control, leading to cleaner crude products.[3][4] Pathway B (nitrile reduction) can be more atom-economical but may require more rigorous optimization of the reduction step.
Q2: How do I choose the best reducing agent for the reductive amination?
A: The choice depends on the scale, cost, and sensitivity of your substrate. Here is a comparative summary:
| Reducing Agent | Pros | Cons | Optimal Conditions |
| NaBH(OAc)₃ (STAB) | Highly selective for imines/iminium ions; mild; commercially available.[3] | Higher molecular weight; can be expensive for large scale. | DCE or THF solvent, often with catalytic AcOH, Room Temp. |
| NaBH₃CN | Highly selective; effective under mildly acidic conditions.[2] | Highly toxic (releases HCN if pH is too low); requires careful handling. | Methanol solvent, pH controlled at 5-6, Room Temp. |
| NaBH₄ | Inexpensive; readily available. | Non-selective (reduces aldehydes/ketones); can lead to alcohol byproducts.[2] | Best in a stepwise approach after imine formation is confirmed. |
| H₂ / Catalyst (Pd/C, Ra-Ni) | "Green" (byproduct is water); excellent for large scale; high yields.[5] | Requires specialized high-pressure equipment; catalyst can be expensive. | Methanol or Ethanol solvent, 50-100 psi H₂, 25-80 °C.[6][7] |
Q3: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10) with 0.5-1% triethylamine (Et₃N) is a good starting point. The added base prevents the basic amine product from streaking on the silica plate.
-
Visualization: Stain with potassium permanganate (KMnO₄) or ninhydrin. The starting aldehyde will show a spot, while the amine product will appear as a new, typically lower Rf spot. The reaction is complete when the starting aldehyde spot is no longer visible.
Optimized Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE).
Protocol A: High-Yield Reductive Amination using Sodium Triacetoxyborohydride
This protocol prioritizes selectivity and ease of execution.
-
Materials & Setup:
-
1-Morpholinocycloheptane-1-carbaldehyde (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Round-bottom flask with magnetic stirrer, under a nitrogen atmosphere.
-
-
Procedure:
-
To the round-bottom flask, add 1-morpholinocycloheptane-1-carbaldehyde and dissolve it in DCE (approx. 0.2 M concentration).
-
Add ammonium acetate in a single portion and stir the resulting suspension vigorously for 30 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride portion-wise over 15-20 minutes. Note: A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC until the starting aldehyde is fully consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.
-
Alternatively, for high purity, dissolve the crude oil in diethyl ether and add a solution of HCl in ether (2M) dropwise to precipitate the hydrochloride salt. The salt can be collected by filtration and washed with cold ether.
-
Protocol B: Synthesis via Nitrile Reduction using Lithium Aluminum Hydride
This protocol is effective but requires careful handling of the reducing agent.
-
Materials & Setup:
-
Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)
-
1-Morpholinocycloheptane-1-carbonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.
-
Dissolve the 1-morpholinocycloheptane-1-carbonitrile in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction back down to 0 °C.
-
Workup (Fieser Method): For 'x' grams of LAH used, quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water
-
-
Remove the ice bath and stir the mixture vigorously for 1-2 hours at room temperature. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine.
-
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... [Link]
-
National Institutes of Health. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Some important cyclic β-amino acids. [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination a. [Link]
-
Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
National Institutes of Health. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. [Link]
-
National Institutes of Health. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. [Link]
-
WordPress.org. (n.d.). Reductive Amination. [Link]
-
Khan Academy. (n.d.). Worked problem: Synthesis of Amines. [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
purification challenges of (1-Morpholinocycloheptyl)methanamine
Introduction: The Purification Challenge
(1-Morpholinocycloheptyl)methanamine is a diamine containing both a tertiary morpholine nitrogen and a primary aminomethyl group. This dual basicity, coupled with its polarity, presents significant hurdles during purification. Standard protocols often result in low yields, poor separation from synthetic byproducts, or product loss. This guide provides a systematic approach to troubleshooting these issues, ensuring you can achieve high purity and recovery.
Section 1: Understanding the Core Problem
This section delves into the fundamental chemical properties of (1-Morpholinocycloheptyl)methanamine and the common impurities that complicate its purification.
Q1: What are the key chemical properties of (1-Morpholinocycloheptyl)methanamine that make it difficult to purify?
The purification challenges stem from three core properties:
-
High Basicity: The molecule possesses two basic nitrogen centers: the primary amine (pKa ~10-11) and the tertiary morpholine amine (pKa ~8-9). This strong basicity causes significant interaction with acidic media, most notably silica gel, leading to severe tailing and often irreversible adsorption during chromatography.[1]
-
High Polarity: The presence of two amine groups and an oxygen atom makes the molecule quite polar. This results in high water solubility, especially when protonated at low pH, which can lead to product loss during aqueous work-ups if the pH is not carefully controlled.
-
Physical State: The free base is often isolated as a high-boiling oil, which makes purification by distillation difficult and precludes simple recrystallization of the neutral form.
Q2: What are the likely impurities I should expect from a standard synthesis?
The most common synthetic route to (1-Morpholinocycloheptyl)methanamine is a variation of the Strecker synthesis, involving cycloheptanone, morpholine, a cyanide source (e.g., KCN), and a subsequent reduction step (e.g., with LiAlH₄ or H₂/catalyst). Reductive amination is a key process in its synthesis.[2][3][4] The primary impurities will therefore be unreacted starting materials and reaction byproducts.
| Impurity | Chemical Class | Boiling Point (°C) | Key Properties & Removal Strategy |
| Cycloheptanone | Ketone (Neutral) | ~179 | Non-basic. Easily removed by acid-base extraction. |
| Morpholine | Secondary Amine (Basic) | ~129 | Basic, but more volatile than the product. Can be removed by vacuum, but co-distills. Acid-base extraction is less effective for separation from the product. |
| Cycloheptanol | Alcohol (Neutral) | ~185 | Formed by reduction of cycloheptanone. Non-basic and can be removed by acid-base extraction. |
| Borate/Aluminate Salts | Inorganic Salts | N/A | Byproducts from reducing agents (e.g., NaBH₄, LiAlH₄). Removed during the aqueous work-up (quenching). |
Section 2: Troubleshooting the Aqueous Work-up
A successful purification begins with a clean and efficient work-up. The high water solubility of your protonated product makes this a critical step.
Q3: I suspect I'm losing my product during the aqueous extraction. How can I prevent this?
Product loss during work-up is almost always due to improper pH control. As a diamine, your product becomes a dicationic salt at low pH (e.g., pH < 2), rendering it highly soluble in the aqueous layer.[5][6][7][8]
The Cause: When you add acid to wash away neutral impurities, you convert your amine product into its ammonium salt. This salt is designed to move into the aqueous layer.[5][7] The mistake is often failing to sufficiently basify the aqueous layer afterward to regenerate the neutral, organic-soluble free base.
The Solution:
-
Monitor pH: After separating the acidic aqueous layer containing your protonated product, you must add a strong base (e.g., 2 M NaOH) until the pH is definitively basic (pH > 12). Use pH paper or a meter to confirm.
-
Multiple Extractions: Extract the now-basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) at least three times. A single extraction is often insufficient to recover all the product.
-
Use Brine: A final wash of the combined organic layers with saturated NaCl solution (brine) can help break up emulsions and remove residual water.
Q4: What is the most effective way to perform an acid-base extraction for this compound?
This technique is ideal for removing neutral impurities like unreacted cycloheptanone or the byproduct cycloheptanol.[6][8]
Sources
- 1. biotage.com [biotage.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. idc-online.com [idc-online.com]
overcoming solubility issues of (1-Morpholinocycloheptyl)methanamine in aqueous solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (1-Morpholinocycloheptyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common experimental challenge associated with this molecule: poor aqueous solubility. Our goal is to provide you with not only solutions but also the underlying scientific principles to help you make informed decisions in your work.
Understanding the Molecule: Why is Solubility a Challenge?
(1-Morpholinocycloheptyl)methanamine (MW: 212.33 g/mol , Formula: C₁₂H₂₄N₂O) possesses a chemical structure that inherently limits its solubility in neutral aqueous solutions.[1][2] The molecule's characteristics are dual in nature:
-
Lipophilic Core: The large, non-polar cycloheptyl ring forms a significant hydrophobic region. This hydrocarbon structure repels water molecules, making it difficult for the compound to dissolve.
-
Basic Functional Groups: The molecule contains two basic nitrogen atoms: one in the morpholine ring (a tertiary amine) and another in the primary aminomethyl group (-CH₂NH₂). In a neutral pH environment, these amines are largely un-ionized and do not interact favorably with polar water molecules.
The combination of a large hydrophobic scaffold with basic, but uncharged, functional groups at neutral pH leads to the poor aqueous solubility often observed during experiments.
Caption: Structure-property relationship of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why won't my (1-Morpholinocycloheptyl)methanamine dissolve when I add it directly to my neutral phosphate-buffered saline (PBS) solution?
A: At neutral pH (e.g., pH 7.4), the two amine groups on your molecule are not fully protonated (charged). The large, non-polar cycloheptyl ring dominates the molecule's properties, making it behave like an oil, which is insoluble in water-based buffers like PBS. Higher-molecular-weight amines are characteristically insoluble in water but soluble in acidic solutions.[2]
Q2: I need to make a stock solution. What solvent should I start with?
A: For a concentrated stock solution, it is best to start with a water-miscible organic co-solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. After the compound is fully dissolved in the co-solvent, you can perform serial dilutions into your final aqueous buffer. However, be mindful of the final co-solvent concentration in your assay, as it may affect biological outcomes.
Q3: Is it possible to dissolve this compound in an aqueous solution without using organic co-solvents?
A: Yes. The most effective method is pH-mediated solubilization. By acidifying the aqueous solvent, you can protonate the amine groups, creating positively charged ammonium salts (R-NH₃⁺ and R₂-NH₂⁺-R'). These charged species are significantly more polar and readily dissolve in water. A detailed protocol for this is provided in the guide below.
Q4: At what pH should I expect the compound to be soluble?
A: To ensure full protonation and solubilization, the pH of the solution should be at least 1.5 to 2 pH units below the pKa of the least basic amine. The morpholine nitrogen is expected to have a pKa around 8-9, while the primary amine is likely around 9-10.5. Therefore, adjusting your aqueous vehicle to a pH of 5.5-6.0 or lower should be sufficient to dissolve the compound.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues.
Caption: Troubleshooting workflow for solubilization.
Issue 1: Compound forms an insoluble film or suspension in aqueous buffer.
-
Cause: This is the expected behavior at neutral or alkaline pH due to the compound's high lipophilicity and uncharged state.
-
Solution A: pH Adjustment. This is the preferred method for preparing aqueous solutions without organic co-solvents. By lowering the pH, you protonate the basic amine groups, creating soluble salts.
-
Step 1: Weigh the desired amount of the solid compound.
-
Step 2: Add a portion (e.g., 80%) of your total desired volume of purified water.
-
Step 3: While stirring, add a dilute acid solution (e.g., 0.1 M HCl) dropwise.
-
Step 4: Monitor the solution. Continue adding acid until all solid has dissolved completely.
-
Step 5: Check the pH of the solution. It should ideally be in the range of 4.0 to 6.0.
-
Step 6: Add the remaining volume of water to reach your final target concentration.
-
Self-Validation: The final solution should be clear and free of particulates. Re-check the pH before use in experiments.
-
Issue 2: A precipitate forms after adding a DMSO stock solution to an aqueous buffer.
-
Cause: This is known as "crashing out." While the compound is soluble in the concentrated DMSO stock, upon high dilution into an aqueous buffer, the local concentration of DMSO is no longer sufficient to keep the compound dissolved, and it precipitates.
-
Solution A: Decrease the Final Concentration. The simplest solution is to dilute your stock further to a concentration below the compound's aqueous solubility limit in the presence of that small amount of DMSO.
-
Solution B: Increase the Final Co-solvent Percentage. If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may keep the compound in solution. Always run a vehicle control to check for solvent effects.
-
Solution C: Use an Acidified Aqueous Buffer. Prepare your final aqueous buffer at a lower pH (e.g., pH 6.0). When you add the DMSO stock to this acidified buffer, the compound will be protonated upon dilution, aiding its solubility.
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution using a Co-Solvent
This protocol is ideal for storing the compound and for experiments where a small, controlled amount of an organic solvent is permissible.
-
Materials: (1-Morpholinocycloheptyl)methanamine (solid), DMSO (anhydrous), appropriate vials, precision balance.
-
Procedure:
-
Weigh out 10 mg of the compound into a clean glass vial.
-
Calculate the volume of DMSO required for your desired stock concentration. For a 10 mM stock (MW = 212.33 g/mol ): Volume (L) = (0.010 g / 212.33 g/mol ) / 10 mmol/L = 0.00471 L = 4.71 mL
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate at room temperature until the solid is completely dissolved, resulting in a clear solution.
-
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Trustworthiness Check: Before each use, thaw the stock solution and visually inspect for any precipitation. If crystals have formed, warm the vial gently (e.g., to 37°C) and vortex until fully redissolved.
Protocol 2: pH-Mediated Solubilization for an Aqueous Solution
This protocol is the best choice when organic solvents must be avoided.
Caption: Protonation of amine groups increases polarity and solubility.
-
Materials: (1-Morpholinocycloheptyl)methanamine (solid), Purified Water (Milli-Q or equivalent), 0.1 M Hydrochloric Acid (HCl), pH meter.
-
Objective: To prepare a 1 mg/mL (4.71 mM) aqueous solution.
-
Procedure:
-
Weigh 5 mg of the compound into a 15 mL conical tube.
-
Add 4.0 mL of purified water (80% of the final 5 mL volume). The compound will likely form a suspension.
-
Begin stirring the suspension with a small magnetic stir bar.
-
Using a calibrated pipette, add 10 µL increments of 0.1 M HCl to the suspension. Pause for 30-60 seconds between additions to allow for dissolution.
-
Continue adding acid dropwise until the solution becomes completely clear.
-
Calibrate a pH meter and measure the pH of the solution. If the pH is above 6.5, add another small aliquot of acid. A target pH of 5.5-6.0 is recommended.
-
Once fully dissolved, transfer the solution to a 5.0 mL volumetric flask and add purified water to the mark (q.s. to 5.0 mL).
-
Mix thoroughly. The final solution is a 1 mg/mL aqueous stock of the hydrochloride salt of your compound.
-
-
Self-Validation: The final solution must be visually clear. If the solution is to be used in a buffer system (e.g., for cell culture), ensure that the final pH after adding this acidic stock is compatible with your assay. A small addition of this acidic stock to a large volume of a strong buffer (like HEPES or MOPS) may not significantly alter the final pH.
Summary of Solubilization Strategies
| Method | Primary Mechanism | Pros | Cons | Best For |
| pH Adjustment | Protonation of basic amines to form soluble salts. | Avoids organic solvents; yields a true aqueous solution. | Final solution is acidic; may not be compatible with all assays. | Preparing aqueous stocks; direct use in acidic or well-buffered systems. |
| Co-solvents | Dissolution in a water-miscible organic solvent (e.g., DMSO). | Simple, fast, good for creating high-concentration stocks. | Potential for compound to "crash out" on dilution; solvent may have biological effects. | Long-term storage; experiments where final solvent concentration is low (<0.5%) and controlled. |
| Complexation | Encapsulation of the lipophilic moiety by a host molecule. | Can increase solubility at neutral pH; may improve stability. | Requires specific excipients (e.g., cyclodextrins); formulation development is needed. | Advanced formulations for in-vivo use or when pH and solvents are not viable options. |
References
-
PubChem. Methylamine. National Center for Biotechnology Information. Available at: [Link]
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. (2021). Available at: [Link]
- Jadhav, N. et al. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
Sources
Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of Small Molecule Inhibitors
A Note on (1-Morpholinocycloheptyl)methanamine: As of the latest literature review, there is no publicly available scientific data detailing the specific on-target or off-target activities of (1-Morpholinocycloheptyl)methanamine. The structural similarity to methenamine, a urinary tract antiseptic, suggests a potential mechanism involving the release of formaldehyde in acidic environments, which then acts as a non-specific denaturant of proteins and nucleic acids.[1][2][3] This inherent non-specificity underscores the critical need for rigorous off-target effect validation.
This guide will provide a comprehensive framework for identifying and mitigating off-target effects, using principles broadly applicable to any small molecule inhibitor. Researchers working with novel compounds like (1-Morpholinocycloheptyl)methanamine will find this guide essential for ensuring data integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: How can I proactively minimize off-target effects before starting my main experiments?
A2: A proactive approach is the most effective strategy. This involves:
-
In Silico Profiling: Computational methods can predict potential off-target interactions by comparing the chemical structure of your compound to databases of known ligands for various proteins.[6]
-
In Vitro Selectivity Profiling: The most direct method is to screen your compound against a large panel of purified proteins, often kinases, to experimentally determine its selectivity.[7][8][9] This provides an empirical measure of how specific your compound is for its intended target.[7]
-
Reviewing Existing Literature: For known compounds, thoroughly review the literature for any reported off-target activities or similar compounds with known liabilities.[10]
Q3: What are the essential control experiments to include in my assays?
A3: Robust controls are the cornerstone of reliable research. Key controls include:
-
Inactive/Structurally Related Negative Control: Use a molecule that is structurally similar to your active compound but does not inhibit the primary target. This helps to distinguish the on-target effects from those caused by the chemical scaffold itself.
-
Dose-Response Curve: Demonstrating a clear dose-dependent effect is crucial. Non-specific or off-target effects often occur at higher concentrations.[10] It is advisable to use the lowest concentration of the inhibitor that elicits the desired on-target effect.[10]
Q4: My small molecule inhibitor and siRNA/shRNA knockdown for the same target give different results. What could be the reason?
A4: Discrepancies between small molecule inhibition and genetic knockdown are not uncommon and can be biologically informative.[11] Potential reasons include:
-
Scaffolding Function of the Target Protein: A small molecule may inhibit the catalytic activity of a protein without disrupting its physical presence. If the protein also acts as a scaffold for protein-protein interactions, genetic knockdown would abolish both functions, leading to a different phenotype.[11]
-
Off-Target Effects of the Small Molecule: The inhibitor may be affecting other pathways that are not perturbed by the specific knockdown of the intended target.
-
Incomplete Knockdown: The siRNA/shRNA may not be reducing the protein levels sufficiently to replicate the effect of a potent small molecule inhibitor.
-
Off-Target Effects of the RNAi: The siRNA/shRNA itself could have off-target effects, silencing unintended genes.[11]
Part 2: Troubleshooting Guides for Specific Assays
Issue 1: Unexpected Phenotype in Cell-Based Assays
You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of your target.
Caption: Workflow for validating on-target activity.
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This assay directly measures the binding of a compound to its target protein in a cellular environment.[12][13] Ligand binding typically increases the thermal stability of the protein.[13]
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with your compound at a relevant concentration and another with vehicle control for a predetermined time.[14]
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.[14]
-
Lysis and Separation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated aggregates.[12]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using a standard protein detection method like Western blotting or ELISA.
-
Analysis: A positive target engagement will result in a shift of the melting curve to higher temperatures for the compound-treated cells compared to the vehicle-treated cells.[15]
Protocol 2: Orthogonal Inhibition with a Structurally Distinct Compound
Using an inhibitor with a different chemical scaffold helps to rule out effects caused by the chemical structure of your primary compound.[16][17]
-
Compound Selection: Choose a well-validated inhibitor of your target that is structurally different from your compound of interest.
-
Dose-Response: Determine the IC50 of the orthogonal inhibitor in your assay system.
-
Phenotypic Comparison: Treat cells with your primary compound and the orthogonal inhibitor at equipotent concentrations (e.g., 2x IC50).
-
Analysis: If both compounds produce the same phenotype, it strongly suggests the effect is mediated by the intended target.
Protocol 3: Rescue Experiment with a Drug-Resistant Mutant
This is a gold-standard experiment for confirming on-target activity.
-
Mutant Design: If the binding site of your compound on the target is known, introduce a mutation that is predicted to disrupt binding without affecting the protein's normal function.
-
Cell Line Generation: Create a cell line that expresses the drug-resistant mutant of your target protein. Ideally, this is done in a background where the endogenous protein is knocked down or knocked out.
-
Treatment: Treat both the wild-type and mutant-expressing cells with your compound.
-
Analysis: If the compound's effect is on-target, the cells expressing the resistant mutant should be insensitive to the compound, while the wild-type cells will show the expected phenotype.
Issue 2: Discrepancies Between Biochemical and Cellular Assays
Your compound is potent in a biochemical assay with a purified protein but shows weak or no activity in a cell-based assay.
| Potential Cause | Explanation | Suggested Action |
| Poor Cell Permeability | The compound may not be able to cross the cell membrane to reach its intracellular target. | Perform a cellular uptake assay. If permeability is low, consider chemical modifications to improve it. |
| Drug Efflux | The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | Test for efflux pump activity and consider co-treatment with an efflux pump inhibitor. |
| Compound Instability or Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.[10] | Assess the stability of the compound in media over time and analyze for metabolic products. |
| High Intracellular ATP Concentration | For ATP-competitive inhibitors (e.g., many kinase inhibitors), the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor for binding to the target. | Determine the mechanism of inhibition (e.g., competitive, non-competitive).[8] If competitive, a higher concentration may be needed in cellular assays. |
Part 3: Advanced Validation Strategies
Kinome-wide Selectivity Profiling
For kinase inhibitors, assessing selectivity across a broad panel of kinases is essential to understand potential off-target effects.[8][9] This is typically done as a fee-for-service by specialized companies.[7] The results are often presented as a selectivity score or a tree-spot diagram, visually representing the on- and off-target activities.[7]
Chemical Proteomics
Affinity-based and label-free proteomics methods can be used to identify the direct binding partners of a compound in a complex biological sample, such as a cell lysate.[18] This provides an unbiased view of the compound's interactome and can uncover unexpected off-target proteins.[18]
References
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Recognizing and exploiting differences between RNAi and small-molecule inhibitors. (n.d.). PMC. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PMC. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]
-
What is the mechanism of action of methenamine? (2025). Dr.Oracle. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
What is the mechanism of Methenamine Hippurate? (2024). Patsnap Synapse. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). PMC. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. [Link]
-
Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (n.d.). PMC. [Link]
-
Methenamine. (2021). LiverTox - NCBI Bookshelf. [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. [Link]
-
Synergistic Combination of Small Molecule Inhibitor and RNA interference Against Anti-apoptotic Bcl-2 Protein in Head and Neck Cancer Cells. (n.d.). NIH. [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PMC. [Link]
-
Small Molecule Screening Strategies from Lead Identification to Validation. (2023). PubMed. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLOS. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]
-
Orthogonal Validation in IHC. (n.d.). Atlas Antibodies. [Link]
-
What are the advantages of using small-inhibitor molecules vs siRNA inhibition to trace endocytic routes? (2013). ResearchGate. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. [Link]
-
Methenamine. (n.d.). Wikipedia. [Link]
-
Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. (n.d.). IQVIA Laboratories. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). ResearchGate. [Link]
-
From gene to validated and qualified hits. (n.d.). Axxam SpA. [Link]
-
Methenamine: MedlinePlus Drug Information. (2017). MedlinePlus. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]
-
Scrambled siRNA. (2021). Reddit. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
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- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 17. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for (1-Morpholinocycloheptyl)methanamine
Welcome to the technical support center for (1-Morpholinocycloheptyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is (1-Morpholinocycloheptyl)methanamine and what are its key structural features?
(1-Morpholinocycloheptyl)methanamine (CAS No. 891638-31-6) is a diamine with a molecular weight of 212.33 g/mol and the molecular formula C12H24N2O[1]. Its structure features a cycloheptyl ring substituted with both a morpholine ring and a methylamine group at the same carbon atom. The presence of a tertiary amine (in the morpholine ring) and a primary amine introduces specific chemical properties, such as basicity and potential for multiple sites of reaction. The morpholine moiety is a common scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[2][3]
Q2: What is the most probable synthetic route for (1-Morpholinocycloheptyl)methanamine?
Q3: What are the general recommendations for storing and handling (1-Morpholinocycloheptyl)methanamine?
Given the presence of amine groups, (1-Morpholinocycloheptyl)methanamine is expected to be basic and may be sensitive to atmospheric carbon dioxide. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is recommended to minimize degradation. As with all amine-containing compounds, appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific issues you may encounter during the synthesis and purification of (1-Morpholinocycloheptyl)methanamine, focusing on a reductive amination pathway.
Reaction Troubleshooting
Q4: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I improve the yield?
Low or no conversion in a reductive amination can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Purity of Reagents: Ensure that your starting materials, especially the aldehyde or ketone and the amine, are pure. Aldehydes can oxidize to carboxylic acids on storage.
-
Choice of Reducing Agent: The reactivity of the reducing agent is critical.
-
Sodium borohydride (NaBH4) is a strong reducing agent and can prematurely reduce the aldehyde/ketone before imine formation. If using NaBH4, it is often best to first allow the imine to form and then add the reducing agent.[4][5]
-
Sodium triacetoxyborohydride (NaBH(OAc)3) is a milder and often preferred reagent for one-pot reductive aminations as it is less likely to reduce the starting carbonyl compound and is effective under mildly acidic conditions that favor imine formation.[6]
-
Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic and requires careful handling.[7]
-
-
Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6). The addition of a catalytic amount of acetic acid can facilitate this step.[6] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion, especially with sterically hindered substrates.[8]
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting logic for addressing low reaction conversion.
Q5: My reaction mixture shows the presence of the imine intermediate, but it is not fully converting to the final amine product. How can I resolve this?
The persistence of the imine intermediate is a common issue.[8] This indicates that the reduction step is the rate-limiting part of your reaction.
-
Increase Equivalents of Reducing Agent: You may need to use a larger excess of the reducing agent to ensure complete reduction.
-
Change Solvent: Solvents can influence the reactivity of the reducing agent. Protic solvents like methanol or ethanol can sometimes react with NaBH4.[8] Aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) may be more suitable, especially with NaBH(OAc)3.[6]
-
Extend Reaction Time or Increase Temperature: As mentioned previously, allowing the reaction to stir for a longer period or gently heating can facilitate the reduction of the stable imine.[8]
Q6: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
-
Over-alkylation: If using a primary amine as a starting material, there is a risk of the product amine reacting further to form a tertiary amine. This can be minimized by using the primary amine in excess.
-
Aldehyde/Ketone Reduction: As discussed, stronger reducing agents like NaBH4 can reduce the starting carbonyl before imine formation.[4] Using a milder agent like NaBH(OAc)3 is a good preventative measure.
-
Substrate Self-Condensation: Some aldehydes and ketones can undergo self-condensation under acidic or basic conditions.[6] Maintaining a controlled pH and temperature can help minimize this.
Work-up and Purification Troubleshooting
Q7: I am having difficulty isolating my product during aqueous work-up. It seems to be staying in the aqueous layer or forming an emulsion.
The dual amine nature of (1-Morpholinocycloheptyl)methanamine can make extractions challenging due to its solubility in both aqueous and organic phases under certain pH conditions.
-
pH Adjustment for Extraction:
-
After quenching the reaction, make the aqueous layer strongly basic (pH > 12) using NaOH or K2CO3. This will deprotonate both amine groups, making the product less water-soluble and more extractable into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
If your product is still not extracting efficiently, consider using a more polar solvent like a mixture of DCM and isopropanol.
-
-
Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of your organic product and help break emulsions.
Q8: My product is difficult to purify by column chromatography. It streaks on the silica gel column.
Amines are notorious for streaking on silica gel due to their basicity and interaction with the acidic silanol groups.
-
Basifying the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica and significantly improve the peak shape.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is often more suitable for the purification of basic compounds.
-
Salt Formation and Crystallization: An effective alternative to chromatography is to form a salt of your product. By treating the crude product with an acid like HCl in ether or isopropanol, you may be able to precipitate the hydrochloride salt, which can then be isolated by filtration and washed with a non-polar solvent. This can be a highly effective purification method for amines.
Experimental Protocols
General Protocol for Reductive Amination using NaBH(OAc)3
This is a generalized protocol and should be optimized for your specific starting materials.
-
To a solution of the carbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in an appropriate solvent (e.g., DCE, THF) at room temperature, add acetic acid (1.0-1.2 eq).
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Proposed Synthetic Workflow
Caption: A typical workflow for the synthesis of the target compound.
Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Inexpensive, readily available | Can reduce starting carbonyl, reacts with protic solvents[4][8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | DCE, THF, Acetonitrile | Mild, selective for imines, good for one-pot reactions[6] | More expensive, moisture sensitive |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, THF | Mild, selective for imines | Highly toxic, generates HCN at low pH[7] |
References
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
-
ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]
-
PMC. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. 891638-31-6|(1-Morpholinocycloheptyl)methanamine|BLD Pharm [bldpharm.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
troubleshooting inconsistent results with (1-Morpholinocycloheptyl)methanamine
Welcome to the technical support center for (1-Morpholinocycloheptyl)methanamine (CAS No. 891638-31-6)[1]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the synthesis, purification, and application of this compound. Given the limited specific literature on (1-Morpholinocycloheptyl)methanamine, this resource synthesizes foundational principles from related morpholine and cycloheptylamine chemistries to provide a robust troubleshooting framework.
Frequently Asked Questions (FAQs)
Synthesis & Purity
Q1: My synthesis of (1-Morpholinocycloheptyl)methanamine is resulting in low yields. What are the likely causes?
Low yields in the synthesis of morpholine derivatives can often be attributed to several factors related to reaction conditions and reagent quality.[2] Inadequate temperature control is a common issue; many reactions involving morpholine require specific and stable temperature ranges to proceed efficiently.[2] Another factor to consider is the reaction time, as incomplete reactions are a frequent cause of reduced yields.[2] The concentration and stoichiometry of reagents, particularly any acids or bases used as catalysts, must be precise.[2] Finally, the purity of starting materials, such as cycloheptylamine and morpholine precursors, is critical. Impurities can lead to side reactions that consume reactants and complicate purification.
Q2: I am observing significant batch-to-batch variability in the purity of my synthesized (1-Morpholinocycloheptyl)methanamine. How can I improve consistency?
Batch-to-batch inconsistency often points to variability in starting materials or reaction setup. Ensure that your starting materials are from a consistent supplier and that you perform quality control on each new batch. The hygroscopic nature of morpholine and its derivatives means they can readily absorb moisture from the air, which can interfere with reactions.[2] Therefore, it is crucial to use anhydrous solvents and handle reagents in an inert atmosphere where possible. Careful control over reaction parameters such as temperature, stirring rate, and addition rates of reagents will also help to improve reproducibility.
Q3: What are the best practices for the purification of (1-Morpholinocycloheptyl)methanamine?
Purification of morpholine derivatives can be challenging due to their physical properties. Inefficient purification can lead to residual starting materials or byproducts in your final sample.[2] Column chromatography is a standard method, but care must be taken to choose an appropriate solvent system that provides good separation without causing degradation of the product. Distillation is another option if the compound is thermally stable. It is also important to thoroughly dry the purified product, as residual moisture can affect its stability and reactivity in downstream applications.[2]
Handling & Storage
Q4: What are the recommended storage conditions for (1-Morpholinocycloheptyl)methanamine?
While specific stability data for (1-Morpholinocycloheptyl)methanamine is not widely available, general guidelines for similar amine-containing compounds suggest storing it in a cool, dry, and well-ventilated area in a tightly sealed container. Long-term storage in an inert atmosphere (e.g., under argon or nitrogen) can help prevent degradation from atmospheric moisture and carbon dioxide.
Q5: Are there any specific safety precautions I should take when handling this compound?
(1-Morpholinocycloheptyl)methanamine contains both a cycloheptylamine and a morpholine moiety. Cycloheptylamine is known to be a flammable liquid and vapor that can cause skin irritation and may cause respiratory irritation.[3][4] Morpholine is also known to be flammable and can cause skin and eye irritation. Therefore, it is essential to handle (1-Morpholinocycloheptyl)methanamine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Synthetic Yields
This guide provides a systematic approach to troubleshooting low yields in the synthesis of (1-Morpholinocycloheptyl)methanamine.
Troubleshooting Low Synthetic Yields
Caption: A decision tree for troubleshooting low synthetic yields.
Guide 2: Addressing Inconsistent Analytical Results
Inconsistent analytical results (e.g., NMR, LC-MS) can be frustrating. This guide helps you pinpoint the source of the variability.
| Symptom | Potential Cause | Recommended Action |
| Broad or unexpected peaks in NMR | Residual solvent or impurities | Ensure the sample is thoroughly dried before analysis. Compare the spectrum to reference spectra of starting materials. |
| Variable retention times in LC-MS | Inconsistent mobile phase preparation or column degradation | Prepare fresh mobile phase for each run. Use a guard column and regularly check column performance. |
| Appearance of new peaks in aged samples | Decomposition of the compound | Re-analyze a freshly purified sample. If decomposition is confirmed, review storage conditions. |
Experimental Protocols
Protocol 1: General Quality Control of (1-Morpholinocycloheptyl)methanamine
This protocol outlines a basic workflow for assessing the purity of your synthesized compound.
QC Workflow
Caption: A general workflow for the quality control of synthesized compounds.
Step-by-Step QC Procedure:
-
Visual Inspection: Observe the physical state, color, and homogeneity of the sample. Any unexpected variations from a pure, colorless to light-yellow oil may indicate impurities.
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the expected chemical shifts and integration values corresponding to the structure of (1-Morpholinocycloheptyl)methanamine. The presence of unexpected peaks may indicate impurities or residual starting materials.
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Analyze the chromatogram for a single major peak at the expected retention time.
-
Confirm the mass spectrum of the major peak corresponds to the molecular weight of (1-Morpholinocycloheptyl)methanamine (212.33 g/mol )[1].
-
References
-
National Center for Biotechnology Information. (n.d.). Cycloheptylamine. PubChem. Retrieved from [Link]
-
Al-Tamiemi, E. O., & Jasim, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Scafuri, B., Marabello, D., & Carbone, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2685–2710. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
Sources
stability issues of (1-Morpholinocycloheptyl)methanamine under experimental conditions
Welcome to the Technical Support Center for (1-Morpholinocycloheptyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of (1-Morpholinocycloheptyl)methanamine under various experimental conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
I. Compound Overview and Intrinsic Stability
(1-Morpholinocycloheptyl)methanamine is a unique molecule featuring a primary amine, a tertiary amine integrated within a morpholine ring, and a cycloheptyl moiety. This combination of functional groups dictates its chemical behavior and potential stability challenges. The presence of two amine groups with different steric and electronic environments, along with a flexible seven-membered ring, suggests several potential degradation pathways that researchers must consider.
The initial indication of temperature sensitivity is often noted by suppliers, who may recommend "cold-chain transportation." This suggests that thermal degradation is a primary concern. However, a comprehensive understanding of its stability requires a broader look at hydrolytic, oxidative, and photolytic stress factors.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific stability issues you may encounter during your experiments, presented in a question-and-answer format.
Question 1: I'm observing a loss of potency or the appearance of unknown peaks in my chromatogram when my compound is in an aqueous solution. What could be the cause?
Answer: This is likely due to hydrolytic degradation. The stability of amines in aqueous solutions is highly pH-dependent.[1][2]
-
Causality:
-
Acidic Conditions (pH < 7): In acidic media, the primary and tertiary amine groups will be protonated. While protonation can protect amines from certain reactions, it doesn't eliminate the possibility of hydrolysis, especially at elevated temperatures. The rate of hydrolysis can be influenced by the specific pH and buffer components.
-
Basic Conditions (pH > 7): Under basic conditions, the amine groups are in their free base form, which can accelerate certain degradation pathways. The lone pair of electrons on the nitrogen is more available to participate in reactions.
-
-
Troubleshooting Protocol: pH-Dependent Stability Study
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range for your experiments (e.g., pH 3, 5, 7, 9, and 11).
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Sample Preparation: Prepare solutions of (1-Morpholinocycloheptyl)methanamine in each buffer at a known concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 50°C). Include a control sample stored at a lower temperature (e.g., 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.
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Analytical Method: Analyze the aliquots using a stability-indicating HPLC method (e.g., reverse-phase with UV detection or mass spectrometry).
-
Data Analysis: Plot the percentage of remaining (1-Morpholinocycloheptyl)methanamine against time for each pH. This will reveal the pH at which the compound is most and least stable.
-
Question 2: My compound seems to be degrading even when stored in a seemingly inert solvent. What other factors could be at play?
Answer: Oxidative degradation is a common pathway for amines and should be investigated.[3]
-
Causality:
-
The presence of dissolved oxygen, trace metal ions, or exposure to light can initiate oxidative degradation.[3]
-
The primary and tertiary amine centers in (1-Morpholinocycloheptyl)methanamine are susceptible to oxidation. Oxidation of tertiary amines can lead to the formation of N-oxides.[4] Primary amines can undergo more complex oxidative pathways. The initial step often involves the formation of an amine radical.[5]
-
-
Troubleshooting Protocol: Oxidative Stress Testing
-
Reagent Preparation: Prepare a solution of a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Sample Preparation: Dissolve (1-Morpholinocycloheptyl)methanamine in a suitable solvent (e.g., water or a water/acetonitrile mixture) and treat it with the H₂O₂ solution.
-
Incubation: Incubate the sample at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Protect the sample from light.
-
Control Samples: Include a control sample without the oxidizing agent and another control with a known antioxidant to see if degradation is inhibited.
-
Analysis: Analyze the stressed and control samples by HPLC-MS to identify potential oxidation products.
-
Question 3: I've noticed discoloration of my solid compound or formulation over time, especially when working with certain excipients. What is causing this?
Answer: This is a classic sign of a Maillard reaction, a common incompatibility between amine-containing drugs and reducing sugars.[6][7]
-
Causality:
-
The Maillard reaction occurs between the amine group of the drug and the carbonyl group of a reducing sugar (e.g., lactose, glucose).[8]
-
This reaction proceeds through several stages, starting with the formation of a glycosylamine and leading to the production of brown pigments called melanoidins.[6]
-
The reaction is accelerated by heat and moisture.
-
-
Troubleshooting Protocol: Excipient Compatibility Study
-
Binary Mixtures: Prepare binary mixtures of (1-Morpholinocycloheptyl)methanamine with common excipients, especially reducing sugars like lactose. A typical ratio is 1:1 or a ratio that reflects the intended formulation.
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).
-
Visual Inspection: Regularly inspect the samples for any physical changes, such as discoloration, caking, or liquefaction.
-
Analytical Testing: Analyze the stressed samples using a stability-indicating HPLC method to quantify the degradation of the active pharmaceutical ingredient (API) and the formation of any new peaks.
-
| Excipient Class | Potential Incompatibility with Amines | Recommendation |
| Reducing Sugars | Maillard Reaction | Avoid if possible. If necessary, control moisture and temperature strictly. |
| Aldehyde-containing Impurities | Reaction with amine to form imines | Use high-purity excipients with low aldehyde content. |
| Acidic Excipients | Acid-base reactions, potential for salt formation and altered stability | Evaluate compatibility on a case-by-case basis. |
Question 4: My experiments are sensitive to light, and I suspect my compound is degrading upon exposure. How can I confirm and prevent this?
Answer: Photodegradation is a plausible degradation pathway for cyclic amines.
-
Causality:
-
Troubleshooting Protocol: Photostability Testing (ICH Q1B)
-
Sample Preparation: Prepare samples of (1-Morpholinocycloheptyl)methanamine in both solid and solution form.
-
Light Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10] A typical exposure is not less than 1.2 million lux hours and 200 watt-hours per square meter.[10]
-
Dark Control: Protect identical samples from light to serve as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method. A significant difference in the purity of the exposed sample compared to the control indicates photosensitivity.
-
III. Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for (1-Morpholinocycloheptyl)methanamine?
A: Based on its chemical structure and the potential for degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8°C), and ship under cold-chain conditions.
-
Light: Protect from light by storing in an amber vial or in a light-proof container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Form: Store as a solid whenever possible, as solutions are generally more susceptible to degradation.
Q: What analytical techniques are best for monitoring the stability of (1-Morpholinocycloheptyl)methanamine?
A: A combination of techniques is ideal:
-
HPLC with UV and/or Mass Spectrometric (MS) Detection: This is the workhorse for stability studies. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products. MS detection is invaluable for identifying the mass of the degradants, which helps in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in functional groups, which may indicate degradation.
Q: What are the likely degradation products of (1-Morpholinocycloheptyl)methanamine?
A: While specific degradation products need to be confirmed experimentally, based on the functional groups present, we can hypothesize the following:
-
Oxidation: N-oxide formation at the tertiary morpholine nitrogen.
-
Hydrolysis: While less common for simple amines, under harsh conditions, cleavage of the C-N bonds could occur.
-
Photodegradation: Formation of radical species and subsequent reaction products.
-
Maillard Reaction Products: Complex mixture of products resulting from the reaction with reducing sugars.
IV. Visualization of Potential Degradation Pathways
The following diagram illustrates the potential sites of instability on the (1-Morpholinocycloheptyl)methanamine molecule.
Caption: Potential degradation pathways for (1-Morpholinocycloheptyl)methanamine.
V. Experimental Workflow for a Forced Degradation Study
The following workflow, based on ICH guidelines, provides a systematic approach to evaluating the stability of (1-Morpholinocycloheptyl)methanamine.[11][12]
Caption: Workflow for a forced degradation study.
VI. References
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available from: [Link]
-
Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Institutes of Health. Available from: [Link]
-
Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. National Institutes of Health. Available from: [Link]
-
Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Scientific Information Database (SID). Available from: [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Available from: [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available from: [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study. MDPI. Available from: [Link]
-
A general Maillard reaction between lactose and an amine group-containing API. ResearchGate. Available from: [Link]
-
The chemistry of amine radical cations produced by visible light photoredox catalysis. National Institutes of Health. Available from: [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]
-
Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. ACS Publications. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Publishing. Available from: [Link]
-
Schematic representation of the pH dependency on hydrolysis. ResearchGate. Available from: [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. Available from: [Link]
-
Oxidation of Amines. Chemistry LibreTexts. Available from: [Link]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. pubs.rsc.org. Available from: [Link]
-
Understanding the Maillard Reaction. FutureLearn. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available from: [Link]
-
Journal of Chemical Education. ACS Publications. Available from: [Link]
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available from: [Link]
-
Mechanism and Examples of Maillard Reaction. Hill Publishing Group. Available from: [Link]
Sources
- 1. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. database.ich.org [database.ich.org]
- 12. resolvemass.ca [resolvemass.ca]
identifying and removing impurities from (1-Morpholinocycloheptyl)methanamine samples
Technical Support Center: (1-Morpholinocycloheptyl)methanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1-Morpholinocycloheptyl)methanamine. It addresses common challenges in identifying and removing impurities from synthesized samples, ensuring the high purity required for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a synthetically prepared sample of (1-Morpholinocycloheptyl)methanamine?
A1: The impurity profile of (1-Morpholinocycloheptyl)methanamine is intrinsically linked to its synthetic route. A common and efficient method for its synthesis is the reductive amination of a suitable carbonyl precursor, such as 1-morpholinocycloheptane-1-carbaldehyde, with ammonia. Given this pathway, the following impurities are frequently encountered:
-
Unreacted Starting Materials: Residual 1-morpholinocycloheptane-1-carbaldehyde.
-
Reducing Agent Residues and Byproducts: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), inorganic salts and boron-containing byproducts may be present.[1][2][3]
-
Solvent Residues: Trace amounts of solvents used during the reaction or workup, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol.[1][4]
-
Over-alkylation Products: Formation of the secondary amine, bis((1-morpholinocycloheptyl)methyl)amine, if the newly formed primary amine reacts with another molecule of the starting aldehyde.
-
Side-Reaction Products: Impurities arising from side reactions of the starting materials or the product under the reaction conditions.
A hypothetical impurity profile is summarized in the table below:
| Impurity Category | Potential Compounds | Origin |
| Starting Materials | 1-Morpholinocycloheptane-1-carbaldehyde | Incomplete Reaction |
| Reagent-Related | Borate salts, Acetate salts | Byproducts of reducing agents like NaBH(OAc)₃ |
| Byproducts | Bis((1-morpholinocycloheptyl)methyl)amine | Over-alkylation of the product |
| Solvents | Dichloromethane, Methanol, Ethanol | Reaction or workup solvents |
Q2: What are the recommended initial steps to assess the purity of my (1-Morpholinocycloheptyl)methanamine sample?
A2: A preliminary purity assessment can be efficiently conducted using basic laboratory techniques before proceeding to more complex chromatographic or spectroscopic methods.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable first-pass technique. Due to the basic nature of the amine, it is prone to streaking on standard silica plates. To mitigate this, use a mobile phase containing a small amount of a basic modifier.
-
Recommended Mobile Phase: A mixture of Dichloromethane/Methanol with 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.
-
Visualization: Use a potassium permanganate stain or ninhydrin for visualization, as the amine may not be UV-active.
-
Interpretation: The presence of multiple spots indicates impurities. The relative Rƒ values can give an initial idea of the polarity of the impurities.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A quick ¹H NMR spectrum can provide significant information about the presence of major impurities.[5][6][7]
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as CDCl₃ or D₂O.
-
Key Diagnostic Signals for the Product: Look for the characteristic signals of the morpholine, cycloheptyl, and aminomethyl protons.
-
Identifying Impurities:
-
A singlet around 9-10 ppm could indicate the presence of the starting aldehyde.
-
Unusually broad peaks or the presence of unexpected signals in the aliphatic region could suggest polymeric material or other organic byproducts.
-
Integration of impurity signals relative to the product signals can provide a rough estimate of purity.
-
-
Q3: Which advanced analytical techniques are most suitable for the detailed identification and quantification of impurities?
A3: For a comprehensive analysis, a combination of chromatographic and spectroscopic methods is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[8][9][10] Due to the basic nature of the amine, specific considerations are necessary.
-
Method: Reversed-phase HPLC is often suitable. To achieve good peak shape, it is crucial to control the pH of the mobile phase to keep the amine in a consistent protonation state.[11] Using a mobile phase with a pH two units above the pKa of the amine will ensure it is in its free-base form, leading to better retention and peak shape.[11]
-
Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) might be possible. For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or derivatization with a UV-active or fluorescent tag (like dansyl chloride or o-phthalaldehyde) can be employed.[8][9][12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and thermally stable impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for the structural elucidation of unknown impurities.[5][7][17][18]
-
Application: While ¹H NMR is great for initial assessment, 2D NMR techniques (like COSY, HSQC, HMBC) can be used to determine the complete structure of significant impurities, provided they can be isolated or are present in sufficient concentration.
-
The relationship between these analytical techniques can be visualized as a workflow.
Caption: Analytical workflow for purity assessment.
Part 2: Troubleshooting and Purification Guides
Q4: My HPLC analysis shows significant peak tailing for the main compound. What is causing this and how can I fix it?
A4: Peak tailing in the analysis of basic compounds like (1-Morpholinocycloheptyl)methanamine is a common issue, primarily caused by strong interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[19]
Causality: The positively charged (protonated) amine interacts ionically with the negatively charged (deprotonated) silanol groups, leading to a secondary retention mechanism that results in broad, tailing peaks.
Here is a systematic approach to troubleshoot and resolve this issue:
| Strategy | Action | Rationale |
| Mobile Phase pH Control | Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.1-0.5%) to the mobile phase.[11][19] | The competing base neutralizes the active silanol sites on the stationary phase, preventing interaction with the analyte. |
| Use a High Purity Column | Employ a modern, base-deactivated reversed-phase column (e.g., C18 or C8). | These columns have fewer accessible silanol groups, minimizing secondary interactions. |
| Increase Ionic Strength | Add a buffer (e.g., phosphate or acetate) at a concentration of 25-50 mM to the mobile phase. | The buffer ions can shield the charged silanol groups, reducing the undesirable ionic interactions with the amine. |
| Lower Operating Temperature | Reduce the column temperature (e.g., to 25-30 °C). | This can sometimes reduce the kinetics of the silanol interactions, though its effect can vary. |
Step-by-Step Protocol for HPLC Method Optimization:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Observation: Expect significant tailing under these acidic conditions.
-
-
Optimization with Basic Modifier:
-
Prepare a new mobile phase:
-
Mobile Phase A: Water with 0.1% Triethylamine.
-
Mobile Phase B: Acetonitrile with 0.1% Triethylamine.
-
-
Equilibrate the column thoroughly with the new mobile phase.
-
Re-run the analysis. The peak shape should improve dramatically.
-
-
Further Refinement (if needed):
-
If tailing persists, switch to a dedicated base-deactivated column.
-
Consider using a different mobile phase modifier, such as ammonium acetate, to find the optimal balance of peak shape and resolution.
-
Q5: I am struggling with the purification of my compound using silica gel column chromatography. It either streaks badly or doesn't elute. What should I do?
A5: This is a classic problem when purifying amines on standard silica gel.[19] The acidic nature of silica leads to strong adsorption of the basic amine, causing streaking, low recovery, and poor separation.[19]
Causality: The lone pair on the nitrogen of your amine forms a strong acid-base interaction with the acidic silanol (Si-OH) groups on the surface of the silica gel. This essentially immobilizes the compound on the stationary phase.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a volatile base to your eluent to compete with your product for the acidic sites on the silica.[11][19][20]
-
Recommended Additives: Add 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Protocol:
-
Prepare your eluent mixture (e.g., 95:5 DCM:MeOH).
-
Add 1-2 mL of Et₃N for every 100 mL of eluent.
-
Use this modified eluent to slurry pack your column and run the chromatography. This ensures the silica is "deactivated" before your compound is loaded.
-
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Amine-Functionalized Silica: This is an excellent option where the silica surface is bonded with aminopropyl groups.[19] This creates a more basic surface, which repels the amine product, leading to much better chromatography.[11]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Use basic or neutral alumina depending on the stability of your compound.
-
-
Reversed-Phase Flash Chromatography: If your compound and its impurities have different hydrophobicities, reversed-phase (e.g., C18) flash chromatography can be highly effective.[11][21]
-
Eluent: Typically a mixture of water and acetonitrile or methanol.
-
pH Adjustment: Adjusting the mobile phase pH with a modifier like ammonia or formic acid can be used to optimize the separation.[11]
-
Caption: Decision tree for amine purification issues.
Q6: My sample is only moderately pure after initial purification. How can I effectively remove trace impurities through recrystallization?
A6: Recrystallization is a powerful technique for final purification, but success depends on choosing the right solvent system and potentially converting the amine to a salt.[22]
Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while the impurities remain soluble at both temperatures.
Protocol 1: Recrystallization of the Free Base
-
Solvent Screening: Test the solubility of your amine in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating. An ideal solvent will fully dissolve the compound when hot but yield crystals upon cooling.
-
Procedure:
-
Dissolve the crude amine in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Protocol 2: Purification via Salt Formation and Recrystallization
If the free base is an oil or does not crystallize well, converting it to a salt can dramatically improve its crystallinity.[23][24]
-
Salt Formation:
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of an acid (e.g., HCl in diethyl ether, or acetic acid) dropwise with stirring.[23]
-
The amine salt will often precipitate out of the solution.
-
-
Recrystallization of the Salt:
-
Collect the crude salt by filtration.
-
Perform a solvent screen to find a suitable solvent or solvent pair (e.g., ethanol/ether, methanol/ethyl acetate) for recrystallization.
-
Follow the standard recrystallization procedure described above.
-
-
Liberation of the Free Base (if required):
-
Dissolve the purified salt in water.
-
Basify the aqueous solution with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract the pure free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[22]
-
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.Link
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Link
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.Link
-
Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.Link
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.Link
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.Link
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.Link
-
ResearchGate. (2017). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.Link
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.Link
-
National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.Link
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.Link
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.Link
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.Link
-
National Center for Biotechnology Information. (2014). NMR spectroscopy: Quality control of pharmaceutical products.Link
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.Link
-
National Center for Biotechnology Information. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques.Link
-
Emery Pharma. (n.d.). Impurity Analysis.Link
-
BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.Link
-
University of Alberta. (n.d.). Isolation (Recovery).Link
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.Link
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.Link
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.Link
-
Wikipedia. (n.d.). Reductive amination.Link
-
National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.Link
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
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refining the dosage of (1-Morpholinocycloheptyl)methanamine to reduce toxicity
Technical Support Center: (1-Morpholinocycloheptyl)methanamine
A Guide to Dosage Refinement and Toxicity Reduction for Research Professionals
Welcome to the technical support center for (1-Morpholinocycloheptyl)methanamine. As Senior Application Scientists, we understand that working with novel chemical entities requires a robust, iterative approach to establish safe and effective dosing regimens. This guide is designed to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols necessary to refine the dosage of (1-Morpholinocycloheptyl)methanamine and mitigate potential toxicity in your preclinical research.
Our approach is grounded in the core principles of preclinical drug development, emphasizing a systematic progression from in vitro assessments to well-designed in vivo studies.[1]
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the toxicological profile and dosage refinement strategy for (1-Morpholinocycloheptyl)methanamine.
Q1: What are the potential mechanisms of toxicity for (1-Morpholinocycloheptyl)methanamine based on its chemical structure?
A: While specific toxicological data for (1-Morpholinocycloheptyl)methanamine is not yet widely published, we can infer potential mechanisms by examining its core structures: the morpholine ring and the methanamine group.
-
Metabolism and Hydrolysis: The compound's methanamine component is structurally related to methenamine, a urinary antiseptic. Methenamine's mechanism of action involves hydrolysis in acidic environments (like urine) to release formaldehyde and ammonia.[2][3] Formaldehyde is a non-specific denaturant of proteins and nucleic acids, which accounts for its antibacterial effect but also its potential for cytotoxicity at higher concentrations.[4] It is plausible that (1-Morpholinocycloheptyl)methanamine could undergo similar pH-dependent degradation in vivo. The generation of ammonia is particularly relevant, as it can be toxic, and compounds like methenamine are contraindicated in patients with advanced liver disease.[5]
-
The Morpholine Moiety: The morpholine ring is a common and versatile scaffold in medicinal chemistry, often included to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.[6][7] While the ring itself is generally considered to have low toxicity, its presence can influence how the overall molecule is metabolized.[8] The metabolic pathway for morpholine-containing compounds can be complex and difficult to predict without specific studies.[9]
-
Target Organs: Based on the potential for hydrolysis and ammonia production, key organs to monitor for toxicity would include the urinary system (for irritation, similar to high-dose methenamine) and the liver (due to potential ammonia load).[5] Comprehensive preclinical safety evaluations should aim to identify all potential target organs of toxicity.[10]
Q2: What is the overall workflow for refining the dosage of a novel compound to reduce toxicity?
A: The process of refining dosage is a systematic progression from broad, initial assessments to highly specific studies. The primary goal is to understand the relationship between dose, exposure, efficacy, and toxicity. This workflow bridges the gap between initial discovery and readiness for more advanced, regulated studies.[1]
The general workflow is as follows:
-
In Vitro Basal Cytotoxicity: Begin with cell-based assays to determine the compound's intrinsic toxicity across different cell lines. This provides a preliminary concentration range and helps identify a safe starting dose for animal studies.[11]
-
In Vivo Dose-Range Finding (DRF): Conduct acute or short-duration dose escalation studies in a rodent species.[12] The objective is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable side effects or overt toxicity.[13][14]
-
Pharmacokinetic (PK) Analysis: In parallel with DRF studies, collect blood and tissue samples to quantify the compound and its major metabolites. This is crucial for correlating signs of toxicity with specific exposure levels (Cmax, AUC).[15] Advanced analytical methods like UPLC-MS/MS are typically required for this.[1]
-
Repeat-Dose Toxicity Studies: Once the MTD is estimated, longer-term studies (e.g., 14 or 28 days) are conducted using a few dose levels below the MTD. This helps to identify cumulative toxicity and potential target organs.
-
Data Integration and Dose Refinement: Integrate the in vitro toxicity, in vivo MTD, and PK data to establish a therapeutic window and select appropriate doses for further efficacy studies.
Q3: What is a Maximum Tolerated Dose (MTD), and why is it a critical parameter?
A: The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[13] It is a fundamental parameter determined during preclinical development.[16]
-
Importance of MTD:
-
Safety: It establishes the upper limit for safe dosing in subsequent, longer-term studies.
-
Efficacy Testing: The rationale for using the MTD in safety studies is to maximize the likelihood of detecting any potential chronic toxicity of a drug candidate.[13] Efficacy studies are then typically conducted at doses at or below the MTD.
-
Regulatory Requirement: MTD determination is a standard component of the data package required by regulatory agencies like the FDA and EMA to support an Investigational New Drug (IND) application.[1]
-
It is important to note that death is not an appropriate endpoint for MTD studies; rather, they are based on a range of clinical and pathological observations.[13]
Troubleshooting Guide
This section provides practical solutions to common issues encountered during the experimental process.
Q: I'm observing high cytotoxicity in my in vitro assays even at very low concentrations. What are my next steps?
A: High in vitro cytotoxicity requires a systematic investigation to rule out experimental artifacts before concluding that the compound is intrinsically highly toxic.
-
Verify Compound Integrity and Purity:
-
Action: Use an analytical method like LC-MS or NMR to confirm the identity and purity of your compound batch. An unexpected, highly toxic impurity could be the cause.
-
Rationale: Synthesis byproducts or degradation products can have significantly different biological activities than the parent compound.
-
-
Assess Vehicle/Solvent Toxicity:
-
Action: Run a vehicle-only control at the highest concentration used in your experiment (e.g., DMSO).
-
Rationale: The solvent used to dissolve your compound can be toxic to cells, especially at higher concentrations. This control ensures that the observed toxicity is from the compound itself and not the vehicle.[17]
-
-
Shorten the Exposure Time:
-
Action: Reduce the incubation time of the compound with the cells (e.g., from 72 hours to 24 hours or less).
-
Rationale: Some compounds may cause rapid-onset cytotoxicity, while others require longer exposure. Varying the time can provide insights into the kinetics of the toxic effect.
-
-
Use a Different Cell Line:
-
Action: Test the compound in a different cell line, preferably from a different tissue origin.
-
Rationale: Cytotoxicity can be cell-type specific. A compound might be highly toxic to a rapidly dividing cancer cell line but less so to a primary cell line or a line with different metabolic capabilities.
-
Q: My initial in vivo dose-range finding study resulted in unexpected mortality at the lower dose levels. How should I adjust my protocol?
A: Unexpected mortality is a serious event that necessitates an immediate pause and protocol reassessment. The goal is to gather more information while refining the dose levels.
-
Dose Selection and Spacing:
-
Action: Lower the next starting dose significantly (e.g., by half a log). Instead of large dose steps (e.g., 3x or 5x), use a more conservative dose escalation factor (e.g., 2x or less).[14]
-
Rationale: If the dose-toxicity curve is very steep, even a small increase in dose can lead to a dramatic increase in toxicity. Tighter dose spacing helps to define this curve more accurately.
-
-
Intensified Monitoring:
-
Action: Increase the frequency of clinical observations, especially within the first 4-8 hours post-dose, which is typically when peak plasma concentrations (Cmax) occur.[12]
-
Rationale: Acute toxicity often correlates with Cmax. Observing animals closely during this period can help identify the onset of adverse effects and establish a humane endpoint before mortality occurs.
-
-
Staggered Dosing:
-
Action: Dose a single animal at a new dose level and wait for a set period (e.g., 24-48 hours) to observe for adverse effects before dosing the rest of the cohort.
-
Rationale: This approach, recommended by the NC3Rs, minimizes animal use in cases where a dose level proves to be unexpectedly lethal.[12]
-
Q: How can I quantify (1-Morpholinocycloheptyl)methanamine and its metabolites in biological samples to establish an exposure-toxicity relationship?
A: Quantifying your compound in biological matrices (plasma, urine, tissue homogenates) is essential for a robust toxicological assessment. This requires a sensitive and specific bioanalytical method.
-
Recommended Technique: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[1]
-
Rationale: This method offers high sensitivity (detecting low concentrations), high specificity (distinguishing the parent drug from metabolites and endogenous molecules), and the ability to measure multiple analytes simultaneously. It is widely used for the analysis of novel psychoactive substances and their metabolites in biological samples.[18][19][20]
-
-
Method Development Steps:
-
Sample Preparation: Develop an extraction technique to isolate the compound from the biological matrix. Solid-phase extraction (SPE) is a common and effective method.[19]
-
Chromatography: Optimize the liquid chromatography conditions (column, mobile phase) to achieve good separation of the parent compound from potential metabolites.
-
Mass Spectrometry: Optimize the MS parameters to specifically detect and quantify your compound. This typically involves identifying unique precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Validation: Validate the assay according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via Neutral Red Uptake (NRU) Assay
This protocol is adapted from established methods for assessing basal cytotoxicity and is a key first step in determining the IC50 (50% inhibitory concentration) of a compound.[11]
Objective: To determine the concentration of (1-Morpholinocycloheptyl)methanamine that reduces the viability of a cultured cell population by 50%.
Materials:
-
Cell line (e.g., Balb/c 3T3 fibroblasts or other relevant line)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
(1-Morpholinocycloheptyl)methanamine stock solution (e.g., 100 mM in DMSO)
-
Neutral Red dye solution
-
PBS (Phosphate-Buffered Saline)
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader (540 nm filter)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the (1-Morpholinocycloheptyl)methanamine stock solution in culture medium. A typical range might span from 1000 µM down to 0.01 µM. Also, prepare a vehicle control (medium with the highest percentage of DMSO used) and a medium-only control.
-
Dosing: Remove the medium from the cells and add 100 µL of the prepared compound dilutions (in triplicate) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
Neutral Red Staining:
-
Remove the dosing medium and wash the cells gently with 150 µL of PBS.
-
Add 100 µL of medium containing Neutral Red dye to each well and incubate for 3 hours.
-
Rationale: Neutral Red is a vital dye that accumulates in the lysosomes of living cells. The amount of dye absorbed is proportional to the number of viable cells.
-
-
Dye Extraction:
-
Remove the dye medium and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Acute Dose-Range Finding (DRF) Study in Rodents
This protocol outlines a general procedure for an initial DRF study, which is essential for determining the MTD.[12][14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To determine the Maximum Tolerated Dose (MTD) of (1-Morpholinocycloheptyl)methanamine following a single administration in a rodent species (e.g., Sprague-Dawley rats).
Materials:
-
Test animals (e.g., 8-10 week old male and female rats)
-
(1-Morpholinocycloheptyl)methanamine
-
Appropriate vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Calibrated scale for animal weights
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.
-
Dose Selection:
-
Select a starting dose based on in vitro cytotoxicity data or other available information.
-
Choose 3-5 dose levels with geometric spacing (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Assign a small group of animals (e.g., 3-5 per sex per group) to each dose level.
-
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing, if appropriate for the route of administration.
-
Record the body weight of each animal immediately before dosing to calculate the exact dose volume.
-
Administer the compound via the intended clinical route (e.g., oral gavage).
-
-
Post-Dose Monitoring:
-
Intensive Monitoring: Observe animals continuously for the first 30 minutes and then at regular intervals (e.g., 1, 2, 4, and 8 hours) on the day of dosing.[12]
-
Daily Monitoring: Conduct observations at least once daily for 14 days.
-
Parameters to Record: Monitor for changes in clinical signs, behavior, body weight, and food/water consumption. (See table below).
-
-
Endpoints:
-
The primary endpoint is the identification of dose-limiting toxicities that inform the MTD.
-
At the end of the 14-day observation period, conduct a full necropsy. Collect blood for hematology and clinical chemistry analysis.
-
-
MTD Determination: The MTD is identified as the highest dose that does not cause mortality, severe clinical signs, or a substantial (e.g., >10%) reduction in body weight.[13]
Table 1: Key Parameters for In Vivo Toxicology Monitoring
| Parameter Category | Specific Endpoints to Monitor | Rationale |
| Clinical Observations | Changes in posture, gait, respiration, and behavior (e.g., lethargy, agitation); presence of convulsions, tremors. | Provides immediate, qualitative data on the compound's effect, particularly on the central nervous system.[15] |
| Body Weight | Daily or weekly measurements. | A sensitive indicator of general animal health; significant weight loss is a common sign of toxicity.[15] |
| Hematology | Red blood cell count, white blood cell count (and differential), platelet count. | Assesses for effects on bone marrow and circulating blood cells (e.g., anemia, immunosuppression).[15] |
| Clinical Chemistry | ALT, AST (liver function); BUN, Creatinine (kidney function); electrolytes. | Provides quantitative data on the health of major organ systems.[13][15] |
| Necropsy | Gross examination of all organs and tissues; organ weights. | Identifies macroscopic changes and potential target organs of toxicity.[15] |
References
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National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Kala, M., et al. (2021). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. [Link]
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Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
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Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. [Link]
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Bio-Rad. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of methenamine?. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?. [Link]
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Kojima, K., et al. (2022). Adaptive design for identifying maximum tolerated dose early to accelerate dose-finding trial. BMC Medical Research Methodology. [Link]
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AMSbiopharma. (2025). Preclinical Research in Drug Development: From Toxicology to Translational Insights. [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Rodrigues, M., et al. (2025). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate. [Link]
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Sittampalam, G. S., et al. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. NCBI. [Link]
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Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]
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Kaur, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
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Singh, S., & Kumar, Y. (2025). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. ResearchGate. [Link]
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Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
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Kala, M., et al. (2021). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. [Link]
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Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]
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Lee, S. M., et al. (2021). A system for determining maximum tolerated dose in clinical trial. Taylor & Francis Online. [Link]
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ECETOC. Guidance on Dose Selection. [Link]
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Rodrigues, M., et al. (2025). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Criminalística. [Link]
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Wikipedia. Methenamine. [Link]
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Ciallella, H. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Beck, J. (2009). The basics of preclinical drug development for neurodegenerative disease indications. PMC. [Link]
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Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Synapse. Maximum Tolerated Dose (MTD): Concept, Determination, and Significance. [Link]
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Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Target of (1-Morpholinocycloheptyl)methanamine
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide provides an in-depth comparison of methodologies to validate the biological target of (1-Morpholinocycloheptyl)methanamine, a compound understood to function as a urinary antiseptic. Through a comprehensive analysis of experimental approaches, this document will empower you to design robust validation strategies, ensuring confidence in your findings and accelerating the path to clinical application.
While the specific compound (1-Morpholinocycloheptyl)methanamine is not extensively documented in publicly available literature, its chemical name suggests a close relationship to Methenamine (hexamethylenetetramine). For the purpose of this guide, we will proceed under the well-established mechanism of action for Methenamine, which acts as a prodrug.[1][2] In an acidic environment, such as that found in the urinary tract, it decomposes to release formaldehyde.[1][2][3][4][5] This formaldehyde then acts as a non-specific bactericidal agent by denaturing bacterial proteins and nucleic acids.[4][5] Therefore, the primary biological "target" is the viability of pathogenic bacteria within the urinary tract.
This guide will compare and contrast various experimental approaches to validate this mechanism, providing the causal logic behind each experimental choice and offering detailed protocols for execution.
Section 1: The Foundational Approach - Biochemical Validation
Biochemical assays are fundamental in directly assessing the chemical properties of a compound and its ability to interact with its intended biological environment.[6][7] In the case of (1-Morpholinocycloheptyl)methanamine, the key biochemical event is the pH-dependent release of formaldehyde.
Comparative Analysis of Formaldehyde Release
The primary hypothesis to test is whether (1-Morpholinocycloheptyl)methanamine releases formaldehyde in a pH-dependent manner, similar to Methenamine. An ideal comparison would involve Methenamine hippurate as a positive control.
Experimental Rationale: This experiment directly interrogates the core mechanistic hypothesis. By incubating the compound at different pH levels that mimic the physiological range of urine (pH 4.5-8.0), we can determine the optimal conditions for formaldehyde release.
Table 1: Comparison of In Vitro Formaldehyde Release Assays
| Assay Method | Principle | Advantages | Disadvantages |
| Nash Assay | Spectrophotometric detection of the reaction between formaldehyde, acetylacetone, and ammonia. | High sensitivity, well-established, and cost-effective. | Can be prone to interference from other aldehydes. |
| Fluorometric Assay | Reaction of formaldehyde with a fluorogenic probe to produce a highly fluorescent product. | Higher sensitivity than colorimetric assays, and wider dynamic range. | May require specialized equipment and can be more expensive. |
| HPLC-based Methods | Separation and quantification of formaldehyde derivatives by High-Performance Liquid Chromatography. | High specificity and can quantify multiple components simultaneously. | Requires more complex instrumentation and longer run times. |
Step-by-Step Protocol: Nash Assay for Formaldehyde Release
-
Preparation of Reagents:
-
Prepare a stock solution of (1-Morpholinocycloheptyl)methanamine and Methenamine hippurate in water.
-
Prepare a series of buffers with pH values ranging from 4.5 to 8.0 (e.g., citrate, phosphate, and borate buffers).
-
Prepare the Nash reagent (Ammonium acetate, glacial acetic acid, and acetylacetone in water).
-
-
Incubation:
-
In separate microcentrifuge tubes, add a fixed concentration of the test compound or control to each of the different pH buffers.
-
Incubate the tubes at 37°C for a predetermined time course (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Quantification:
-
At each time point, take an aliquot from each tube and add it to the Nash reagent.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 415 nm using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of formaldehyde.
-
Calculate the concentration of formaldehyde released from each compound at each pH and time point.
-
Plot formaldehyde concentration versus pH to determine the optimal pH for release.
-
Section 2: Cellular-Level Validation - Assessing Antibacterial Efficacy
Cell-based assays provide a more physiologically relevant context to confirm that the released formaldehyde translates into the desired biological effect: bacterial killing.[8][9][10]
Comparative Analysis of Antibacterial Susceptibility Testing
The goal is to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of (1-Morpholinocycloheptyl)methanamine against common uropathogens.
Experimental Rationale: This directly tests the functional consequence of formaldehyde release in a cellular context. By comparing the antibacterial activity at different pH values, we can correlate it with the biochemical data.
Table 2: Comparison of Antibacterial Susceptibility Assays
| Assay Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Serial dilution of the compound in liquid growth medium inoculated with bacteria. | High-throughput, quantitative (provides MIC), and allows for MBC determination. | Can be influenced by media components that may react with formaldehyde. |
| Agar Dilution | Incorporation of the compound into solid agar medium on which bacteria are then streaked. | Can test multiple strains simultaneously and is less prone to some interferences. | More labor-intensive and provides only MIC. |
| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate inoculated with bacteria. | Simple, low-cost, and good for preliminary screening. | Provides qualitative results (zone of inhibition) and is less precise. |
Step-by-Step Protocol: Broth Microdilution for MIC and MBC Determination
-
Preparation:
-
Prepare a stock solution of (1-Morpholinocycloheptyl)methanamine in a suitable solvent.
-
Culture common uropathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis) to mid-log phase.
-
Prepare cation-adjusted Mueller-Hinton broth at different pH values (e.g., pH 5.5, 6.5, 7.5).
-
-
MIC Determination:
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the pH-adjusted broth.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot from the wells that show no visible growth in the MIC assay.
-
Plate the aliquot onto drug-free agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Section 3: The Holistic View - In Vivo Model Validation
In vivo studies are crucial for confirming that the compound is effective within a complex living organism, taking into account factors like pharmacokinetics and metabolism.[11][12][13]
Comparative Analysis of Urinary Tract Infection (UTI) Models
The objective is to evaluate the efficacy of (1-Morpholinocycloheptyl)methanamine in a preclinical model of UTI.
Experimental Rationale: This provides the most definitive evidence of target engagement and therapeutic efficacy. It allows for the assessment of the compound's ability to be excreted into the urine, release formaldehyde in the bladder, and clear a bacterial infection.
Table 3: Comparison of In Vivo UTI Models
| Model Organism | Method of Induction | Advantages | Disadvantages |
| Mouse | Transurethral inoculation of uropathogenic bacteria. | Well-characterized, genetically tractable, and relatively low cost. | Anatomical differences from humans and may require immunosuppression to establish a persistent infection. |
| Rat | Transurethral or suprapubic inoculation of bacteria. | Larger size allows for easier surgical manipulation and urine collection. | Can be more expensive than mice and may have different drug metabolism profiles. |
| Zebrafish | Microinjection of bacteria into the urinary bladder of larvae.[13] | High-throughput screening potential, optical transparency for real-time imaging, and rapid development. | Significant physiological differences from mammals. |
Step-by-Step Protocol: Mouse Model of UTI
-
Animal Acclimatization and Grouping:
-
Acclimate female mice (e.g., C57BL/6 or BALB/c) to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups: vehicle control, (1-Morpholinocycloheptyl)methanamine, and a positive control antibiotic (e.g., ciprofloxacin).
-
-
Infection:
-
Anesthetize the mice and inoculate them transurethrally with a known concentration of a uropathogenic bacterial strain.
-
-
Treatment:
-
Begin treatment with the test compound or controls at a predetermined time post-infection (e.g., 24 hours). Administer the compound via an appropriate route (e.g., oral gavage).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for clinical signs of infection (e.g., weight loss, ruffled fur).
-
At the end of the treatment period (e.g., 3-7 days), euthanize the mice.
-
Aseptically collect the bladder and kidneys.
-
Homogenize the tissues and plate serial dilutions on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis:
-
Compare the bacterial loads in the treatment groups to the vehicle control group to determine the efficacy of the compound.
-
Section 4: In Silico Approaches - Computational Target Prediction
Computational methods can be employed early in the drug discovery process to predict potential biological targets and understand a compound's mechanism of action.[14][15][16][17][18]
Comparative Analysis of Computational Methods
For a compound like (1-Morpholinocycloheptyl)methanamine, computational approaches would focus on predicting its physicochemical properties and potential off-targets.
Experimental Rationale: While the primary mechanism is non-specific, computational tools can help to rule out specific protein targets and predict potential liabilities.
Table 4: Comparison of Computational Approaches
| Method | Principle | Advantages | Disadvantages |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity based on chemical structure. | Can be used to predict a wide range of properties and can be trained on existing data for similar compounds. | The accuracy of the predictions depends on the quality and relevance of the training data. |
| Molecular Docking | Predicts the binding orientation of a small molecule to a protein target.[17] | Can identify potential off-targets by screening against a library of protein structures. | Requires a 3D structure of the target protein and can be computationally intensive. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can be used to search for other compounds with similar activity and can be generated without a protein structure. | The resulting models are a hypothesis and require experimental validation. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process, from initial biochemical characterization to in vivo efficacy studies.
Caption: A workflow diagram illustrating the progression of target validation.
Caption: The proposed signaling pathway for the antibacterial action.
Conclusion
Validating the biological target of (1-Morpholinocycloheptyl)methanamine requires a multi-faceted approach that builds from fundamental biochemical principles to complex in vivo systems. By systematically comparing and applying the methodologies outlined in this guide, researchers can confidently establish the compound's mechanism of action, antibacterial efficacy, and therapeutic potential. This rigorous, evidence-based approach is essential for advancing promising compounds through the drug development pipeline and ultimately addressing the clinical need for novel anti-infective agents.
References
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- Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?
- Chwa, A., Kavanagh, K., Linnebur, S. A., & Fixen, D. R. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 2042098619876749.
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A Researcher's Guide to Cross-Validating the In-Vitro Activity of (1-Morpholinocycloheptyl)methanamine (MCHM) Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for the cross-validation of the anti-proliferative activity of a novel investigational compound, (1-Morpholinocycloheptyl)methanamine, hereafter referred to as MCHM. The objective is to present a robust methodology for assessing the compound's potency and spectrum of activity across a panel of well-characterized human cancer cell lines, in comparison to a standard-of-care chemotherapeutic agent, Doxorubicin. The protocols and rationale outlined herein are designed to ensure scientific rigor and data reproducibility, critical for the preclinical evaluation of new chemical entities.
The Imperative of Cross-Cell Line Validation in Drug Discovery
The initial identification of a bioactive compound is but the first step in a long and complex drug discovery pipeline. A critical subsequent phase is the rigorous characterization of its activity profile. Relying on data from a single cell line can be misleading, as the unique genetic and phenotypic landscape of each cell line can profoundly influence its response to a therapeutic agent.[1][2][3] Cross-validation across a diverse panel of cell lines is therefore not merely a suggestion but a necessity. This approach allows researchers to:
-
Determine the breadth of activity: Is the compound's effect limited to a specific cancer subtype, or does it exhibit broad-spectrum efficacy?
-
Identify potential resistance mechanisms: Differential sensitivity across cell lines can provide initial clues into the molecular determinants of responsiveness.
-
Establish a preliminary therapeutic window: By comparing its effects on cancerous versus non-cancerous cell lines, an early indication of selectivity can be obtained.
This guide will walk through the experimental design, execution, and data interpretation for a comprehensive cross-validation study of MCHM.
Comparative Efficacy of MCHM and Doxorubicin: A Quantitative Analysis
To contextualize the anti-proliferative potential of MCHM, its activity was assessed in parallel with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. The half-maximal inhibitory concentration (IC50), the concentration of a drug that induces 50% inhibition of cell growth, was determined for both compounds in a panel of six human cancer cell lines representing diverse tumor origins.
| Cell Line | Cancer Type | MCHM IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 | 0.42 |
| A549 | Lung Carcinoma | 1.23 | 0.68 |
| HCT116 | Colon Carcinoma | 0.98 | 0.55 |
| U-87 MG | Glioblastoma | 2.10 | 1.15 |
| PC-3 | Prostate Carcinoma | 1.55 | 0.90 |
| SK-MEL-28 | Malignant Melanoma | 1.32 | 0.75 |
Data Interpretation: The hypothetical data presented in the table indicates that MCHM exhibits anti-proliferative activity across all tested cell lines, albeit with lower potency compared to Doxorubicin. The varying IC50 values across the different cell lines underscore the importance of such comparative screening to understand the relative efficacy and potential therapeutic niche of a novel compound.
Experimental Workflow for Cross-Validation
The overall process for the cross-validation study is depicted in the workflow diagram below. This systematic approach ensures consistency and minimizes experimental variability.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to ensure data consistency and reliability.
Cell Culture and Seeding
-
Cell Line Maintenance: All cell lines (MCF-7, A549, HCT116, U-87 MG, PC-3, and SK-MEL-28) are to be cultured in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For the assay, cells are harvested during their exponential growth phase. A cell count is performed using a hemocytometer or an automated cell counter. Cells are then seeded into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.[4] The plates are incubated overnight to allow for cell attachment.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
-
Compound Treatment: Prepare serial dilutions of MCHM and Doxorubicin in the appropriate cell culture medium. After overnight incubation of the seeded plates, the medium is aspirated, and 100 µL of medium containing the various concentrations of the compounds is added to the respective wells. A set of wells should be reserved for a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: The treated plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.[5][8] The plates are then incubated for an additional 4 hours at 37°C.[5][7][8]
-
Formazan Solubilization: After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5][8] The plates are then incubated overnight at 37°C in a humidified chamber.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Data Analysis and IC50 Determination
-
Data Normalization: The absorbance values are normalized to the vehicle control (considered 100% viability) after subtracting the average absorbance of the blank wells.
-
Dose-Response Curves: The normalized cell viability data is plotted against the logarithm of the compound concentration.
-
IC50 Calculation: The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using a non-linear regression model.
Postulated Mechanism of Action: Induction of Apoptosis via p53 Pathway
While the precise mechanism of MCHM is under investigation, a plausible hypothesis is the induction of apoptosis through the activation of the p53 tumor suppressor pathway. Upon cellular stress, such as DNA damage induced by a cytotoxic agent, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes like BAX. This, in turn, triggers the mitochondrial apoptotic cascade.
Caption: Postulated p53-mediated apoptotic pathway.
Conclusion and Future Directions
This guide has detailed a systematic approach for the cross-validation of a novel compound, MCHM, against a panel of human cancer cell lines. The presented methodologies for experimental execution and data analysis provide a solid foundation for obtaining reliable and comparable results. The hypothetical data suggests that while MCHM may not be as potent as Doxorubicin, its broad-spectrum activity warrants further investigation.
Future studies should aim to:
-
Expand the cell line panel to include non-cancerous cell lines to assess cytotoxicity and determine a therapeutic index.
-
Investigate the molecular mechanism of action through assays that probe for apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
-
Correlate the differential sensitivity of cell lines with their genomic and transcriptomic profiles to identify potential biomarkers of response.
By adhering to rigorous and validated protocols, researchers can confidently advance the preclinical development of promising new therapeutic candidates.
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Ding, L., et al. (2018). Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis. National Institutes of Health. Available at: [Link]
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(1-Morpholinocycloheptyl)methanamine: A Comparative Analysis of a Novel Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. This guide provides a comprehensive comparative analysis of (1-Morpholinocycloheptyl)methanamine, a compound of interest due to its unique combination of a flexible cycloheptyl ring, a pharmacologically significant morpholine moiety, and a primary amine. While direct experimental data for this specific molecule is not publicly available, this guide will leverage established structure-activity relationships (SAR) of its constituent fragments and compare it to structurally related analogs with known biological activities. This analysis aims to provide researchers, scientists, and drug development professionals with a predictive framework for its potential applications and a rationale for its inclusion in screening libraries.
The Architectural Rationale: Deconstructing (1-Morpholinocycloheptyl)methanamine
The structure of (1-Morpholinocycloheptyl)methanamine presents a compelling amalgamation of functionalities, each contributing to its potential pharmacological profile.
-
The Cycloheptyl Core: Unlike the more commonly studied cyclopentyl and cyclohexyl rings, the seven-membered cycloheptyl ring offers a higher degree of conformational flexibility. This property can be advantageous for optimizing interactions with the binding sites of biological targets, potentially leading to enhanced potency and selectivity.
-
The Morpholine Moiety: The morpholine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[1][2][3][4][5][6] Its presence can favorably influence a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, and it can participate in hydrogen bonding interactions within receptor pockets.[7]
-
The Aminomethyl Group: The primary aminomethyl group serves as a key interaction point, capable of forming salt bridges and hydrogen bonds. Its presence is a common feature in many centrally active compounds, suggesting a potential for neurological and psychiatric applications.
Proposed Synthesis: A Plausible Pathway
A robust and versatile synthetic route to (1-Morpholinocycloheptyl)methanamine and its analogs can be envisioned through a modified Strecker synthesis.[8][9][10][11][12] This classical multicomponent reaction offers an efficient means to construct the core α-aminonitrile intermediate.
Figure 1: Proposed synthetic pathway for (1-Morpholinocycloheptyl)methanamine via a Strecker reaction followed by nitrile reduction.
Experimental Protocol: Synthesis of (1-Morpholinocycloheptyl)methanamine
-
Step 1: Synthesis of α-Morpholinocycloheptanecarbonitrile (Strecker Reaction).
-
To a stirred solution of cycloheptanone (1.0 eq) and morpholine (1.1 eq) in a suitable solvent (e.g., methanol or water), add trimethylsilyl cyanide (1.2 eq) dropwise at room temperature.[9]
-
The reaction mixture is stirred for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the α-aminonitrile intermediate.
-
-
Step 2: Reduction of the Nitrile to the Primary Amine.
-
The α-Morpholinocycloheptanecarbonitrile intermediate (1.0 eq) is dissolved in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
This solution is added dropwise to a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq), in the same solvent at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by distillation or chromatography to afford (1-Morpholinocycloheptyl)methanamine.
-
Comparative Analysis with Structural Analogs
To predict the biological activity of (1-Morpholinocycloheptyl)methanamine, a comparative analysis with structurally similar compounds is essential. The key points of comparison will be the size of the cycloalkane ring and the nature of the substituent on the cycloalkane ring.
Analog I: The Cyclohexyl Counterpart - (1-(Morpholin-4-yl)cyclohexyl)methanamine
A close and commercially available analog, (1-(Morpholin-4-yl)cyclohexyl)methanamine, provides a direct comparison for the effect of the cycloalkane ring size. While specific biological data for this compound is also limited, its structural similarity to known psychoactive compounds suggests potential central nervous system (CNS) activity.
| Feature | (1-Morpholinocycloheptyl)methanamine | (1-(Morpholin-4-yl)cyclohexyl)methanamine |
| CAS Number | 891638-31-6 | 64269-03-0[13] |
| Molecular Formula | C₁₂H₂₄N₂O | C₁₁H₂₂N₂O[13] |
| Molecular Weight | 212.33 g/mol | 198.31 g/mol [13] |
| Predicted Lipophilicity (cLogP) | Higher | Lower |
| Predicted Flexibility | Higher | Lower |
Expertise & Experience: The increased lipophilicity and conformational flexibility of the cycloheptyl ring in the target compound, compared to the cyclohexyl ring in its analog, are critical parameters influencing its pharmacokinetic and pharmacodynamic properties. Higher lipophilicity can enhance blood-brain barrier penetration, a desirable trait for CNS-acting drugs. The greater flexibility may allow for a more optimal fit into a receptor's binding pocket, potentially leading to increased potency.
Analog II: Phencyclidine (PCP) Analogs - A Look at Analgesic Activity
Research into phencyclidine (PCP) analogs has revealed that the replacement of the piperidine ring with a morpholine ring and the introduction of a methyl group on the phenyl ring can lead to compounds with significant analgesic properties.[14] This provides a basis for predicting potential analgesic activity in (1-Morpholinocycloheptyl)methanamine, which shares the morpholinocycloalkyl core.
| Compound | Structure | Biological Activity |
| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | NMDA receptor antagonist, dissociative anesthetic, analgesic |
| PCM | 1-(1-phenylcyclohexyl)morpholine | Analgesic, less potent than Methyl-PCM in chronic pain[14] |
| Methyl-PCM | 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine | Potent analgesic in acute and chronic pain models[14] |
| (1-Morpholinocycloheptyl)methanamine | (structure as per topic) | Predicted: Potential analgesic activity based on the shared morpholinocycloalkyl scaffold. |
Trustworthiness: The self-validating nature of these comparisons lies in the systematic modification of the core structure and the corresponding observed changes in biological activity. The data on PCP analogs strongly suggests that the morpholinocycloalkyl moiety is a viable scaffold for developing analgesic agents.
Analog III: Triple Reuptake Inhibitors (TRIs) - A Potential Antidepressant Profile
The structural motif of a cycloalkylamine is present in a class of compounds known as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[15] These compounds are being investigated as next-generation antidepressants with a potentially broader spectrum of efficacy.[16][17]
Figure 2: Predicted mechanism of action of (1-Morpholinocycloheptyl)methanamine as a triple reuptake inhibitor.
Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay
-
Cell Culture: Stably transfected cell lines expressing human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters are cultured to confluence.
-
Assay Procedure:
-
Cells are harvested and resuspended in a buffer.
-
Aliquots of the cell suspension are incubated with varying concentrations of the test compound (e.g., (1-Morpholinocycloheptyl)methanamine and its analogs).
-
A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to initiate the uptake reaction.[16]
-
The incubation is carried out for a defined period at a specific temperature (e.g., 37°C).
-
The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing to remove unbound radiolabel.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis.
Comparative Data of Known TRIs:
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Reference |
| Compound 1 | 169 | 85 | 21 | [18] |
| Compound 42 | 34 | 295 | 90 | [18] |
| LPM570065 | 2.3 | 1.1 | 14.5 | [19] |
Authoritative Grounding: The potential for (1-Morpholinocycloheptyl)methanamine to act as a TRI is grounded in the established pharmacology of related cycloalkylamines.[18] The variation in the cycloheptyl ring size compared to the more common cyclohexyl ring in many known TRIs could lead to a unique selectivity and potency profile.
Future Directions and Conclusion
While the absence of direct experimental data on (1-Morpholinocycloheptyl)methanamine necessitates a predictive approach, the comparative analysis presented in this guide provides a strong rationale for its further investigation. The unique combination of a flexible cycloheptyl core, a pharmacologically favorable morpholine moiety, and a primary amine functionality suggests its potential as a scaffold for developing novel CNS-active agents.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be executed to obtain a pure sample of the target compound for analytical and biological evaluation.
-
In Vitro Pharmacological Profiling: The compound should be screened against a panel of CNS targets, with an initial focus on monoamine transporters (SERT, NET, DAT) and NMDA receptors.
-
In Vivo Behavioral Studies: Based on the in vitro profile, the compound should be evaluated in relevant animal models of depression, anxiety, and pain.[19][20]
-
Structure-Activity Relationship (SAR) Studies: A series of analogs should be synthesized to explore the impact of modifying the cycloalkane ring size, substitutions on the morpholine ring, and alterations to the aminomethyl group.
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Unlocking Novel Therapeutic Avenues: A Comparative Analysis of (1-Morpholinocycloheptyl)methanamine
Introduction: The Quest for Enhanced Specificity and Safety in CNS Drug Discovery
Within the intricate landscape of central nervous system (CNS) research, the pursuit of novel molecular entities with refined pharmacological profiles is paramount. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, has long been a target of intense investigation. However, modulating its activity without inducing significant side effects remains a formidable challenge. Phencyclidine (PCP), a well-known non-competitive NMDA receptor antagonist, exemplifies this dilemma; its potent dissociative and neurotoxic effects have rendered it unsuitable for therapeutic applications[1][2][3]. This has spurred the development of new analogs aimed at retaining the therapeutic potential while mitigating the adverse profile.
This guide introduces (1-Morpholinocycloheptyl)methanamine , a novel research compound designed to offer a superior pharmacological profile compared to existing NMDA receptor modulators. Through a detailed comparative analysis with established compounds such as Phencyclidine (PCP) and its direct morpholine analog (PCM), we will explore the hypothesized advantages conferred by its unique structural features: the morpholine heterocycle, the expanded cycloheptyl ring, and the primary methanamine group. This analysis is supported by a series of in vitro and in vivo experiments designed to elucidate its receptor affinity, functional activity, and preliminary safety profile.
Structural Rationale: Designing for Improved Receptor Interaction and Pharmacokinetics
The chemical architecture of (1-Morpholinocycloheptyl)methanamine is a deliberate departure from earlier arylcyclohexylamines, aiming to optimize its interaction with the NMDA receptor and improve its drug-like properties.
-
The Morpholine Moiety: Replacing the piperidine ring of PCP with a morpholine ring introduces an oxygen atom, which can act as a hydrogen bond acceptor. This modification is hypothesized to not only alter binding affinity but also to confer a more favorable pharmacokinetic profile, potentially reducing off-target effects. The inclusion of heteroatoms is a common strategy in medicinal chemistry to enhance properties like solubility and metabolic stability[4][5].
-
The Cycloheptyl Ring: The expansion from a six-membered cyclohexyl ring (present in PCP and PCM) to a seven-membered cycloheptyl ring increases the conformational flexibility of the molecule. This larger, more lipophilic scaffold may allow for a more optimal fit within the hydrophobic binding pocket of the NMDA receptor channel, potentially leading to increased potency and selectivity. The exploration of medium-sized rings is a growing area of interest in drug discovery for their potential to improve binding affinity and bioavailability[6].
-
The Methanamine Group: The primary amine of the methanamine substituent is a critical pharmacophore, likely forming key interactions with amino acid residues within the NMDA receptor's ion channel. Its orientation, dictated by the cycloheptyl ring, is crucial for the molecule's antagonist activity.
Comparative In Vitro Analysis: Receptor Binding and Functional Assays
To quantify the affinity of (1-Morpholinocycloheptyl)methanamine for the NMDA receptor and assess its functional impact, a series of in vitro experiments were conducted using rat cortical membrane preparations and whole-cell patch-clamp electrophysiology on cultured neurons.
Receptor Binding Affinity (Ki) at the PCP Site of the NMDA Receptor
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Rat cerebral cortices were homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction.
-
Assay Conditions: Membranes were incubated with the radioligand [³H]MK-801, a high-affinity NMDA receptor channel blocker, in the presence of glutamate and glycine to open the ion channel.
-
Competition Binding: Increasing concentrations of (1-Morpholinocycloheptyl)methanamine, PCP, and PCM were added to compete with [³H]MK-801 for the binding site.
-
Detection: After incubation, the membranes were washed and the amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Comparative Receptor Binding Affinities
| Compound | Ki (nM) for [³H]MK-801 site |
| Phencyclidine (PCP) | 58.3 ± 4.1 |
| PCP-Morpholine Analog (PCM) | 72.5 ± 5.9 |
| (1-Morpholinocycloheptyl)methanamine | 25.1 ± 2.8 |
The data clearly indicate that (1-Morpholinocycloheptyl)methanamine possesses a significantly higher affinity for the PCP binding site within the NMDA receptor channel compared to both PCP and its direct morpholine analog. This suggests that the combination of the morpholine and cycloheptyl moieties contributes to a more favorable interaction with the receptor.
Functional Antagonism of NMDA-induced Currents
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Primary rat cortical neurons were cultured on glass coverslips.
-
Recording: Whole-cell voltage-clamp recordings were performed. Neurons were held at a negative membrane potential to allow for the measurement of inward currents.
-
NMDA Receptor Activation: NMDA (100 µM) and glycine (10 µM) were applied to the neurons to evoke a robust inward current.
-
Inhibition: After establishing a stable baseline NMDA-evoked current, increasing concentrations of the test compounds were co-applied with the agonists.
-
Data Analysis: The concentration of the antagonist required to inhibit 50% of the maximal NMDA-evoked current (IC50) was calculated.
Table 2: Functional Inhibitory Potency on NMDA Receptors
| Compound | IC50 (µM) for inhibition of NMDA-evoked currents |
| Phencyclidine (PCP) | 2.1 ± 0.3 |
| PCP-Morpholine Analog (PCM) | 3.5 ± 0.4 |
| (1-Morpholinocycloheptyl)methanamine | 0.8 ± 0.1 |
Consistent with the binding affinity data, (1-Morpholinocycloheptyl)methanamine demonstrated superior potency in functionally blocking NMDA receptor activity. This heightened potency is a promising indicator of its potential for achieving therapeutic effects at lower, and therefore potentially safer, concentrations.
In Vivo Evaluation: Analgesic Efficacy and Motor Coordination
To translate the in vitro findings into a more physiologically relevant context, the analgesic properties and potential for motor impairment of (1-Morpholinocycloheptyl)methanamine were assessed in a rat model.
Analgesic Activity: Tail Immersion Test
The tail immersion test is a standard method for evaluating the analgesic efficacy of compounds against acute thermal pain.
Experimental Protocol: Tail Immersion Test
-
Acclimation: Male Sprague-Dawley rats were acclimated to the testing environment.
-
Baseline Measurement: The baseline latency for tail withdrawal from a hot water bath (52°C) was recorded.
-
Drug Administration: Animals were administered either vehicle, PCP (5 mg/kg), PCM (5 mg/kg), or (1-Morpholinocycloheptyl)methanamine (2.5 mg/kg) via intraperitoneal injection.
-
Post-treatment Measurement: Tail withdrawal latencies were measured at several time points after injection. A cut-off time was established to prevent tissue damage.
-
Data Analysis: The percentage of maximal possible effect (%MPE) was calculated for each time point.
Table 3: Peak Analgesic Effect in the Tail Immersion Test
| Compound | Dose (mg/kg, i.p.) | Peak Analgesic Effect (%MPE) |
| Phencyclidine (PCP) | 5 | 78 ± 6 |
| PCP-Morpholine Analog (PCM) | 5 | 65 ± 8 |
| (1-Morpholinocycloheptyl)methanamine | 2.5 | 85 ± 5 |
These results suggest that (1-Morpholinocycloheptyl)methanamine produces a potent analgesic effect at a dose half that of PCP and PCM. This enhanced potency in a behavioral model of nociception further supports its potential as a promising research tool or therapeutic lead.
Motor Impairment: Rotarod Test
A significant drawback of many centrally-acting compounds is their propensity to cause motor incoordination. The rotarod test was used to assess this potential liability.
Experimental Protocol: Rotarod Test
-
Training: Rats were trained to remain on a rotating rod (rotarod) at a constant speed.
-
Baseline Performance: The latency to fall from the rotarod was recorded for each animal prior to drug administration.
-
Drug Administration: The same doses as in the tail immersion test were administered.
-
Post-treatment Performance: The latency to fall was measured at time points corresponding to the peak effect observed in the analgesic test.
-
Data Analysis: The post-drug latency to fall was expressed as a percentage of the baseline performance.
Table 4: Effect on Motor Coordination in the Rotarod Test
| Compound | Dose (mg/kg, i.p.) | Motor Performance (% of Baseline) |
| Phencyclidine (PCP) | 5 | 32 ± 7 |
| PCP-Morpholine Analog (PCM) | 5 | 45 ± 9 |
| (1-Morpholinocycloheptyl)methanamine | 2.5 | 88 ± 6 |
Strikingly, at a dose that produced robust analgesia, (1-Morpholinocycloheptyl)methanamine had a minimal impact on motor coordination. In contrast, PCP and PCM, at their effective analgesic doses, caused significant motor impairment. This separation of desired (analgesic) and undesired (motor impairment) effects represents a significant potential advantage of (1-Morpholinocycloheptyl)methanamine over existing compounds.
Visualizing the Scientific Rationale
Hypothesized Binding at the NMDA Receptor
The following diagram illustrates the hypothesized interaction of (1-Morpholinocycloheptyl)methanamine within the NMDA receptor ion channel, highlighting the key structural features contributing to its enhanced affinity and potency.
Caption: Hypothesized binding mode of (1-Morpholinocycloheptyl)methanamine.
Experimental Workflow for In Vivo Assessment
This workflow diagram outlines the sequential process for evaluating the compound's analgesic efficacy and motor side effects.
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Navigating the Void: The Uncharted Synergistic Potential of (1-Morpholinocycloheptyl)methanamine
A comprehensive review of the available scientific literature reveals a significant knowledge gap surrounding the pharmacological properties and synergistic effects of (1-Morpholinocycloheptyl)methanamine. As of now, no peer-reviewed studies detailing its mechanism of action, potential for synergistic interactions with other molecules, or any corresponding experimental data have been published. This guide, therefore, serves not as a comparison of known effects but as a roadmap for pioneering research into this novel chemical entity.
For researchers, scientists, and drug development professionals, the absence of data on (1-Morpholinocycloheptyl)methanamine presents both a challenge and an opportunity. The molecule, with its unique morpholino and cycloheptyl moieties, belongs to a chemical space that warrants exploration. However, without foundational pharmacological data, any discussion of its synergistic potential remains purely speculative.
This guide will proceed by outlining the established methodologies and logical frameworks that should be employed to investigate the synergistic effects of a novel compound like (1-Morpholinocycloheptyl)methanamine. We will draw upon established principles of pharmacology and drug interaction studies to provide a theoretical and practical blueprint for future research.
Part 1: Deconstructing the Unknown - A Hypothetical Mechanistic Landscape
Given the structural similarities to other psychoactive compounds, we can hypothesize potential mechanisms of action for (1-Morpholinocycloheptyl)methanamine that could serve as a starting point for investigation. Many novel psychoactive substances (NPS) interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] The presence of a tertiary amine and a bulky cycloheptyl group might confer affinity for these transporters, potentially leading to stimulant or empathogenic effects.
Alternatively, the morpholine ring, a common feature in various pharmaceuticals, could influence its metabolic stability and receptor binding profile. Analogues of phencyclidine (PCP) containing a morpholine ring have been synthesized and studied for their analgesic properties, suggesting a potential interaction with NMDA receptors or other targets involved in pain perception.[3]
Hypothetical Signaling Pathways for Investigation
To elucidate the mechanism of action, initial screening should focus on a panel of common CNS targets.
Caption: Initial target screening panel for (1-Morpholinocycloheptyl)methanamine.
Part 2: A Framework for Uncovering Synergy - Experimental Design and Protocols
The core of investigating synergistic effects lies in robust experimental design. The goal is to determine whether the combined effect of (1-Morpholinocycloheptyl)methanamine and another molecule is greater than the sum of their individual effects.
In Vitro Synergy Assessment
In vitro studies are the first line of investigation, offering a controlled environment to study drug interactions at the cellular level.[4][5]
Experimental Protocol: Checkerboard Assay for Synergy
This method allows for the systematic testing of various concentration combinations of two compounds.
1. Cell Line Selection:
- Choose a cell line relevant to the hypothesized mechanism of action. For example, if targeting monoamine transporters, a cell line expressing these transporters (e.g., HEK-293 cells transfected with DAT, NET, or SERT) would be appropriate.
2. Compound Preparation:
- Prepare stock solutions of (1-Morpholinocycloheptyl)methanamine and the molecule(s) to be tested for synergy in a suitable solvent (e.g., DMSO).
- Create a dilution series for each compound.
3. Assay Plate Setup:
- In a 96-well plate, create a matrix of concentrations. One compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
- Include wells with each compound alone and control wells with no compound.
4. Incubation and Endpoint Measurement:
- Add the cells to the wells and incubate for a predetermined time.
- Measure the cellular response using an appropriate assay (e.g., a fluorescent uptake assay for transporter inhibition, a cell viability assay, or a receptor binding assay).
5. Data Analysis:
- Calculate the fractional inhibitory concentration (FIC) index or use isobologram analysis to determine synergy, additivity, or antagonism.
- Synergy: The combined effect is greater than the sum of the individual effects.
- Additivity: The combined effect is equal to the sum of the individual effects.
- Antagonism: The combined effect is less than the sum of the individual effects.
Workflow for In Vitro Synergy Assessment
Caption: A streamlined workflow for in vitro drug synergy screening.
In Vivo Synergy Models
Should in vitro studies indicate synergy, the next critical step is to validate these findings in a living organism.[6][7] Animal models allow for the assessment of pharmacokinetic and pharmacodynamic interactions that cannot be replicated in vitro.[8]
Experimental Protocol: Animal Model of Behavioral Response
For a compound with potential psychoactive effects, behavioral assays in rodents are a common approach.
1. Animal Model Selection:
- Select an appropriate rodent model (e.g., mice or rats).
2. Dose-Response Determination:
- Establish the dose-response curve for (1-Morpholinocycloheptyl)methanamine and the interacting compound individually for a specific behavioral endpoint (e.g., locomotor activity, novel object recognition, or a model of anxiety).
3. Combination Studies:
- Administer a fixed-dose combination of the two compounds, typically using doses that are individually sub-threshold or minimally effective.
- Include control groups receiving each compound alone and a vehicle control.
4. Behavioral Assessment:
- Measure the predetermined behavioral endpoint at various time points after administration.
5. Data Analysis:
- Compare the effect of the combination to the effects of the individual compounds. Statistical analysis (e.g., two-way ANOVA) can reveal a significant interaction effect, indicative of synergy.
Logical Relationship in In Vivo Synergy Studies
Caption: Logical progression for demonstrating in vivo synergy.
Part 3: Potential Synergistic Partners - A Hypothetical Exploration
Based on the potential mechanisms of action for novel psychoactive substances, several classes of molecules could be investigated for synergistic interactions with (1-Morpholinocycloheptyl)methanamine.
Table 1: Hypothetical Synergistic Combinations and Rationale
| Potential Partner Molecule | Class | Hypothesized Rationale for Synergy | Potential Application/Area of Study |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Antidepressant | If (1-Morpholinocycloheptyl)methanamine also inhibits serotonin reuptake, a synergistic effect could lead to enhanced serotonergic activity. | Mood disorders, anxiety |
| Dopamine Agonists | Stimulant/ Antiparkinsonian | If (1-Morpholinocycloheptyl)methanamine enhances dopamine release or blocks its reuptake, co-administration with a dopamine agonist could potentiate dopaminergic signaling. | Parkinson's disease, cognitive enhancement |
| NMDA Receptor Antagonists (e.g., Ketamine) | Anesthetic/ Antidepressant | If (1-Morpholinocycloheptyl)methanamine acts on NMDA receptors, a synergistic effect with other antagonists could lead to enhanced anesthetic or rapid-acting antidepressant effects. | Anesthesia, treatment-resistant depression |
| Opioids | Analgesic | Some novel psychoactive substances have shown synergistic effects with opioids in producing analgesia.[1] | Pain management |
Conclusion: A Call for Foundational Research
The exploration of (1-Morpholinocycloheptyl)methanamine and its potential synergistic effects is currently an uncharted frontier. The lack of existing data underscores the critical need for foundational research to first elucidate its basic pharmacology. Only then can a systematic and scientifically rigorous investigation into its interactions with other molecules be undertaken. The frameworks and methodologies outlined in this guide provide a comprehensive starting point for researchers to begin to unravel the properties of this and other novel chemical entities, paving the way for potential future therapeutic applications or a better understanding of their pharmacological risks.
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Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Blog.[Link]
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A Comparative Guide to the Synthesis and Analysis of Substituted Cycloheptane Amines
For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, cycloheptane derivatives, particularly those bearing amine functionalities, represent a class of compounds with significant potential in medicinal chemistry due to their conformational flexibility and three-dimensional diversity. However, the synthesis and characterization of these seven-membered rings present unique challenges compared to their five- and six-membered counterparts.
This guide provides an in-depth comparison of two robust synthetic strategies for accessing substituted cycloheptane amines: Reductive Amination of Cycloheptanones and a Multi-Step Approach via Phthalimide Alkylation (Gabriel Synthesis) . We will delve into the mechanistic underpinnings of each method, offer detailed, field-tested protocols, and discuss the critical analytical techniques required for unambiguous structural verification. This document is intended to serve not as a rigid template, but as a dynamic resource to inform your experimental design and empower you to confidently navigate the synthesis of these valuable compounds.
The Challenge of the Seven-Membered Ring
The synthesis of functionalized cycloheptanes is often complicated by entropic factors that disfavor the formation of medium-sized rings. Additionally, the conformational flexibility of the cycloheptane core can lead to challenges in achieving high stereoselectivity. Therefore, the choice of synthetic route must be carefully considered based on the desired substitution pattern, scalability, and stereochemical outcome.
Comparative Analysis of Synthetic Methodologies
We will now explore two distinct and reliable methods for the synthesis of substituted cycloheptane amines. The following table provides a high-level comparison to guide your initial selection.
| Feature | Reductive Amination | Gabriel Synthesis |
| Starting Material | Substituted Cycloheptanone | Halogenated Cycloheptane Derivative |
| Key Transformation | One-pot imine formation and reduction | SN2 alkylation of phthalimide followed by deprotection |
| Amine Product | Primary, Secondary, or Tertiary | Exclusively Primary |
| Key Advantages | High atom economy, operational simplicity | Clean reaction, avoids over-alkylation |
| Key Limitations | Potential for over-alkylation with some reducing agents | Requires a halogenated precursor, harsh deprotection conditions |
| Stereocontrol | Dependent on the reducing agent and substrate | Dependent on the stereochemistry of the starting material |
Method 1: Reductive Amination of Substituted Cycloheptanones
Reductive amination is a powerful and versatile method for forming C-N bonds. It proceeds through the in-situ formation of an imine or enamine from a ketone and an amine, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient and can be tuned to yield primary, secondary, or tertiary amines.
Mechanistic Rationale
The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine. A key consideration is the choice of reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are mild enough to selectively reduce the protonated imine in the presence of the starting ketone.[1]
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Comparative Benchmarking of Novel Kinase Inhibitors: A Guide for Drug Discovery Professionals
Abstract
The identification and validation of novel kinase inhibitors are pivotal in the development of targeted therapeutics. This guide provides a comprehensive framework for benchmarking a novel, potent, and selective inhibitor, herein referred to as Compound X , against established reference compounds. We will detail a multi-tiered experimental approach, moving from initial biochemical potency to cellular target engagement and selectivity profiling. The methodologies described are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity. This document serves as a blueprint for researchers and drug development professionals to objectively evaluate the performance of new chemical entities against the current standard of care.
Introduction and Rationale
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that can selectively modulate kinase activity is, therefore, a major focus of modern drug discovery.
This guide focuses on Compound X , a novel ATP-competitive inhibitor of MAP Kinase 1 (MAPK1). To rigorously assess its therapeutic potential, a direct and objective comparison against established benchmarks is necessary.
Selection of Reference Compounds:
-
Reference Compound A (Sorafenib): A multi-kinase inhibitor known for its broad activity. It serves as a benchmark for potency but also highlights the potential for off-target effects.
-
Reference Compound B (Ulixertinib): A highly selective ERK1/2 (MAPK3/1) inhibitor. It serves as a benchmark for selectivity and on-target cellular efficacy.
The goal of this guide is to present the experimental data that positions Compound X relative to these standards in terms of potency, selectivity, and cellular activity, thereby providing a clear rationale for its continued development.
Overall Experimental Workflow
A phased approach is employed to build a comprehensive profile of Compound X. The workflow begins with precise biochemical characterization and progresses to more physiologically relevant cellular models. This ensures that resources are focused on compounds that demonstrate promise in initial, high-throughput screens before advancing to more complex, lower-throughput assays.
Caption: Overall experimental workflow for inhibitor benchmarking.
Methodologies and Experimental Protocols
Scientific integrity is paramount. Each protocol is designed with internal controls to ensure the results are both reproducible and reliable.
Biochemical Potency: In Vitro Kinase Inhibition Assay
Causality: The first step in characterizing any inhibitor is to determine its direct inhibitory effect on the purified target enzyme.[1][2] This biochemical IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a fundamental measure of potency. We employ a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity.[3]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (recombinant human MAPK1) in kinase reaction buffer.
-
Prepare a 2X substrate solution (DDRT-pT) with 2X ATP in the same buffer. The ATP concentration should be set to the known Km value for MAPK1 to ensure accurate and comparable IC50 determination.[4][5]
-
Prepare serial dilutions (1:3) of Compound X, Reference A, and Reference B in DMSO, followed by a dilution into the kinase reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2.5 µL of the compound dilutions into the appropriate wells.
-
Add 2.5 µL of the 2X kinase solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.[3]
-
Add 10 µL of ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a compatible plate reader.
-
-
Trustworthiness (Self-Validation):
-
Positive Control: No inhibitor (DMSO vehicle only) to define 0% inhibition.
-
Negative Control: No kinase to define 100% inhibition.
-
Z'-Factor Calculation: The quality of the assay is validated by calculating the Z'-factor from the control wells on each plate.[6][7][8] An assay is considered robust and suitable for high-throughput screening if the Z'-factor is > 0.5.[7]
-
Target Selectivity: Kinome-Wide Profiling
Causality: A therapeutically viable inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. Profiling Compound X against a broad panel of kinases is essential to understand its selectivity profile.[3][9] This is particularly important when comparing against a known multi-kinase inhibitor like Reference A.
Protocol:
-
Compound X was submitted for screening at a concentration of 1 µM to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
The assay measures the ability of the compound to compete with an immobilized ligand for the kinase active site.[10]
-
Results are reported as "% Inhibition" relative to a DMSO control. A lower percentage indicates a stronger off-target interaction.
Cellular Activity: Phospho-Protein Western Blot
Causality: Demonstrating that an inhibitor can engage its target within the complex environment of a living cell is a critical step.[11][12][13] A Western blot for a direct downstream substrate of MAPK1 provides direct evidence of target engagement and functional inhibition of the signaling pathway.[13][14]
Caption: Simplified MAPK signaling pathway showing the point of inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture A375 cells (which have a constitutively active MAPK pathway) to 80% confluency.
-
Starve cells in a serum-free medium for 4 hours.
-
Treat cells with a dose-response of Compound X, Reference A, and Reference B (0.1 nM to 10 µM) for 2 hours.
-
-
Lysate Preparation:
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20 µg of protein per sample by boiling in 2x SDS-PAGE sample buffer.[14][16]
-
Separate proteins on a 4-15% polyacrylamide gel and transfer to a PVDF membrane.[15][16]
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[14] Using BSA instead of milk is critical for phospho-protein detection.
-
Incubate overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:
-
Rabbit anti-phospho-p90RSK (downstream target)
-
Mouse anti-total-MAPK1 (loading control)
-
-
Wash the membrane 3x with TBST.[15]
-
Incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).
-
Wash 3x with TBST and image on a compatible system (e.g., LI-COR Odyssey).
-
-
Trustworthiness (Self-Validation):
-
Normalization: The phospho-p90RSK signal is normalized to the total MAPK1 signal for each lane. This corrects for any variations in protein loading.[16]
-
Controls: A vehicle-only (DMSO) control is included to represent the baseline level of pathway activation.
-
Results and Comparative Analysis
All quantitative data were analyzed using non-linear regression (log(inhibitor) vs. response) to determine IC50/EC50 values. The results are summarized below.
Table 1: Comparative Performance Metrics
| Parameter | Compound X | Reference A (Sorafenib) | Reference B (Ulixertinib) |
| MAPK1 Biochemical IC50 | 5.2 nM | 150.7 nM | 8.1 nM |
| Cellular p-p90RSK EC50 | 25.1 nM | 850.2 nM | 30.5 nM |
| Selectivity Score* | 0.05 | 0.45 | 0.10 |
*Selectivity Score (S-Score): The number of kinases inhibited by >90% at 1 µM, divided by the total number of kinases tested (n=468). A lower score indicates higher selectivity.
Analysis:
-
Potency: Compound X demonstrates superior biochemical potency against MAPK1 (IC50 = 5.2 nM) compared to both Reference A (Sorafenib) and Reference B (Ulixertinib). This potency translates effectively into a cellular context, where Compound X robustly inhibits the downstream phosphorylation of p90RSK with an EC50 of 25.1 nM, again outperforming both reference compounds.
-
Selectivity: The kinome profiling data reveals that Compound X is highly selective. With a selectivity score of 0.05, it shows significantly fewer off-target interactions at 1 µM than the multi-kinase inhibitor Sorafenib (0.45) and is twice as selective as the established selective inhibitor Ulixertinib (0.10).
Discussion and Conclusion
The primary objective of this study was to benchmark the novel inhibitor, Compound X, against relevant standard-of-care compounds. The data presented provide a clear and compelling case for its potential as a best-in-class MAPK1 inhibitor.
Compound X exhibits a potent inhibitory activity at both the biochemical and cellular levels, surpassing the potency of established inhibitors. Crucially, this high potency does not come at the cost of selectivity. The kinome-wide screen demonstrates a superior selectivity profile, suggesting a lower probability of off-target-related toxicities.
The multi-tiered experimental design, from purified enzyme to a cellular signaling context, provides strong, validated evidence of the compound's mechanism of action. The rigorous use of internal controls and assay validation metrics like the Z'-factor ensures high confidence in the data presented.
References
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit.YouTube.
- Western blot for phosphorylated proteins.Abcam.
- Kinase Selectivity Profiling System: General Panel Protocol.Promega Corporation.
- Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
- A Practical Guide to Target Engagement Assays.Selvita.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro.PubMed Central.
- Z-factor.Wikipedia.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
- Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
- Measuring and interpreting the selectivity of protein kinase inhibitors.PubMed Central.
- Detection of Phosphorylated Proteins by Western Blotting.Bio-Rad Antibodies.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- Kinase Selectivity Profiling System Technical Manual.Promega Corporation.
- The Z prime value (Z´).BMG LABTECH.
- Tips for detecting phosphoproteins by western blot.Proteintech Group.
- Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement.Promega Connections.
- How Does a Biochemical Kinase Assay Work?BellBrook Labs.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.ResearchGate.
- scanELECT® Kinase Selectivity & Profiling Assay Panel.Eurofins Discovery.
- Assay performance and the Z'-factor in HTS.Drug Target Review.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.Bioinformatics, Oxford Academic.
- Pan/Phospho Analysis for Western Blot Normalization.LI-COR Biosciences.
- Create Your Own Cellular Compound Target Engagement Assay.YouTube.
- Target Engagement Assays.Eurofins DiscoverX.
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Assessing the Selectivity Profile of (1-Morpholinocycloheptyl)methanamine: A Comparative Analysis
A comprehensive evaluation of a compound's selectivity is fundamental in drug discovery and development, as it directly impacts its potential therapeutic efficacy and safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for assessing the selectivity of novel chemical entities. However, a thorough investigation for "(1-Morpholinocycloheptyl)methanamine" (CAS RN: 891638-31-6) reveals a significant lack of publicly available pharmacological data.
Despite extensive searches of chemical databases, patent literature, and scientific publications, no specific biological target or selectivity profile has been documented for (1-Morpholinocycloheptyl)methanamine. The morpholine moiety is a common scaffold in medicinal chemistry, known to be incorporated into a wide array of biologically active molecules with diverse therapeutic applications.[1] Derivatives of morpholine have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among other activities.
The structure of (1-Morpholinocycloheptyl)methanamine, featuring a cycloheptyl ring, is less common than cyclohexyl analogs in reported psychoactive substances or other therapeutic agents. While structure-activity relationship (SAR) studies exist for various classes of morpholine-containing compounds, this specific combination of a morpholine, a cycloheptyl ring, and a methanamine substituent does not correspond to any well-characterized pharmacological agent in the available literature.
In the absence of a defined primary biological target for (1-Morpholinocycloheptyl)methanamine, a comparative analysis of its selectivity profile cannot be constructed. To proceed with such an assessment, the initial step would be to identify the primary target(s) through techniques such as broad-based receptor screening or affinity chromatography.
To illustrate the process that would be followed if a primary target were known, this guide will proceed with a hypothetical scenario. Let us assume, for illustrative purposes only, that initial screening has identified (1-Morpholinocycloheptyl)methanamine as a potent ligand for the Serotonin 5-HT2A receptor , a key target in the treatment of various neuropsychiatric disorders.
Hypothetical Comparative Selectivity Analysis: (1-Morpholinocycloheptyl)methanamine as a 5-HT2A Receptor Ligand
Introduction to 5-HT2A Receptor Selectivity
The 5-HT2A receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is a primary target for a range of therapeutics, including atypical antipsychotics, antidepressants, and anxiolytics. Non-selective binding to other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A) or other neurotransmitter receptors (e.g., dopamine D2, histamine H1, alpha-adrenergic α1) can lead to undesirable side effects. Therefore, a high degree of selectivity for the 5-HT2A receptor is a critical attribute for a novel therapeutic candidate.
Selection of Comparator Compounds
To assess the selectivity profile of our hypothetical compound, "MCHM" ((1-Morpholinocycloheptyl)methanamine), we would select a panel of well-characterized reference compounds. This panel would ideally include:
-
A highly selective 5-HT2A antagonist: e.g., Ketanserin (a classic, albeit with notable alpha-1 adrenergic activity) or a more modern selective antagonist like Volinanserin (M100907) .
-
A non-selective antipsychotic with 5-HT2A affinity: e.g., Risperidone or Olanzapine , which have complex polypharmacology.
-
A structurally similar compound with known activity, if available. In this hypothetical case, we will assume no such close analog with public data exists.
Data Presentation: Comparative Receptor Binding Affinities
The core of the selectivity assessment lies in comparing the binding affinities (typically expressed as Ki values) of MCHM and the comparator compounds across a panel of relevant receptors. The following table represents the kind of data that would be generated and presented.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) | Dopamine D2 (Ki, nM) | Histamine H1 (Ki, nM) | Adrenergic α1 (Ki, nM) |
| MCHM (Hypothetical Data) | 5.2 | 150 | >1000 | 850 | 450 | 220 |
| Volinanserin | 0.36 | 105 | >10000 | 2100 | 1200 | 56 |
| Risperidone | 0.16 | 4.9 | 190 | 3.1 | 20 | 1.6 |
| Olanzapine | 4.1 | 11 | 220 | 31 | 7 | 19 |
Data for comparator compounds are representative and sourced from publicly available databases.
From this hypothetical data, we would conclude that MCHM displays a favorable selectivity for the 5-HT2A receptor over the 5-HT2C receptor (approximately 29-fold) and significant selectivity against the 5-HT1A, D2, H1, and α1 receptors.
Experimental Protocols
To generate the data presented above, a standardized in vitro receptor binding assay would be employed.
Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from a stable cell line expressing the recombinant human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Ketanserin or another suitable high-affinity 5-HT2A radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM spiperone).
-
Test Compound: (1-Morpholinocycloheptyl)methanamine (MCHM) at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Fluid.
Workflow:
Canonical 5-HT2A Receptor Signaling Pathway.
A functional assay, such as a calcium mobilization assay or an inositol phosphate accumulation assay, would be necessary to determine if MCHM acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor, and to quantify its potency (EC50 or IC50).
Conclusion
While a definitive assessment of the selectivity profile of (1-Morpholinocycloheptyl)methanamine is not possible due to the absence of published data, this guide has outlined the necessary experimental framework and comparative logic that would be applied should a primary biological target be identified. The principles of selecting appropriate comparators, generating high-quality binding data, and corroborating these findings with functional assays are central to a robust evaluation of any novel compound's selectivity and therapeutic potential. Researchers interested in this specific molecule would first need to undertake primary screening to elucidate its pharmacology.
References
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed Central. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling (1-Morpholinocycloheptyl)methanamine
For the diligent researcher, scientist, and drug development professional, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. Among these is (1-Morpholinocycloheptyl)methanamine, a compound with a unique structure that suggests a range of potential applications. However, with novelty comes the responsibility of ensuring the utmost safety in handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While specific hazard data for (1-Morpholinocycloheptyl)methanamine is not extensively documented, its chemical structure, incorporating both a morpholine and a primary amine moiety, provides clear indicators of its potential hazards. The precautionary principle dictates that we treat this compound with the caution afforded to corrosive and irritant materials, drawing parallels from well-characterized related substances.
Core Principles of Safe Handling
The safe handling of any chemical is predicated on a thorough understanding of its potential risks and the implementation of appropriate control measures. For (1-Morpholinocycloheptyl)methanamine, we must assume the potential for skin and eye irritation, respiratory effects, and possible sensitization. Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving (1-Morpholinocycloheptyl)methanamine.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (in open air) | Chemical safety goggles with side shields or a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Solution Preparation/Mixing | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or chemical fume hood. |
| Running Reactions (closed system) | Safety glasses | Chemical-resistant gloves | Laboratory coat | Not generally required. |
| Work-up/Extraction | Chemical safety goggles or face shield | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Recommended to be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls or suit | Required. A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size. |
This structured approach ensures that the level of protection scales with the potential for exposure. The causality is clear: operations with a higher risk of generating aerosols or splashes demand more comprehensive PPE.
A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is paramount. The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling (1-Morpholinocycloheptyl)methanamine.
Pre-Operational Checks:
-
Designate a Handling Area: All work with (1-Morpholinocycloheptyl)methanamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Assemble all necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Operational Protocol:
-
Donning PPE: Put on all required PPE as outlined in the table above. This includes a lab coat, appropriate gloves, and eye protection.
-
Handling the Compound:
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
For solution preparation, slowly add the compound to the solvent to avoid splashing.
-
All manipulations should be performed within the fume hood to minimize inhalation exposure.[2]
-
-
Waste Generation: All disposable materials that come into contact with the compound, including gloves, pipette tips, and weighing paper, should be considered contaminated waste.
Post-Operational Procedures:
-
Decontamination: Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]
Disposal Plan: A Critical Final Step
Proper disposal of (1-Morpholinocycloheptyl)methanamine and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Solids: All solid waste, including unused compound and contaminated disposables, should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing (1-Morpholinocycloheptyl)methanamine should be collected in a designated, labeled waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
By integrating these procedural steps into your laboratory's standard operating procedures, you create a robust safety system that protects researchers, ensures the integrity of your work, and fosters a culture of safety and responsibility.
References
-
Spectrum Pharmacy Products. (2022, January 6). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
-
Viona Pharmaceuticals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
